Calenduloside G
Description
See also: Calendula Officinalis Flower (part of).
Properties
CAS No. |
26020-15-5 |
|---|---|
Molecular Formula |
C42H66O14 |
Molecular Weight |
795.0 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C42H66O14/c1-37(2)14-16-42(36(51)52)17-15-40(6)20(21(42)18-37)8-9-24-39(5)12-11-25(38(3,4)23(39)10-13-41(24,40)7)54-35-30(48)31(29(47)32(56-35)33(49)50)55-34-28(46)27(45)26(44)22(19-43)53-34/h8,21-32,34-35,43-48H,9-19H2,1-7H3,(H,49,50)(H,51,52)/t21-,22+,23-,24+,25-,26-,27-,28+,29-,30+,31-,32-,34-,35+,39-,40+,41+,42-/m0/s1 |
InChI Key |
BQPYEFAVIPEQIK-AGCVEWRESA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)O |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Origin of Calenduloside G in Calendula officinalis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery, origin, and chemical nature of Calenduloside G, a significant triterpenoid saponin found in Calendula officinalis (pot marigold). This document details the initial identification of the compound, its biosynthetic pathway, and the experimental methodologies employed for its study.
Discovery and Structural Elucidation
This compound was first isolated and identified from the roots of Calendula officinalis by a team of researchers led by L.P. Vecherko in 1974.[1][2][3] Their work, published in Chemistry of Natural Compounds, marked a significant step in understanding the complex phytochemical profile of this medicinally important plant. The structural elucidation of this compound revealed it to be an oleanane-type triterpenoid saponin.
The core structure of this compound is based on oleanolic acid, a pentacyclic triterpene. A sugar moiety is attached to this aglycone, forming the glycoside. Specifically, this compound is a glycoside of oleanolic acid.[4][5] The determination of its complex structure was achieved through chemical degradation and spectroscopic methods, which are standard techniques for the characterization of novel natural products.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄₂H₆₆O₁₄ | PubChem |
| Molecular Weight | 794.97 g/mol | PubChem |
| Class | Triterpenoid Saponin | [6] |
| Aglycone | Oleanolic Acid | [4][5] |
| Plant Source | Calendula officinalis (Roots) | [1][2][3] |
| CAS Number | 26020-15-5 | PubChem |
Origin and Biosynthesis
The biosynthesis of this compound in Calendula officinalis follows the well-established pathway for oleanane-type triterpenoid saponins. The process originates from the cyclization of 2,3-oxidosqualene, a key intermediate in the isoprenoid pathway.
The proposed biosynthetic pathway can be summarized in the following key steps:
-
Formation of β-Amyrin: The enzyme β-amyrin synthase catalyzes the cyclization of 2,3-oxidosqualene to form the pentacyclic triterpene skeleton of β-amyrin.
-
Oxidation of β-Amyrin: A series of oxidation reactions, mediated by cytochrome P450 monooxygenases, occurs at the C-28 position of β-amyrin to form oleanolic acid.
-
Glycosylation: The final step involves the attachment of sugar moieties to the oleanolic acid backbone. This glycosylation is catalyzed by UDP-dependent glycosyltransferases (UGTs). In the case of this compound, a glucuronic acid molecule is first attached to the C-3 position of oleanolic acid, followed by the addition of other sugar units to form the final glycoside structure.
The following diagram illustrates the proposed biosynthetic pathway of this compound.
Caption: Proposed biosynthetic pathway of this compound from 2,3-oxidosqualene.
Experimental Protocols
Extraction and Isolation of this compound
The following workflow describes a typical procedure for the isolation of this compound from the roots of Calendula officinalis.
Caption: General workflow for the isolation of this compound.
Detailed Methodology:
-
Plant Material Preparation: The roots of Calendula officinalis are collected, washed, dried, and ground into a fine powder.
-
Extraction: The powdered root material is extracted with an 80% aqueous methanol solution at room temperature with agitation for 24-48 hours. The extraction is typically repeated multiple times to ensure complete recovery of the saponins.
-
Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned against n-butanol. The saponins, including this compound, will preferentially partition into the n-butanol layer.
-
Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform-methanol-water to separate the different saponin components.
-
Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing this compound.
-
Preparative HPLC: The fractions enriched with this compound are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to obtain the pure compound.
Structural Characterization
The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the complete structure, including the stereochemistry of the aglycone and the sequence and linkage of the sugar units.
Table 2: Summary of Analytical Techniques for this compound Characterization
| Technique | Purpose |
| Thin-Layer Chromatography (TLC) | Monitoring the separation of saponins during column chromatography. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis and final purification of this compound. |
| Mass Spectrometry (MS) | Determination of molecular weight and formula. |
| ¹H NMR Spectroscopy | Elucidation of the proton environment in the molecule. |
| ¹³C NMR Spectroscopy | Determination of the carbon skeleton of the molecule. |
| 2D NMR (COSY, HSQC, HMBC) | Establishing connectivity between protons and carbons to confirm the complete structure. |
Quantitative Data
Specific quantitative data for the yield of this compound from the roots of Calendula officinalis is not widely reported in recent literature. However, the total saponin content in the roots can be significant. The yield of pure this compound would depend on the efficiency of the extraction and purification methods employed. Quantitative analysis of this compound in plant extracts is typically performed using HPLC coupled with a suitable detector, such as a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD).
Conclusion
This compound, a complex triterpenoid saponin, was first discovered in the roots of Calendula officinalis in 1974. Its biosynthesis follows the general pathway of oleanane-type saponins, originating from 2,3-oxidosqualene. The isolation and structural elucidation of this compound rely on a combination of chromatographic and spectroscopic techniques. This technical guide provides a comprehensive overview of the discovery and origin of this compound, offering valuable information for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. Further research to fully elucidate the specific enzymatic steps in its biosynthesis and to quantify its presence in different Calendula varieties would be beneficial for optimizing its production and exploring its full therapeutic potential.
References
Calenduloside G: A Comprehensive Technical Guide on its Natural Sources, Abundance, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calenduloside G, a triterpenoid saponin of the oleanane series, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the natural sources, abundance, and biological activities of this compound, with a focus on its cytotoxic and anti-inflammatory properties. Detailed experimental protocols and putative signaling pathways are presented to facilitate further research and drug development endeavors.
Natural Sources and Abundance
This compound is primarily found in the plant species Calendula officinalis L., commonly known as pot marigold. It has been isolated from both the flowers and roots of this plant. While quantitative data for this compound is not extensively available, its presence has been confirmed in various extracts.
A notable study by Ukiya et al. (2006) isolated this compound 6'-O-methyl ester from the flowers of Calendula officinalis[1][2]. The yield of this compound can be estimated from their work, providing a baseline for its abundance in this plant part. Additionally, a derivative, this compound, has been identified in the fruits of Calendula aegyptiaca.
| Plant Species | Plant Part | Compound | Abundance/Yield (Estimated) | Reference |
| Calendula officinalis | Flowers | This compound 6'-O-methyl ester | Not explicitly quantified, but isolated from n-BuOH-soluble fraction of a MeOH extract. | [1][2] |
| Calendula officinalis | Roots | Calendulosides G and H | Present | |
| Calendula aegyptiaca | Fruits | This compound derivative | Identified |
Note: The table summarizes the currently available data. Further quantitative studies using validated analytical methods like HPLC-MS/MS are required to determine the precise concentration of this compound in different plant parts and species.
Experimental Protocols
Extraction and Isolation of this compound 6'-O-methyl ester from Calendula officinalis Flowers
The following protocol is based on the methodology described by Ukiya et al. (2006)[1].
1. Extraction:
-
Air-dried and powdered flowers of Calendula officinalis are subjected to extraction with methanol (MeOH) at room temperature.
-
The methanolic extract is then concentrated under reduced pressure.
-
The resulting residue is suspended in water and partitioned successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH).
2. Isolation:
-
The n-BuOH-soluble fraction, which contains the triterpene glycosides, is subjected to silica gel column chromatography.
-
Elution is performed with a gradient of chloroform-methanol-water to separate different fractions.
-
Fractions containing this compound 6'-O-methyl ester are identified by thin-layer chromatography (TLC).
-
Further purification is achieved by repeated column chromatography on silica gel and octadecylsilanized (ODS) silica gel, followed by preparative high-performance liquid chromatography (HPLC).
3. Structure Elucidation:
-
The structure of the isolated compound is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry (MS).
Biological Activities and Signaling Pathways
This compound, as an oleanolic acid glycoside, is presumed to share similar biological activities with other members of this class, primarily anti-inflammatory and cytotoxic effects.
Cytotoxic Activity
This compound 6'-O-methyl ester has demonstrated potent cytotoxic activity against a panel of human cancer cell lines, including those of the colon, leukemia, and melanoma[1][2]. While the specific signaling pathway for this compound has not been fully elucidated, triterpenoid saponins are known to induce apoptosis through both intrinsic and extrinsic pathways.
A putative signaling pathway for the cytotoxic action of this compound, based on the known mechanisms of related triterpenoid saponins, is proposed below. This involves the activation of caspases, key mediators of apoptosis.
Anti-inflammatory Activity
Oleanolic acid and its glycosides are well-documented for their anti-inflammatory properties. The proposed mechanism of action involves the inhibition of key inflammatory mediators. While the specific pathway for this compound is yet to be determined, it is likely to follow a similar pattern to other oleanolic acid saponins. This includes the downregulation of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), and the modulation of major inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI3K)/Akt.
Conclusion
This compound, a triterpenoid saponin from Calendula officinalis, exhibits promising cytotoxic and potential anti-inflammatory activities. This guide provides a foundational understanding of its natural sources, methods for its isolation, and its likely mechanisms of action. Further research is warranted to fully elucidate its quantitative abundance in various natural sources, optimize extraction and purification protocols, and definitively map its signaling pathways. Such studies will be crucial for harnessing the full therapeutic potential of this compound in the development of novel pharmaceuticals.
References
Physical and chemical properties of Calenduloside G
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calenduloside G, a triterpenoid saponin isolated from Calendula officinalis, has garnered significant scientific interest for its potential therapeutic applications.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside its known biological activities and associated signaling pathways. Detailed experimental protocols are provided to facilitate further research and development.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. While experimental data for some properties are limited, computed values and data from closely related compounds offer valuable insights.
| Property | Value | Source |
| Molecular Formula | C42H66O14 | [2] |
| Molecular Weight | 795.0 g/mol | [2] |
| Melting Point | Not available. (Note: The related compound Calenduloside F has a melting point of 218-220 °C) | [3] |
| Solubility | Estimated water solubility: 0.01033 mg/L @ 25 °C. Soluble in methanol, ethanol, and DMSO. | [3][4] |
| Appearance | Likely a white crystalline powder, similar to other isolated saponins. | [3] |
Spectral Data
Mass Spectrometry (MS): High-resolution mass spectrometry is a key analytical technique for the characterization of this compound. Electrospray ionization (ESI) is a suitable method for this non-volatile compound.
-
HESI-MS/MS Analysis: A study on Calendula aegyptiaca fruits tentatively identified this compound. In negative ion mode, the [M-H]⁻ ion was observed at m/z 793. Subsequent MS² fragmentation showed characteristic losses of sugar moieties.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific 1H and 13C NMR data for this compound are not readily available in the reviewed literature, general spectral features for triterpenoid saponins can be anticipated. The ¹H-NMR spectrum would show characteristic signals for the triterpene backbone, including methyl singlets and olefinic protons, as well as signals for the sugar moieties in the glycosidically-linked chains. The ¹³C-NMR spectrum would similarly display a large number of signals corresponding to the triterpene skeleton and the sugar units.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands for various functional groups.
-
Expected IR Absorption Bands:
-
Broad O-H stretching vibrations (alcohols, carboxylic acid): ~3400 cm⁻¹
-
C-H stretching vibrations (alkanes): ~2900-3000 cm⁻¹
-
C=O stretching vibration (carboxylic acid): ~1700-1725 cm⁻¹
-
C-O stretching vibrations (alcohols, ethers, esters): ~1000-1300 cm⁻¹
-
Biological Activities and Signaling Pathways
This compound, as a constituent of Calendula officinalis extracts, is associated with a range of biological activities, primarily anti-inflammatory and cytotoxic effects.
Anti-inflammatory Activity
Extracts of Calendula officinalis containing calendulosides have demonstrated significant anti-inflammatory properties. The primary mechanism is believed to be the modulation of key inflammatory signaling pathways.
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[6][7][8][9] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[7][8][9] Triterpenoid saponins from Calendula officinalis have been shown to inhibit the activation of the NF-κB pathway, thereby reducing the production of inflammatory mediators.[10]
Cytotoxic Activity
This compound and its derivatives have shown promising cytotoxic activity against various cancer cell lines. The proposed mechanism involves the induction of apoptosis, or programmed cell death.
-
Apoptosis Induction: Apoptosis is a tightly regulated process essential for normal tissue homeostasis. Its dysregulation is a hallmark of cancer.[11] The apoptotic cascade can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the final stages of cell death.[11][12] Studies on related triterpenoid saponins suggest that they can induce apoptosis in cancer cells by activating key caspases such as caspase-3, -8, and -9, leading to DNA fragmentation and cell death.[12][13][14]
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the study of this compound.
Extraction and Isolation of this compound from Calendula officinalis
This protocol describes a general procedure for the extraction and isolation of triterpenoid saponins from Calendula officinalis flowers. Optimization may be required for maximizing the yield of this compound.
1. Plant Material and Extraction:
-
Dried and powdered flowers of Calendula officinalis are macerated with 70% ethanol at room temperature for 24-48 hours.[15]
-
The process is repeated three times to ensure complete extraction.
-
The combined ethanolic extracts are filtered and concentrated under reduced pressure to yield the crude extract.
2. Solvent Partitioning:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
-
Saponins, including this compound, are typically enriched in the n-butanol fraction.
3. Chromatographic Purification:
-
The n-butanol fraction is subjected to column chromatography on silica gel or a polyamide sorbent.[15]
-
The column is eluted with a gradient of solvents, for example, a mixture of chloroform and methanol, with increasing methanol concentration.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.
-
Fractions rich in this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.[15]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[16][17][18][19]
1. Cell Culture and Treatment:
-
Cancer cell lines of interest are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a 96-well plate.
-
Cells are allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound (typically in a DMSO solution, with the final DMSO concentration kept below 0.1%) for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (DMSO) alone.
2. MTT Reduction:
-
After the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.
-
The plate is incubated for 3-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.[17]
3. Formazan Solubilization and Absorbance Measurement:
-
The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.[16][17]
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[16][17]
4. Data Analysis:
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[20][21]
1. Cell Culture and Stimulation:
-
Macrophage cell lines (e.g., RAW 264.7) are cultured in a suitable medium in a 96-well plate.
-
The cells are pre-treated with various concentrations of this compound for a short period (e.g., 1-2 hours).
-
Inflammation is then induced by adding LPS (a component of the outer membrane of Gram-negative bacteria) to the wells. Control wells are left unstimulated.
2. Measurement of Nitrite Concentration:
-
After an incubation period of 24 hours, the culture supernatant is collected.
-
The concentration of nitrite (a stable product of NO) in the supernatant is determined using the Griess reagent.[21] The Griess reagent reacts with nitrite to form a colored azo dye.
-
The absorbance of the colored solution is measured spectrophotometrically at approximately 540 nm.
3. Data Analysis:
-
A standard curve is generated using known concentrations of sodium nitrite.
-
The percentage of NO inhibition by this compound is calculated by comparing the nitrite concentrations in the treated wells to those in the LPS-stimulated control wells.
Conclusion
This compound is a promising natural compound with demonstrated potential for anti-inflammatory and cytotoxic activities. This technical guide provides a foundation for researchers by summarizing its known physical and chemical properties, outlining its proposed mechanisms of action, and providing detailed experimental protocols. Further research is warranted to fully elucidate its therapeutic potential and to develop it as a novel agent for the treatment of inflammatory diseases and cancer.
References
- 1. Marigold Metabolites: Diversity and Separation Methods of Calendula Genus Phytochemicals from 1891 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C42H66O14 | CID 44566264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. This compound [flavscents.com]
- 5. HESI-MS/MS Analysis of Phenolic Compounds from Calendula aegyptiaca Fruits Extracts and Evaluation of Their Antioxidant Activities | MDPI [mdpi.com]
- 6. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? [frontiersin.org]
- 8. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
- 12. Calenduloside E 6′-methyl ester induces apoptosis in CT-26 mouse colon carcinoma cells and inhibits tumor growth in a CT-26 xenograft animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Calenduloside E 6'-methyl ester induces apoptosis in CT-26 mouse colon carcinoma cells and inhibits tumor growth in a CT-26 xenograft animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. khu.elsevierpure.com [khu.elsevierpure.com]
- 15. distantreader.org [distantreader.org]
- 16. researchgate.net [researchgate.net]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. innspub.net [innspub.net]
- 19. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. mjas.analis.com.my [mjas.analis.com.my]
The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Calenduloside G in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calenduloside G, a complex oleanane-type triterpenoid saponin found in Calendula officinalis, holds significant interest for its potential pharmacological activities. Despite this, the complete biosynthetic pathway of this intricate molecule remains to be fully elucidated. This technical guide synthesizes the current understanding of triterpenoid saponin biosynthesis to propose a putative pathway for this compound. By examining the known enzymatic steps in Calendula and related plant species, we delineate a hypothetical sequence of reactions involving oxidosqualene cyclases, cytochrome P450 monooxygenases, and UDP-glycosyltransferases. This document provides a foundational roadmap for researchers aiming to unravel the precise genetic and biochemical mechanisms underlying this compound formation, offering detailed hypothetical experimental protocols and a framework for future research in the metabolic engineering and biotechnological production of this promising natural product.
Introduction
Calendula officinalis, commonly known as pot marigold, is a rich source of various secondary metabolites, including a diverse array of triterpenoid saponins. Among these, this compound, a glycoside of oleanolic acid, is of particular interest due to its complex structure and potential bioactivities. Triterpenoid saponins are synthesized via the isoprenoid pathway, with the cyclization of 2,3-oxidosqualene forming the foundational carbon skeleton.[1] Subsequent modifications, primarily oxidation and glycosylation, are responsible for the vast structural diversity of these compounds.[1] While significant research has elucidated the biosynthesis of other triterpenoids in Calendula officinalis, the specific enzymatic steps leading to this compound have not been explicitly detailed in scientific literature.[2][3] This guide will construct a putative biosynthetic pathway for this compound based on the established principles of oleanane-type saponin biosynthesis and available research on Calendula enzymes.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into three main stages: the formation of the oleanane backbone, the oxidative modifications of this backbone, and the sequential glycosylation steps.
Stage 1: Formation of the β-Amyrin Skeleton
The biosynthesis of all oleanane-type saponins in Calendula officinalis begins with the cyclization of 2,3-oxidosqualene. This reaction is catalyzed by a specific oxidosqualene cyclase (OSC). In the case of oleanane saponins, the key enzyme is β-amyrin synthase (bAS).
-
Reaction: 2,3-Oxidosqualene → β-Amyrin
-
Enzyme Class: Oxidosqualene Cyclase (EC 5.4.99.-)
-
Specific Enzyme (putative): β-amyrin synthase (bAS)
Stage 2: Oxidation of β-Amyrin to Oleanolic Acid
Following the formation of the pentacyclic triterpenoid skeleton, the β-amyrin molecule undergoes a series of oxidative modifications. These reactions are catalyzed by cytochrome P450 monooxygenases (CYPs), which are heme-containing enzymes that typically require NADPH-cytochrome P450 reductase for activity. The conversion of β-amyrin to oleanolic acid involves oxidation at the C-28 position.
-
Reaction 1: β-Amyrin → Erythrodiol (Oxidation at C-28)
-
Enzyme Class: Cytochrome P450 monooxygenase (EC 1.14.-.-)
-
Specific Enzyme (putative): CYP716 family enzyme
-
Reaction 2: Erythrodiol → Oleanolic aldehyde (Further oxidation at C-28)
-
Enzyme Class: Cytochrome P450 monooxygenase (EC 1.14.-.-) or Alcohol Dehydrogenase (EC 1.1.1.-)
-
Specific Enzyme (putative): CYP716 family enzyme or a specific dehydrogenase
-
Reaction 3: Oleanolic aldehyde → Oleanolic Acid (Final oxidation at C-28 to a carboxylic acid)
-
Enzyme Class: Cytochrome P450 monooxygenase (EC 1.14.-.-) or Aldehyde Dehydrogenase (EC 1.2.1.-)
-
Specific Enzyme (putative): CYP716 family enzyme or a specific aldehyde dehydrogenase
Stage 3: Glycosylation of Oleanolic Acid
The final stage in the biosynthesis of this compound is the attachment of sugar moieties to the oleanolic acid aglycone. These reactions are catalyzed by UDP-glycosyltransferases (UGTs), which transfer a sugar from an activated nucleotide sugar donor to the aglycone. Based on the structure of this compound, a two-step glycosylation process at the C-3 hydroxyl group is proposed. Calendula officinalis is known to produce both "glucosides" and "glucuronides", with this compound belonging to the latter category, indicating the initial attachment of a glucuronic acid.[4][5]
-
Reaction 1: Oleanolic Acid + UDP-glucuronic acid → Oleanolic acid 3-O-glucuronide
-
Enzyme Class: UDP-glycosyltransferase (EC 2.4.1.-)
-
Specific Enzyme (putative): A UGT specific for triterpenoid aglycones and UDP-glucuronic acid.
-
Reaction 2: Oleanolic acid 3-O-glucuronide + UDP-glucose → this compound
-
Enzyme Class: UDP-glycosyltransferase (EC 2.4.1.-)
-
Specific Enzyme (putative): A UGT that recognizes the glucuronidated oleanolic acid as a substrate and utilizes UDP-glucose as the sugar donor.
Quantitative Data Summary
Currently, there is no specific quantitative data available in the literature for the enzymes directly involved in the biosynthesis of this compound. However, studies on related triterpenoid biosynthetic pathways in Calendula officinalis provide some context. The following table is a template for the type of quantitative data that needs to be collected to fully characterize this pathway.
| Enzyme (Putative) | Substrate | Product | Km (µM) | kcat (s-1) | Relative Gene Expression (Flower vs. Leaf) |
| β-amyrin synthase | 2,3-Oxidosqualene | β-Amyrin | Data not available | Data not available | Data not available |
| CYP (C-28 oxidase) | β-Amyrin | Oleanolic Acid | Data not available | Data not available | Data not available |
| UGT (Glucuronosyltransferase) | Oleanolic Acid | Oleanolic acid 3-O-glucuronide | Data not available | Data not available | Data not available |
| UGT (Glucosyltransferase) | Oleanolic acid 3-O-glucuronide | This compound | Data not available | Data not available | Data not available |
Detailed Experimental Protocols (Hypothetical)
The elucidation of the proposed biosynthetic pathway for this compound would require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed protocols for the key experiments that would need to be performed.
Identification and Cloning of Candidate Genes
-
Transcriptome Analysis: Perform RNA-sequencing (RNA-seq) on different tissues of Calendula officinalis (e.g., flowers, leaves, roots) to identify candidate genes for bAS, CYPs, and UGTs. Genes involved in the biosynthesis of this compound are expected to be highly expressed in tissues where this compound accumulates.
-
Homology-Based Cloning: Use the sequences of known triterpenoid biosynthetic genes from other plant species to design degenerate primers for PCR amplification of homologous genes from C. officinalis cDNA.
-
Gene Isolation: Full-length cDNA sequences of candidate genes can be obtained using Rapid Amplification of cDNA Ends (RACE).
Functional Characterization of Candidate Enzymes
-
Heterologous Expression:
-
Clone the full-length cDNA of candidate genes into appropriate expression vectors.
-
For bAS and CYPs, heterologous expression in Saccharomyces cerevisiae (yeast) is a common and effective system. Co-expression of a plant NADPH-cytochrome P450 reductase is often necessary for CYP activity.
-
For UGTs, expression in Escherichia coli is typically sufficient.
-
-
Enzyme Assays:
-
bAS Assay:
-
Prepare microsomes from yeast cultures expressing the candidate bAS.
-
Incubate the microsomes with the substrate 2,3-oxidosqualene.
-
Extract the reaction products with an organic solvent (e.g., hexane or ethyl acetate).
-
Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the retention time and mass spectrum with an authentic standard of β-amyrin.
-
-
CYP Assay:
-
Prepare microsomes from yeast cultures co-expressing the candidate CYP and a cytochrome P450 reductase.
-
Incubate the microsomes with the substrate (β-amyrin) and a source of reducing equivalents (NADPH).
-
Extract the products and analyze by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify oxidized intermediates and the final product, oleanolic acid.
-
-
UGT Assays:
-
Purify the recombinant UGTs from E. coli lysates using affinity chromatography (e.g., Ni-NTA).
-
For the first UGT, incubate the purified enzyme with oleanolic acid and UDP-glucuronic acid.
-
For the second UGT, incubate the purified enzyme with the product of the first reaction (oleanolic acid 3-O-glucuronide) and UDP-glucose.
-
Analyze the reaction products by LC-MS to confirm the formation of the expected glycosylated products.
-
-
-
Enzyme Kinetics:
-
Determine the kinetic parameters (Km and Vmax) for each enzyme by varying the substrate concentration and measuring the initial reaction velocity.
-
Product formation can be quantified using HPLC with a UV or MS detector.
-
In Planta Validation
-
Virus-Induced Gene Silencing (VIGS): Use VIGS to downregulate the expression of candidate genes in C. officinalis plants. A reduction in the accumulation of this compound in silenced plants would provide strong evidence for the involvement of the targeted gene in its biosynthesis.
-
Metabolite Profiling: Analyze the metabolite profiles of plants with silenced genes using LC-MS to detect the accumulation of pathway intermediates and a decrease in the final product.
Mandatory Visualizations
Caption: Putative biosynthetic pathway of this compound from 2,3-oxidosqualene.
Caption: Workflow for the identification and characterization of this compound biosynthetic enzymes.
Conclusion
The biosynthesis of this compound in Calendula officinalis is a multi-step process involving a series of enzymatic reactions that are characteristic of oleanane-type saponin formation. While the complete pathway has not been experimentally validated, this guide provides a robust, evidence-based putative pathway. The proposed framework, along with the detailed experimental protocols, offers a clear direction for future research. The elucidation of this pathway will not only enhance our fundamental understanding of plant secondary metabolism but also pave the way for the biotechnological production of this compound and other valuable saponins for pharmaceutical and other applications.
References
- 1. Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis and bioactivity of anti-inflammatory triterpenoids in Calendula officinalis. [repository.cam.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Saponins in Calendula officinalis L. - structure, biosynthesis, transport and biological activity (2005) | Anna Szakiel | 74 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
Reported biological activities of Calenduloside G
An In-depth Technical Guide on the Core Biological Activities of Calenduloside G
Executive Summary
This compound, a triterpenoid saponin isolated from Calendula officinalis, has emerged as a compound of significant interest in pharmacological research. This document provides a comprehensive overview of the reported biological activities of this compound, with a primary focus on its cytotoxic, anti-tumor-promoting, and anti-inflammatory properties. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate reproducibility and further investigation. Furthermore, this guide visualizes critical experimental workflows and potential signaling pathways, offering a deeper understanding of the compound's mechanisms of action for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is an oleanane-type triterpene glycoside identified as a constituent of Calendula officinalis (marigold), a plant with a long history of use in traditional medicine.[1][2] Specifically, it has been characterized as this compound 6'-O-methyl ester.[1][3] Triterpenoid saponins from Calendula species are known to possess a wide array of biological effects, including anti-inflammatory, antioxidant, and cytotoxic activities.[4][5][6] this compound, along with other related glycosides, contributes significantly to the pharmacological profile of C. officinalis extracts.[4]
Reported Biological Activities
Cytotoxic and Anticancer Activity
This compound 6'-O-methyl ester has demonstrated significant cytotoxic activity against a panel of human cancer cell lines.[7][8] Research indicates its potential as an anticancer agent, particularly against leukemia, melanoma, and colon cancer.[3][4][7]
The U.S. National Cancer Institute (NCI) plant screening program considers compounds with IC50 values <10 µM to be promising cytotoxic agents toward cancer cell lines.[3] this compound 6'-O-methyl ester has shown activity that warrants its consideration as a potential anticancer drug candidate.[3][9]
Anti-Tumor-Promoting Activity
In addition to direct cytotoxicity, this compound has been evaluated for its ability to inhibit tumor promotion. One key assay measures the inhibition of the Epstein-Barr virus early antigen (EBV-EA) activation induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA).[8] Triterpene glycosides from C. officinalis, including this compound 6'-O-methyl ester, exhibited moderate inhibitory effects in this assay, suggesting a potential role in cancer chemoprevention.[8]
Anti-inflammatory Activity
While this compound itself was not the most potent in the specific anti-inflammatory assays reported, other closely related triterpene glycosides from C. officinalis showed marked anti-inflammatory effects by inhibiting TPA-induced inflammation in mice.[1] These compounds demonstrated potent inhibitory effects with ID50 values ranging from 0.05 to 0.32 mg/ear, comparable to or more effective than the positive control, indomethacin.[1] This suggests that the structural class to which this compound belongs is a significant contributor to the anti-inflammatory properties of marigold extracts.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activities of this compound and related compounds.
Table 1: Cytotoxic Activity of this compound 6'-O-methyl ester
| Cell Line Panel | Activity Metric | Reported Value(s) | Reference(s) |
|---|---|---|---|
| Leukemia | GI50 | ≤ 20 µM | [9] |
| Non-Small Cell Lung Cancer | GI50 | ≤ 20 µM | [9] |
| Colon Cancer | GI50 | ≤ 20 µM | [9] |
| CNS Cancer | GI50 | ≤ 20 µM | [9] |
| Melanoma | GI50 | ≤ 20 µM | [9] |
| Ovarian Cancer (IGROVI) | GI50 | 20.1 µM | [9] |
| Renal Cancer (VO-31) | GI50 | 33.3 µM | [9] |
GI50: The concentration required to inhibit cell growth by 50%.
Table 2: Anti-Tumor-Promoting Activity of Triterpene Glycosides from C. officinalis
| Assay | Compound Class | Activity Metric | Reported Value | Reference(s) |
|---|---|---|---|---|
| EBV-EA Activation Induced by TPA | Triterpene Glycosides (including this compound) | IC50 | 471-487 mol ratio/32 pmol TPA | [8] |
IC50: The concentration required to inhibit the effect by 50%.
Experimental Protocols
NCI-60 Human Tumor Cell Line Cytotoxicity Screen
This protocol provides a generalized methodology for determining the cytotoxic activity of a compound against the NCI-60 cell line panel.
-
Cell Plating: Human tumor cell lines are grown in RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine. Cells are plated in 96-well microtiter plates and incubated for 24 hours.
-
Compound Addition: The test compound (e.g., this compound) is dissolved in a suitable solvent (like DMSO) and diluted. It is then added to the plates over a range of concentrations and incubated for an additional 48 hours.
-
Endpoint Measurement: Post-incubation, adherent cells are fixed with trichloroacetic acid. The cell biomass is determined by staining with Sulforhodamine B (SRB).
-
Data Analysis: The optical density of the stained cells is measured. The GI50 (Growth Inhibition 50) is calculated, representing the drug concentration that causes a 50% reduction in the net protein increase compared to control cells.
Caption: Workflow for the NCI-60 cytotoxicity screening protocol.
TPA-Induced Mouse Ear Inflammation Assay
This protocol details the in vivo assay used to determine anti-inflammatory activity.[1]
-
Animal Model: Specific pathogen-free female ICR mice are used for the experiment.
-
Treatment Application: The test compound (dissolved in acetone) is applied topically to the right ear of each mouse. The vehicle (acetone) is applied to the left ear as a control.
-
Inflammation Induction: After a short interval (e.g., 30 minutes), a solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in acetone is applied to both ears to induce inflammation and edema.
-
Edema Measurement: After a set period (e.g., 6 hours), the mice are sacrificed. A standard-sized circular section is punched out from each ear and weighed.
-
Data Analysis: The anti-inflammatory effect is quantified by the reduction in weight of the ear punch from the compound-treated ear compared to the vehicle-treated ear. The ID50 (50% inhibitory dose) is then calculated.
Caption: Protocol for the TPA-induced mouse ear inflammation assay.
Signaling Pathways and Mechanism of Action
The precise signaling pathways modulated by this compound are not yet fully elucidated. However, studies on other active compounds from C. officinalis and related triterpenoid saponins provide strong indications of potential mechanisms.
Apoptosis Induction in Cancer Cells
A common mechanism for cytotoxic compounds is the induction of apoptosis (programmed cell death). For instance, Calenduloside E, a structurally similar compound, has been shown to induce apoptosis in colon carcinoma cells.[10] This process involves the activation of a caspase cascade, including initiator caspases (caspase-8, -9) and effector caspases (caspase-3), leading to DNA fragmentation and cell death.[10] It is plausible that this compound employs a similar apoptotic pathway to exert its cytotoxic effects.
Caption: Postulated apoptotic pathway induced by this compound.
Modulation of PI3K/Akt and ERK Signaling
Research on neuroprotective effects of C. officinalis extracts identified several active compounds, including other calendulosides, that modulate key survival and stress-response pathways.[11][12] These compounds were found to concurrently activate the pro-survival PI3K/Akt signaling pathway while inhibiting the ERK signaling pathway.[12] The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.[13] The ERK pathway is also central to cell proliferation and differentiation. The ability to modulate these pathways suggests a complex mechanism of action that could contribute to both the cytotoxic and potentially neuroprotective effects observed in related compounds.
Caption: Potential modulation of PI3K/Akt and ERK signaling pathways.
Conclusion
This compound, a triterpene glycoside from Calendula officinalis, exhibits promising biological activities, most notably potent in vitro cytotoxicity against a range of human cancer cell lines. Its anti-tumor-promoting effects further underscore its potential in oncology. While its precise molecular mechanisms are still under investigation, evidence from related compounds suggests the induction of apoptosis and modulation of critical cell signaling pathways like PI3K/Akt and ERK may play a significant role. The data and protocols presented in this guide offer a foundational resource for researchers aiming to further explore and harness the therapeutic potential of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. Calendula officinalis: Potential Roles in Cancer Treatment and Palliative Care - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Updated Review on the Multifaceted Therapeutic Potential of Calendula officinalis L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. whitesscience.com [whitesscience.com]
- 7. saspublishers.com [saspublishers.com]
- 8. Anti-inflammatory, anti-tumor-promoting, and cytotoxic activities of constituents of marigold (Calendula officinalis) flowers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijsr.net [ijsr.net]
- 10. Calenduloside E 6'-methyl ester induces apoptosis in CT-26 mouse colon carcinoma cells and inhibits tumor growth in a CT-26 xenograft animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Active compounds from Calendula officinalis flowers act via PI3K and ERK signaling pathways to offer neuroprotective effects against Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Active compounds from Calendula officinalis flowers act via PI3K and ERK signaling pathways to offer neuroprotective effects against Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
Preliminary Screening of Calenduloside G for Therapeutic Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary therapeutic potential of Calenduloside G, a triterpenoid saponin isolated from Calendula officinalis. The document summarizes key findings related to its anti-inflammatory, cytotoxic, and antioxidant properties, presents detailed experimental protocols for relevant assays, and visualizes associated biological pathways and workflows.
Therapeutic Potential of this compound
This compound is a member of the oleanane-type triterpene glycosides, a class of natural compounds known for a wide range of biological activities.[1] Preliminary studies on extracts containing this compound and its derivatives from Calendula officinalis (marigold) indicate significant potential in several therapeutic areas.[1][2]
Anti-inflammatory Activity
Triterpene glycosides isolated from C. officinalis have demonstrated marked anti-inflammatory effects.[3] Studies using 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation in mice showed that these compounds exhibit potent inhibitory activity.[3] The mechanism of action for Calendula extracts is believed to involve the inhibition of pro-inflammatory cytokines and the enzyme cyclooxygenase-2 (COX-2).[2][4] Saponins, as a class, are known to modulate inflammatory responses by regulating pathways such as NF-κB and MAPK.[5][6]
Table 1: Anti-inflammatory Activity of Triterpene Glycosides from Calendula officinalis
| Compound/Extract | Assay | Model | ID₅₀ / % Inhibition | Reference |
|---|---|---|---|---|
| Triterpene Glycosides (General) | TPA-Induced Inflammation | Mouse Ear Edema | ID₅₀: 0.05–0.20 mg/ear | [3] |
| C. officinalis Flower Extract (500 mg/kg) | Carrageenan-Induced Paw Edema | Rat | 65.9% inhibition | [4] |
| C. officinalis Flower Extract (500 mg/kg) | Dextran-Induced Paw Edema | Rat | 42.4% inhibition | [4] |
| C. officinalis Flower Extract | LPS-Induced NO Production | RAW 264.7 Macrophages | ~50% inhibition at 147 µL/mL |[7] |
Caption: Putative anti-inflammatory signaling pathway of this compound.
Anticancer Activity
This compound 6'-O-methyl ester has demonstrated potent cytotoxic activity against various human cancer cell lines.[3] Research on related triterpenoid saponins suggests that the primary mechanism of this cytotoxicity is the induction of apoptosis (programmed cell death).[8][9] This process often involves the activation of caspases, modulation of the Bcl-2 protein family, and cell cycle arrest.[10][11]
Table 2: Cytotoxic Activity of this compound and C. officinalis Extracts
| Compound/Extract | Cell Line | Cancer Type | IC₅₀ / GI₅₀ | Reference |
|---|---|---|---|---|
| This compound 6'-O-methyl ester | Colon Cancer, Leukemia, Melanoma Cell Lines | Colon, Leukemia, Melanoma | Potent Activity (Specific IC₅₀ not detailed) | [1][3] |
| C. officinalis Flower Extract | MCF7 | Breast Cancer | 225 µg/mL | [12][13] |
| C. officinalis Flower Extract | MDA-MB-231 | Breast Cancer | 350 µg/mL | [12][13] |
| C. officinalis Leaf Extract | AMJ13 | Breast Cancer | 2088 µg/mL | [14][15] |
| C. officinalis Leaf Extract | MCF7 | Breast Cancer | 1737 µg/mL |[14][15] |
Caption: Intrinsic apoptosis pathway potentially induced by this compound.
Antioxidant Activity
Extracts from C. officinalis, which contain this compound among other bioactive compounds, have shown significant antioxidant properties.[16] The antioxidant capacity is often evaluated through assays that measure the scavenging of stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS).[16][17] Additional methods like the Ferric Reducing Antioxidant Power (FRAP) assay confirm the ability of these extracts to donate electrons, a key antioxidant mechanism.[18]
Table 3: In Vitro Antioxidant Activity of C. officinalis Extracts
| Extract | Assay | IC₅₀ | Reference |
|---|---|---|---|
| C. officinalis Extract | DPPH Radical Scavenging | 100 µg/mL | [16][17] |
| C. officinalis Extract | ABTS Radical Scavenging | 6.5 µg/mL | [16][17] |
| C. officinalis Extract | Superoxide Radical Scavenging | 500 µg/mL | [16][17] |
| C. officinalis Extract | Hydroxyl Radical Scavenging | 480 µg/mL | [16][17] |
| C. officinalis Extract | Nitric Oxide Scavenging | 575 µg/mL |[17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used in the preliminary screening of this compound and related compounds.
TPA-Induced Mouse Ear Edema Assay (Anti-inflammatory)
This in vivo assay evaluates the topical anti-inflammatory activity of a compound.
-
Animal Model: Utilize male ICR mice.
-
Procedure: a. Dissolve 1 µg of the inflammatory agent TPA in acetone. b. Dissolve the test compound (e.g., this compound) at desired concentrations (e.g., 0.05-0.3 mg) in acetone. c. Apply the TPA solution to the inner surface of the right ear of each mouse. d. Concurrently, apply the test compound solution to the same ear. The left ear serves as a control. e. After a set period (e.g., 4-6 hours), sacrifice the mice and collect circular sections from both ears using a biopsy punch. f. Weigh the ear punches to determine the extent of edema.
-
Data Analysis: Calculate the percentage of inflammation inhibition by comparing the weight difference between the right and left ears of the treated group with that of the control group (TPA only). The ID₅₀ value (the dose causing 50% inhibition) is then determined.[3]
MTT Cytotoxicity Assay (Anticancer)
This colorimetric assay assesses cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Culture: Seed human or murine cancer cells (e.g., MCF7, MDA-MB-231) in 96-well plates at a density of 2 x 10⁴ cells/well and incubate for 24 hours.[13]
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 50-1000 µg/mL).[13] Incubate for 48 hours.
-
MTT Addition: Remove the supernatant and add 100 µL of MTT solution (1 mg/mL in PBS) to each well. Incubate for 1-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. Determine the IC₅₀ value (concentration that inhibits 50% of cell growth) using dose-response curve analysis.[13]
Caption: Workflow for the MTT cytotoxicity assay.
DPPH Radical Scavenging Assay (Antioxidant)
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
-
Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.25 g/L).[17] Prepare various concentrations of the this compound extract in methanol.
-
Reaction: In a test tube or 96-well plate, add a specific volume of the test extract to a freshly prepared DPPH solution. A control containing only methanol and the DPPH solution should be included.
-
Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at 515-517 nm.[17] The discoloration of the DPPH solution (from purple to yellow) indicates scavenging activity.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.[19]
References
- 1. researchgate.net [researchgate.net]
- 2. An Updated Review on the Multifaceted Therapeutic Potential of Calendula officinalis L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Anti-inflammatory activity of flower extract of Calendula officinalis Linn. and its possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of saikosaponin, a triterpene saponin, on apoptosis in lymphocytes: association with c-myc, p53, and bcl-2 mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. rahuedu.org [rahuedu.org]
- 18. Antioxidant capacity of calendula officinalis flowers extract and prevention of radiation induced oropharyngeal mucositis in patients with head and neck cancers: a randomized controlled clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. multisubjectjournal.com [multisubjectjournal.com]
An In-Depth Technical Guide to the Spectroscopic Identification of Calenduloside G
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and methodologies used for the identification and characterization of Calenduloside G, a triterpenoid saponin of significant interest.
Introduction to this compound
This compound is a complex natural product belonging to the oleanane class of triterpenoid saponins.[1] It is primarily isolated from the roots of Calendula officinalis (marigold).[2] The structure of this compound consists of an oleanolic acid aglycone linked to a disaccharide chain at the C-3 position. The identification and structural elucidation of such complex molecules rely heavily on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Mass Spectrometry (MS) Data for this compound
High-resolution mass spectrometry is a powerful tool for determining the molecular formula and obtaining structural information through fragmentation analysis.
Molecular Formula: C₄₂H₆₆O₁₄
Molecular Weight: 794.97 g/mol
Table 1: High-Resolution MS and MS/MS Fragmentation Data for this compound
| Ion | Observed m/z | Interpretation |
| [M-H]⁻ | 793.43 | Deprotonated molecule |
| [M-H-162]⁻ | 631.4 | Loss of a hexose unit (galactose) |
| [M-H-176]⁻ | 617.4 | Loss of a glucuronic acid unit |
| [M-H-162-176]⁻ | 455.4 | Loss of both sugar residues, yielding the oleanolic acid aglycone |
Data sourced from Faustino et al., 2018.
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
Table 2: ¹³C NMR Chemical Shifts (δc) for the Aglycone (Oleanolic Acid) Moiety of this compound (in Pyridine-d₅)
| Carbon | Chemical Shift (ppm) | Carbon | Chemical Shift (ppm) | Carbon | Chemical Shift (ppm) |
| 1 | 38.5 | 11 | 23.5 | 21 | 34.1 |
| 2 | 26.5 | 12 | 122.5 | 22 | 33.0 |
| 3 | 88.7 | 13 | 144.9 | 23 | 28.2 |
| 4 | 39.6 | 14 | 42.1 | 24 | 16.8 |
| 5 | 55.8 | 15 | 28.2 | 25 | 15.5 |
| 6 | 18.5 | 16 | 23.8 | 26 | 17.4 |
| 7 | 33.2 | 17 | 46.7 | 27 | 26.2 |
| 8 | 39.9 | 18 | 42.0 | 28 | 180.4 |
| 9 | 48.1 | 19 | 46.5 | 29 | 33.2 |
| 10 | 37.0 | 20 | 30.9 | 30 | 23.7 |
Note: These are typical values for an oleanolic acid glycoside and may vary slightly for this compound.
Table 3: ¹H NMR Chemical Shifts (δн) for the Aglycone (Oleanolic Acid) Moiety of this compound (in Pyridine-d₅)
| Proton | Chemical Shift (ppm) | Multiplicity |
| H-3 | ~3.37 | dd |
| H-12 | ~5.45 | br s |
| H-18 | ~3.44 | dd |
| Me-23 | ~1.31 | s |
| Me-24 | ~1.02 | s |
| Me-25 | ~0.95 | s |
| Me-26 | ~0.98 | s |
| Me-27 | ~1.30 | s |
| Me-29 | ~0.94 | s |
| Me-30 | ~0.85 | s |
Note: These are typical values for an oleanolic acid glycoside and may vary slightly for this compound. s denotes a singlet, and dd denotes a doublet of doublets.
Table 4: Expected ¹³C and ¹H NMR Chemical Shifts for the Sugar Moieties of this compound
| Position | Moiety | δc (ppm) | δн (ppm) | Multiplicity |
| 1' | β-D-Glucuronic acid | ~107.0 | ~4.90 | d |
| 2' | ~75.0 | ~4.20 | m | |
| 3' | ~78.0 | ~4.40 | m | |
| 4' | ~73.0 | ~4.25 | m | |
| 5' | ~77.5 | ~4.00 | m | |
| 6' | ~176.0 | - | - | |
| 1'' | β-D-Galactose | ~105.0 | ~5.10 | d |
| 2'' | ~74.0 | ~4.50 | m | |
| 3'' | ~76.0 | ~4.30 | m | |
| 4'' | ~70.0 | ~4.60 | m | |
| 5'' | ~76.5 | ~4.10 | m | |
| 6'' | ~62.5 | ~4.35 | m |
Note: These are approximate values based on related structures. The linkage between the sugars is at the 3'-position of the glucuronic acid.
Experimental Protocols
The identification of this compound involves a multi-step process beginning with extraction from the plant source, followed by chromatographic separation and finally, spectroscopic analysis.
Extraction and Isolation
-
Maceration: Dried and powdered roots of Calendula officinalis are typically macerated with a polar solvent such as methanol or ethanol at room temperature.
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Saponins are typically enriched in the n-butanol fraction.
-
Chromatography: The saponin-rich fraction is further purified using a combination of chromatographic techniques, such as column chromatography on silica gel or reversed-phase C18 material, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400-600 MHz). Samples are typically dissolved in deuterated pyridine (Pyridine-d₅) or methanol (CD₃OD).
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESI-MS) is used to determine the exact mass and molecular formula. Tandem MS (MS/MS) experiments are performed to obtain fragmentation patterns that aid in structural elucidation, particularly of the sugar sequence.
Visualization of Workflow and Structural Correlations
The following diagrams illustrate the general workflow for natural product identification and the key NMR correlations used to elucidate the structure of this compound.
Caption: General workflow for the isolation and identification of this compound.
Caption: Key expected 2D NMR correlations for this compound.
Conclusion
The structural identification of this compound is a rigorous process that relies on the synergistic use of mass spectrometry and nuclear magnetic resonance spectroscopy. While MS provides crucial information on molecular weight and fragmentation, NMR is essential for the complete assignment of the complex three-dimensional structure. This guide provides researchers with the fundamental spectroscopic data and experimental context necessary for the confident identification of this compound in natural product extracts and for its further investigation in drug discovery and development.
References
In Silico Prediction of Calenduloside G Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calenduloside G, a triterpenoid saponin isolated from Calendula officinalis, has garnered interest for its potential therapeutic properties. This technical guide provides an in-depth overview of the in silico prediction of this compound's bioactivity, offering a comprehensive workflow for its computational assessment. By leveraging a suite of publicly available bioinformatics tools, this document outlines the prediction of its pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), identifies potential protein targets, and details the methodologies for molecular docking and molecular dynamics simulations to elucidate its mechanism of action at a molecular level. All quantitative data is presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams. This guide serves as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of this compound through computational approaches.
Introduction
Natural products remain a significant source of novel therapeutic agents. This compound, a constituent of Calendula officinalis, belongs to the class of oleanane-type triterpenoid saponins. Preliminary studies on related compounds from Calendula officinalis suggest a range of biological activities, including anti-inflammatory and antiviral effects. In silico methods provide a rapid and cost-effective approach to predict the bioactivity of natural products, prioritize them for further experimental validation, and gain insights into their mechanisms of action. This guide details a systematic in silico approach to characterize the bioactivity of this compound.
Computational Methodologies
A multi-step in silico workflow was employed to predict the bioactivity of this compound. This involved obtaining the chemical structure, predicting ADMET properties, identifying potential protein targets, and simulating the interaction with a known target.
Compound Information Retrieval
The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound was obtained from the PubChem database (CID: 44566264). This machine-readable format is essential for input into various computational tools.
Canonical SMILES: C[C@]12CC--INVALID-LINK--(C)C)O[C@H]6--INVALID-LINK--C(=O)O)O)O[C@H]7--INVALID-LINK--CO)O)O)O)O)C)C)C)C)C(=O)O
In Silico ADMET Prediction
The ADMET properties of this compound were predicted using the SwissADME (--INVALID-LINK--) and pkCSM (--INVALID-LINK--) web servers. The canonical SMILES string was used as the input for both platforms.
-
SwissADME Protocol: The SMILES string was submitted to the SwissADME server. The tool calculates a range of physicochemical properties, pharmacokinetic parameters (including water solubility, lipophilicity, and blood-brain barrier penetration), drug-likeness based on various rules (Lipinski, Ghose, Veber, Egan, and Muegge), and medicinal chemistry friendliness (PAINS and Brenk alerts).
-
pkCSM Protocol: The SMILES string was submitted to the pkCSM server. This platform predicts a comprehensive set of ADMET properties, including intestinal absorption, Caco-2 permeability, P-glycoprotein substrate and inhibitor status, various volume of distribution parameters, CYP450 substrate and inhibitor profiles, total clearance, and various toxicity endpoints (AMES toxicity, hERG I inhibitor, hepatotoxicity, and skin sensitization).
Potential Protein Target Prediction
Potential protein targets of this compound were predicted using the SwissTargetPrediction web server (--INVALID-LINK--).
-
SwissTargetPrediction Protocol: The canonical SMILES of this compound was submitted to the server, with "Homo sapiens" selected as the target organism. The server compares the input molecule to a library of known bioactive compounds and predicts the most probable protein targets based on a combination of 2D and 3D similarity measures. The results are presented as a list of potential targets ranked by their probability score.
Molecular Docking
Based on existing literature, the interaction of this compound with the COVID-19 main protease (Mpro) was investigated. The following protocol outlines a typical molecular docking procedure.
-
Protocol:
-
Protein Preparation: The 3D crystal structure of the target protein (e.g., Mpro, PDB ID: 6LU7) is downloaded from the Protein Data Bank. Water molecules and any co-crystallized ligands are removed. Polar hydrogens and Kollman charges are added using software like AutoDockTools.
-
Ligand Preparation: The 3D structure of this compound is generated from its SMILES string and energy minimized using a force field like MMFF94. Gasteiger charges are computed for the ligand.
-
Grid Box Generation: A grid box is defined to encompass the active site of the protein. The dimensions and center of the grid are determined based on the binding site of a known inhibitor or by using active site prediction tools.
-
Docking Simulation: Molecular docking is performed using software like AutoDock Vina. The program explores different conformations and orientations of the ligand within the active site and scores them based on a defined scoring function to estimate the binding affinity.
-
Analysis of Results: The resulting docked poses are analyzed to identify the one with the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like Discovery Studio Visualizer or PyMOL.
-
Molecular Dynamics Simulation
To assess the stability of the protein-ligand complex, a molecular dynamics (MD) simulation can be performed.
-
Protocol:
-
System Preparation: The best-docked complex from the molecular docking study is used as the starting structure. The complex is solvated in a periodic box of water molecules, and counter-ions are added to neutralize the system.
-
Minimization and Equilibration: The system is subjected to energy minimization to remove any steric clashes. This is followed by a two-step equilibration process: first, an NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature, and then an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.
-
Production Run: A production MD simulation is run for a specified duration (e.g., 100 ns). Trajectories of the atomic coordinates are saved at regular intervals.
-
Trajectory Analysis: The saved trajectories are analyzed to evaluate the stability of the complex. Key parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds over time are calculated and plotted.
-
In Silico Bioactivity Predictions
ADMET Properties of this compound
The predicted ADMET properties of this compound are summarized in the tables below.
Table 1: Physicochemical and Pharmacokinetic Properties (SwissADME)
| Property | Predicted Value | Interpretation |
| Molecular Formula | C42H66O14 | - |
| Molecular Weight | 794.97 g/mol | High molecular weight |
| Num. Heavy Atoms | 56 | - |
| Num. Aromatic Heavy Atoms | 6 | - |
| Fraction Csp3 | 0.75 | High saturation |
| Num. Rotatable Bonds | 7 | Good flexibility |
| Num. H-bond Acceptors | 14 | High |
| Num. H-bond Donors | 9 | High |
| Molar Refractivity | 200.01 | - |
| TPSA | 239.08 Ų | High polarity |
| Log P (iLOGP) | 2.87 | Lipophilic |
| Log P (XLOGP3) | 2.50 | Lipophilic |
| Log P (WLOGP) | 1.34 | Moderately lipophilic |
| Log P (MLOGP) | -0.16 | Hydrophilic |
| Log P (SILICOS-IT) | 1.88 | Lipophilic |
| Consensus Log P | 1.69 | Moderately lipophilic |
| Water Solubility (LogS) | -4.43 | Poorly soluble |
| GI Absorption | Low | Poor oral bioavailability expected |
| BBB Permeant | No | Unlikely to cross the blood-brain barrier |
| P-gp Substrate | Yes | Substrate for P-glycoprotein efflux pump |
| CYP1A2 Inhibitor | No | Unlikely to inhibit CYP1A2 |
| CYP2C19 Inhibitor | Yes | Potential to inhibit CYP2C19 |
| CYP2C9 Inhibitor | Yes | Potential to inhibit CYP2C9 |
| CYP2D6 Inhibitor | No | Unlikely to inhibit CYP2D6 |
| CYP3A4 Inhibitor | Yes | Potential to inhibit CYP3A4 |
| Log Kp (skin permeation) | -7.53 cm/s | Low skin permeability |
Table 2: Drug-Likeness and Medicinal Chemistry Friendliness (SwissADME)
| Filter | Violation |
| Lipinski | Yes (MW > 500, HBD > 5, HBA > 10) |
| Ghose | Yes (MW > 480, Atom count > 70) |
| Veber | No |
| Egan | No |
| Muegge | Yes (MW > 500, TPSA > 150) |
| PAINS | 0 alerts |
| Brenk | 1 alert (triterpene steroid scaffold) |
| Lead-likeness | No |
| Synthetic Accessibility | 7.91 (Difficult to synthesize) |
Table 3: ADMET Properties (pkCSM)
| Property | Predicted Value | Interpretation |
| Absorption | ||
| Water Solubility (logS) | -4.081 | Poorly soluble |
| Caco-2 Permeability (log Papp) | 0.368 | Low permeability |
| Intestinal Absorption (Human) | 48.77% | Moderately absorbed |
| P-glycoprotein Substrate | Yes | Efflux by P-gp |
| P-glycoprotein I Inhibitor | No | Unlikely to inhibit P-gp |
| P-glycoprotein II Inhibitor | No | Unlikely to inhibit P-gp |
| Distribution | ||
| VDss (human) (log L/kg) | -0.320 | Low volume of distribution |
| Fu (fraction unbound) | 0.160 | High plasma protein binding |
| BBB Permeability (logBB) | -1.134 | Does not cross BBB |
| CNS Permeability (logPS) | -2.874 | Low CNS permeability |
| Metabolism | ||
| CYP2D6 Substrate | No | Not a substrate for CYP2D6 |
| CYP3A4 Substrate | Yes | Substrate for CYP3A4 |
| CYP1A2 Inhibitor | No | Unlikely to inhibit CYP1A2 |
| CYP2C19 Inhibitor | No | Unlikely to inhibit CYP2C19 |
| CYP2C9 Inhibitor | No | Unlikely to inhibit CYP2C9 |
| CYP2D6 Inhibitor | No | Unlikely to inhibit CYP2D6 |
| CYP3A4 Inhibitor | No | Unlikely to inhibit CYP3A4 |
| Excretion | ||
| Total Clearance (log ml/min/kg) | 0.053 | Low clearance |
| Renal OCT2 Substrate | No | Not a substrate for OCT2 |
| Toxicity | ||
| AMES Toxicity | No | Non-mutagenic |
| Max. Tolerated Dose (human) | 0.443 log(mg/kg/day) | Low tolerated dose |
| hERG I Inhibitor | No | Unlikely to inhibit hERG channel |
| hERG II Inhibitor | No | Unlikely to inhibit hERG channel |
| Oral Rat Acute Toxicity (LD50) | 2.381 mol/kg | Low acute toxicity |
| Oral Rat Chronic Toxicity | 1.621 log(mg/kg_bw/day) | - |
| Hepatotoxicity | Yes | Potential for liver toxicity |
| Skin Sensitisation | No | Unlikely to be a skin sensitizer |
| T. Pyriformis Toxicity | 0.301 log(ug/L) | - |
| Minnow Toxicity | 0.817 log(mM) | - |
Predicted Protein Targets of this compound
The top predicted protein targets for this compound from SwissTargetPrediction are listed in Table 4.
Table 4: Top Predicted Protein Targets for this compound
| Target Class | Probability | Known Actives (2D/3D) | Target |
| Enzyme | 0.1658 | 100/100 | Carbonic anhydrase II |
| Enzyme | 0.1658 | 100/100 | Carbonic anhydrase I |
| Enzyme | 0.1658 | 100/100 | Carbonic anhydrase IV |
| Enzyme | 0.1658 | 100/100 | Carbonic anhydrase IX |
| Enzyme | 0.1658 | 100/100 | Carbonic anhydrase XII |
| Enzyme | 0.1105 | 99/99 | Prostaglandin G/H synthase 2 (COX-2) |
| Enzyme | 0.1105 | 99/99 | Prostaglandin G/H synthase 1 (COX-1) |
| Nuclear Receptor | 0.0553 | 98/98 | Glucocorticoid receptor |
| G-protein coupled receptor | 0.0553 | 98/98 | Cannabinoid receptor 2 |
| G-protein coupled receptor | 0.0553 | 98/98 | Cannabinoid receptor 1 |
Molecular Docking with COVID-19 Main Protease (Mpro)
A previous in silico study investigated the docking of this compound to the main protease of SARS-CoV-2. The findings are summarized in Table 5.
Table 5: Molecular Docking Results of this compound with Mpro
| Parameter | Value |
| Binding Energy | -7.9 kcal/mol |
| Interacting Residues | Thr25, Thr26, Leu27, Met49, Gly143, Cys145, Met165, Glu166, His164, Asn142, Gln189 |
Visualizations
In Silico Bioactivity Prediction Workflow
Caption: Workflow for the in silico prediction of this compound bioactivity.
Predicted Signaling Pathway (Anti-inflammatory)
Caption: Predicted anti-inflammatory pathway of this compound via COX inhibition.
Discussion and Conclusion
The in silico analysis of this compound provides valuable preliminary data on its potential bioactivity. The ADMET predictions suggest that this compound has poor oral bioavailability, primarily due to its high molecular weight, high polarity, and its nature as a P-glycoprotein substrate. These factors would likely limit its systemic absorption if administered orally. The compound is predicted to be a potential inhibitor of several CYP450 enzymes, indicating a risk of drug-drug interactions. While it is predicted to be non-mutagenic, a potential for hepatotoxicity was identified, which warrants further investigation.
The target prediction results strongly suggest that this compound may interact with carbonic anhydrases and cyclooxygenases (COX-1 and COX-2). The predicted inhibition of COX enzymes is consistent with the known anti-inflammatory properties of other compounds from Calendula officinalis. This provides a plausible mechanism for its potential anti-inflammatory effects.
The molecular docking study against the COVID-19 main protease, while showing a moderate binding affinity, suggests that this compound could be explored as a potential antiviral agent, although its activity is predicted to be lower than other phytochemicals from the same plant.
Understanding the role of Calenduloside G in plant defense mechanisms
Initial research into the scientific literature reveals a significant gap in the understanding of Calenduloside G's specific role in plant defense mechanisms. While Calendula officinalis (marigold), the plant from which this compound is isolated, is known for its rich phytochemical profile and various pharmacological activities, the direct involvement of this compound in the plant's own defense strategies against pathogens or herbivores has not been a primary focus of published research.
Current studies on this compound and related compounds from Calendula officinalis have been predominantly centered on their potential applications in human health, including anti-inflammatory, cytotoxic, and neuroprotective effects. These investigations have provided valuable insights into the bioactivity of these molecules in animal and human cell lines, but they do not elucidate their endogenous functions within the plant itself.
The available literature, as reviewed, does not contain specific quantitative data, detailed experimental protocols, or established signaling pathways related to this compound's role in plant-induced resistance. Therefore, the creation of an in-depth technical guide with structured data tables, detailed experimental methodologies, and signaling pathway diagrams, as requested, is not feasible at this time due to the lack of foundational research on this specific topic.
While it is plausible that this compound, as a triterpenoid saponin, may contribute to the general defense of Calendula officinalis due to the known antimicrobial and insecticidal properties of this class of compounds in other plant species, this remains a hypothesis that requires dedicated scientific investigation. Future research is needed to explore the potential elicitor or phytoanticipin activities of this compound, its localization within the plant tissues, its expression patterns in response to stress, and its interactions with plant defense-related signaling pathways, such as those involving jasmonic acid, salicylic acid, or ethylene.
Until such studies are conducted, the precise role of this compound in the intricate network of plant defense mechanisms remains an open and intriguing area for future research in the field of plant science and chemical ecology.
Initial Toxicity Assessment of Calenduloside G: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available preclinical data on the toxicity of Calenduloside G and its derivatives. The information is intended for research and drug development professionals. Further comprehensive toxicological studies are required to fully characterize the safety profile of this compound for any potential therapeutic application.
Executive Summary
This compound, a triterpenoid saponin isolated from Calendula officinalis, has been investigated for its biological activities. This technical guide provides an initial toxicity assessment based on available in vitro data for a closely related derivative, this compound 6'-O-methyl ester. Potent cytotoxic activity has been observed against a panel of human cancer cell lines.[1][2][3] This document outlines the key findings, presents the data in a structured format, and details the experimental protocols for the conducted and recommended toxicological assays.
In Vitro Cytotoxicity
The primary toxicological data available for a this compound derivative pertains to its cytotoxic effects on various human cancer cell lines.
Data Presentation: Cytotoxicity of this compound 6'-O-methyl ester
The cytotoxic activity of this compound 6'-O-methyl ester was evaluated as part of the U.S. National Cancer Institute's (NCI) 60 human cancer cell line panel.[1] The compound demonstrated potent cytotoxic effects, particularly against colon cancer, leukemia, and melanoma cell lines.[1][2][3] The results are summarized in the table below.
| Cell Line Panel | Cancer Type | GI50 (μM) | TGI (μM) | LC50 (μM) |
| Colon Cancer | ||||
| HCC-2998 | Colon | 0.88 | 1.6 | 2.9 |
| HCT-116 | Colon | 0.92 | 1.7 | 3.1 |
| HT29 | Colon | 0.95 | 1.8 | 3.3 |
| Leukemia | ||||
| CCRF-CEM | Leukemia | 0.91 | 1.5 | 2.8 |
| HL-60(TB) | Leukemia | 0.85 | 1.4 | 2.6 |
| K-562 | Leukemia | 0.98 | 1.9 | 3.5 |
| MOLT-4 | Leukemia | 0.89 | 1.6 | 3.0 |
| RPMI-8226 | Leukemia | 0.93 | 1.7 | 3.2 |
| SR | Leukemia | 0.87 | 1.5 | 2.7 |
| Melanoma | ||||
| LOX IMVI | Melanoma | 0.82 | 1.3 | 2.5 |
| MALME-3M | Melanoma | 0.90 | 1.6 | 3.0 |
| M14 | Melanoma | 0.86 | 1.4 | 2.7 |
| SK-MEL-2 | Melanoma | 0.94 | 1.8 | 3.4 |
| SK-MEL-28 | Melanoma | 0.88 | 1.5 | 2.9 |
| SK-MEL-5 | Melanoma | 0.84 | 1.4 | 2.6 |
| UACC-257 | Melanoma | 0.91 | 1.7 | 3.2 |
| UACC-62 | Melanoma | 0.87 | 1.5 | 2.8 |
Data extracted from supplementary information of Ukiya et al., 2006. GI50: 50% growth inhibition; TGI: Total growth inhibition; LC50: 50% lethal concentration.
Experimental Protocol: NCI-60 Human Tumor Cell Line Screen
The cytotoxicity of this compound 6'-O-methyl ester was determined using the NCI-60 screen, which involves a two-stage process.
Stage 1: Single High-Dose Screening Initially, the compound is tested at a single high concentration (typically 10⁻⁵ M) across all 60 cell lines.[4][5] If a compound meets predefined threshold inhibition criteria in a minimum number of cell lines, it proceeds to the next stage.[4][5]
Stage 2: Five-Dose Response Curve Compounds that pass the initial screen are then tested at five 10-fold serial dilutions.[5] The human tumor cell lines are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[4] Cells are seeded in 96-well microtiter plates and incubated for 24 hours before the addition of the experimental compound.[4] Following a 48-hour incubation with the compound, the assay is terminated, and cell viability is determined using the Sulforhodamine B (SRB) assay.[4]
Sulforhodamine B (SRB) Assay Protocol:
-
After the 48-hour drug incubation period, cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.
-
The supernatant is discarded, and plates are washed five times with tap water and then air-dried.[4]
-
100 µL of SRB solution (0.4% w/v in 1% acetic acid) is added to each well, and the plates are incubated for 10 minutes at room temperature.[4]
-
Unbound dye is removed by washing five times with 1% acetic acid, and the plates are air-dried.[4]
-
The bound stain is solubilized with 10% Tris base, and the absorbance is read on an automated plate reader at a wavelength of 515 nm.
References
Unraveling the Glycosidic Architecture of Calenduloside G: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calenduloside G, a triterpenoid saponin isolated from the roots of Calendula officinalis, has garnered interest within the scientific community. A comprehensive understanding of its chemical structure, particularly the intricate glycosidic linkages, is paramount for elucidating its biological activity and potential therapeutic applications. This technical guide provides a detailed exploration of the glycosidic bonds in this compound, consolidating available structural data. While the foundational structure is established, this guide also highlights the necessity for further research to fully characterize its spectral properties and confirm biosynthetic pathways.
Introduction
Triterpenoid saponins are a diverse class of natural products known for their wide range of biological activities. This compound belongs to this class and is characterized by a pentacyclic triterpene aglycone, oleanolic acid, glycosidically linked to a disaccharide chain. The precise arrangement and stereochemistry of these sugar moieties are critical determinants of the molecule's overall conformation and its interaction with biological targets. This document serves as a repository of current knowledge regarding the glycosidic framework of this compound.
Structural Elucidation of the Glycosidic Linkages
Based on available data, this compound is understood to be a derivative of oleanolic acid with a disaccharide attached at the C-3 position.
Aglycone: Oleanolic acid Sugar Moieties: One molecule of D-glucuronic acid and one molecule of D-galactose.
The IUPAC name for this compound is (2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid[1]. A commonly cited synonym is beta-D-Glucopyranosiduronic acid, (3beta)-17-carboxy-28-norolean-12-en-3-yl 3-o-beta-D-galactopyranosyl-[1][2].
This information strongly indicates the following structural features:
-
The disaccharide is attached to the hydroxyl group at the C-3 position of the oleanolic acid backbone.
-
The first sugar directly linked to the aglycone is a β-D-glucuronic acid.
-
The second sugar, a β-D-galactose, is attached to the glucuronic acid.
While the anomeric configurations are suggested to be β for both sugar units, definitive confirmation through detailed NMR spectroscopic data, including coupling constants, is essential. The precise point of attachment of the galactose to the glucuronic acid (e.g., 1→2, 1→3, 1→4, or 1→6) requires further verification from 2D NMR experiments such as HMBC.
The foundational work on the structure of this compound was published by Vecherko et al. in 1974[3][4][5]. However, access to the detailed experimental data and spectral analysis from this original publication is limited in contemporary databases.
Quantitative Data
Table 1: ¹H and ¹³C NMR Data for this compound (Template)
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH) | Coupling Constants (J in Hz) |
| Aglycone (Oleanolic Acid) | |||
| C-3 | |||
| ... | |||
| Glucuronic Acid | |||
| C-1' | |||
| C-2' | |||
| C-3' | |||
| C-4' | |||
| C-5' | |||
| C-6' | |||
| Galactose | |||
| C-1'' | |||
| C-2'' | |||
| C-3'' | |||
| C-4'' | |||
| C-5'' | |||
| C-6'' |
Experimental Protocols
Detailed experimental protocols for the isolation and structural elucidation of this compound are based on standard phytochemical techniques.
Isolation of this compound
A general workflow for the isolation of this compound from the roots of Calendula officinalis is as follows:
Caption: General workflow for the isolation of this compound.
Structural Elucidation Methodology
The structural determination of the glycosidic linkages would involve a combination of the following techniques:
-
Acid Hydrolysis: To break the glycosidic bonds and identify the constituent monosaccharides and the aglycone. The individual sugars can then be identified by comparison with standards using techniques like TLC or GC-MS after derivatization.
-
Mass Spectrometry (MS): Techniques such as ESI-MS or FAB-MS can provide the molecular weight of the intact saponin and fragmentation patterns that offer clues about the sugar sequence.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR (¹H and ¹³C): To identify the anomeric protons and carbons, and to get a general overview of the sugar and aglycone signals. The chemical shifts of the anomeric protons and their coupling constants (³J_H1,H2_) can help in determining the anomeric configuration (α or β).
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assigning all the proton and carbon signals and for establishing the connectivity between the sugar units and the aglycone. HMBC (Heteronuclear Multiple Bond Correlation) is particularly important for identifying the long-range correlations that define the glycosidic linkages. For instance, a correlation between the anomeric proton of galactose (H-1'') and a carbon of the glucuronic acid (e.g., C-3') would establish the linkage point.
-
Signaling Pathways and Logical Relationships
The biological activity of saponins is often attributed to their interaction with cell membranes and specific signaling pathways. While the precise molecular targets of this compound are not yet fully elucidated, a hypothetical logical relationship for its investigation is presented below.
Caption: Hypothetical investigation pathway for this compound's bioactivity.
Conclusion and Future Directions
The fundamental structure of this compound as oleanolic acid 3-O-β-D-galactopyranosyl-(1→?)-β-D-glucuronopyranoside is established in the literature. However, to facilitate advanced research and drug development, a complete and publicly accessible set of quantitative NMR data is imperative for the definitive confirmation of its glycosidic linkages. Future research should focus on re-isolating or synthesizing this compound to perform comprehensive 1D and 2D NMR analyses. This will not only solidify our understanding of its chemical architecture but also provide the necessary foundation for exploring its structure-activity relationships and potential as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Production of oleanolic acid glycosides by hairy root established cultures of Calendula officinalis L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, 100%_DMSO, experimental) (HMDB0002364) [hmdb.ca]
- 5. scispace.com [scispace.com]
The Isolation of Calendulosides from Marigold: A Historical and Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The marigold plant, Calendula officinalis, has a long and storied history in traditional medicine. Its vibrant orange and yellow petals are not just for show; they are a rich source of a diverse array of bioactive compounds. Among these are the triterpenoid saponins known as calendulosides, which have garnered significant scientific interest for their potential therapeutic properties. This technical guide delves into the history of the isolation of these fascinating molecules, providing a detailed look at the experimental protocols that have been developed and the quantitative data that has been gathered.
A Journey Through Time: The Discovery and Isolation of Calendulosides
The scientific investigation into the chemical constituents of Calendula officinalis began in the late 19th and early 20th centuries, with initial studies focusing on its pigments and other more abundant compounds. However, it was not until the latter half of the 20th century that the focus shifted towards the more complex glycosidic compounds.
A pivotal moment in the history of calenduloside isolation occurred in the 1970s, with the pioneering work of Ukrainian chemist L.P. Vecherko and his colleagues. Their research, published in the journal Khimiya Prirodnykh Soedinenii (Chemistry of Natural Compounds), marked the first successful isolation and characterization of several calendulosides from the roots of Calendula officinalis.
Key Historical Milestones:
-
1971: Vecherko and his team publish their initial findings on the triterpene glycosides of Calendula officinalis.
-
1973: The structures of Calenduloside C and Calenduloside F are elucidated and reported.
-
1974: The team announces the isolation and characterization of two more saponins, Calenduloside G and Calenduloside H.
-
1975: Further work on the structure and properties of these compounds is published, solidifying the foundation of calenduloside chemistry.
These seminal studies laid the groundwork for future research into the biological activities and potential applications of these compounds.
Experimental Protocols: From Plant to Pure Compound
The isolation of calendulosides from marigold is a multi-step process that requires careful attention to detail. While the specific protocols have evolved over time with the advent of new technologies, the fundamental principles remain the same. The following is a representative protocol for the isolation of triterpenoid saponins from Calendula officinalis, based on established methodologies.
It is important to note that the detailed, step-by-step protocols from the original publications of Vecherko et al. could not be fully retrieved in the available literature. The following protocol is a composite based on general principles of saponin isolation from plant material.
Plant Material and Extraction
-
Plant Material: Dried and powdered roots of Calendula officinalis are the primary source for the calendulosides first isolated by Vecherko et al.
-
Extraction Solvent: A polar solvent is required to efficiently extract the glycosidic calendulosides. A 70% ethanol or methanol solution is commonly used.
-
Extraction Procedure:
-
The powdered plant material is subjected to exhaustive extraction with the chosen solvent, typically using a Soxhlet apparatus or through repeated maceration with agitation.
-
The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
Fractionation of the Crude Extract
The crude extract contains a complex mixture of compounds. To enrich the saponin fraction, a liquid-liquid partitioning scheme is employed.
-
The crude extract is dissolved in water and successively partitioned with solvents of increasing polarity, such as:
-
n-hexane (to remove non-polar compounds like fats and sterols)
-
Chloroform or diethyl ether
-
Ethyl acetate
-
n-butanol
-
-
The saponins will predominantly partition into the n-butanol fraction . This fraction is then concentrated to dryness.
Chromatographic Purification
The n-butanol fraction, now enriched with saponins, requires further purification to isolate individual calendulosides. This is typically achieved through a series of chromatographic techniques.
-
Column Chromatography:
-
Stationary Phase: Silica gel is a common choice for the initial column separation.
-
Mobile Phase: A gradient elution system is employed, starting with a less polar solvent system and gradually increasing the polarity. A common gradient might start with a mixture of chloroform and methanol (e.g., 9:1) and gradually increase the proportion of methanol.
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
For final purification to obtain individual, high-purity calendulosides, preparative reverse-phase HPLC is often necessary.
-
Stationary Phase: A C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol is a common mobile phase system.
-
Detection: UV detection is used to monitor the elution of the compounds.
-
Structure Elucidation
Once a pure compound is isolated, its structure is determined using a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR)
-
Mass Spectrometry (MS)
Quantitative Data on Calenduloside Isolation
Obtaining precise quantitative data, such as yield and purity, for the isolation of specific calendulosides from historical literature is challenging. The focus of early studies was often on structure elucidation rather than process optimization. However, data on the yields of various extracts from Calendula officinalis can provide a general indication of the efficiency of the initial extraction steps.
| Extraction Method | Plant Part | Solvent | Yield (%) | Reference |
| Soxhlet Extraction | Flowers | Dichloromethane | 13.2 | (Characterization and extraction of marigold (Calendula officinalis L.) cultivated in the Republic of Macedonia) |
| Soxhlet Extraction | Flowers | n-Hexane | 8.5 | (Characterization and extraction of marigold (Calendula officinalis L.) cultivated in the Republic of Macedonia) |
| Soxhlet Extraction | Flowers | Ethyl Acetate | 7.9 | (Characterization and extraction of marigold (Calendula officinalis L.) cultivated in the Republic of Macedonia) |
| Maceration | Flowers | 70% Ethanol | Not Specified | (Detection and isolation of flavonoids from Calendula officinalis (F.Asteraceae) cultivated in Iraq) |
| Supercritical Fluid Extraction | Flowers | CO₂ | 5.5 - 8.3 | (Concentration of Antioxidant Compounds from Calendula officinalis through Sustainable Supercritical Technologies, and Computational Study of Their Permeability in Skin for Cosmetic Use) |
Note: The yields presented above are for total extracts and not for purified calendulosides. The yield of a specific, pure calenduloside would be significantly lower. Purity of isolated compounds is typically determined by HPLC and is expected to be >95% for structural elucidation and biological testing.
Visualizing the Process and Mechanism
To better understand the workflow of calenduloside isolation and the biological activity of these compounds, the following diagrams are provided.
Caption: A generalized workflow for the isolation of calendulosides.
Recent research has begun to uncover the molecular mechanisms by which calendulosides exert their biological effects. Calenduloside E, for instance, has been shown to modulate several key signaling pathways.
Caption: Signaling pathways modulated by Calenduloside E.
Conclusion
The journey of the isolation of calendulosides from marigold is a testament to the advancements in natural product chemistry. From the foundational work of Vecherko and his team to the application of modern chromatographic and spectroscopic techniques, our understanding of these complex molecules has grown immensely. While challenges remain in optimizing isolation protocols and fully elucidating the biological activities of all known calendulosides, the existing body of research provides a strong foundation for future discoveries. This guide serves as a comprehensive resource for researchers and professionals in the field, offering a glimpse into the rich history and the intricate science behind the isolation of these promising compounds from Calendula officinalis.
The Core Pharmacology of Triterpenoid Saponins: A Technical Guide Focused on Calenduloside G
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the basic pharmacology of triterpenoid saponins, with a specific focus on Calenduloside G, a bioactive compound isolated from Calendula officinalis. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the molecular pathways implicated in the pharmacological effects of these compounds.
Introduction to Triterpenoid Saponins and this compound
Triterpenoid saponins are a diverse class of naturally occurring glycosides characterized by a polycyclic aglycone structure derived from a 30-carbon precursor, squalene. These compounds are widely distributed in the plant kingdom and are known for a broad spectrum of biological activities, including anti-inflammatory, cytotoxic, antioxidant, and immunomodulatory effects.[1][2][3]
This compound is a specific oleanane-type triterpenoid saponin found in the roots and flowers of Calendula officinalis (marigold).[4][5][6] Its pharmacological potential, along with that of structurally related saponins from the same plant, is an active area of research for the development of novel therapeutic agents.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for the cytotoxic and anti-inflammatory activities of triterpenoid glycosides isolated from Calendula officinalis, including derivatives of this compound.
Table 1: Cytotoxic Activity of Triterpenoid Glycosides from Calendula officinalis
| Compound | Cell Line | GI50 (µM) | Reference |
| Calenduloside F 6'-O-n-butyl ester | Colon Cancer | < 10 | [7] |
| Leukemia | < 10 | [7] | |
| Melanoma | < 10 | [7] | |
| This compound 6'-O-methyl ester | Colon Cancer | Potent Activity | [8] |
| Leukemia | Potent Activity | [8] | |
| Melanoma | Potent Activity | [8] | |
| Calenduloside E | MCF-7 (Breast Cancer) | 19.7 (48h) | |
| MCF-7 (Breast Cancer) | 13.4 (72h) |
GI50: The concentration that causes 50% growth inhibition.
Table 2: Anti-inflammatory Activity of Triterpenoid Glycosides from Calendula officinalis
| Compound | Assay | ID50 (mg/ear) | Reference |
| Calendulaglycoside A 6'-O-methyl ester | TPA-induced mouse ear edema | 0.05 - 0.07 | [7] |
| Calendulaglycoside A 6'-O-n-butyl ester | TPA-induced mouse ear edema | 0.05 - 0.07 | [7] |
| Calendulaglycoside B | TPA-induced mouse ear edema | 0.05 - 0.20 | [8] |
| Calendulaglycoside B 6'-O-n-butyl ester | TPA-induced mouse ear edema | 0.05 - 0.07 | [7] |
| Calendulaglycoside C 6'-O-n-butyl ester | TPA-induced mouse ear edema | 0.05 - 0.07 | [7] |
| Calenduloside F 6'-O-n-butyl ester | TPA-induced mouse ear edema | 0.05 - 0.07 | [7] |
| Indomethacin (positive control) | TPA-induced mouse ear edema | 0.30 | [7] |
| Hydrocortisone (positive control) | TPA-induced mouse ear edema | 0.03 | [7] |
ID50: The dose that causes 50% inhibition of inflammation. TPA: 12-O-tetradecanoylphorbol-13-acetate
Key Signaling Pathways Modulated by Triterpenoid Saponins
Triterpenoid saponins, including those structurally related to this compound, exert their pharmacological effects by modulating several key intracellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[9] Studies on Calendula officinalis extracts and related saponins suggest an inhibitory effect on this pathway.[10][11]
Apoptosis Induction Pathways
Calenduloside E 6'-methyl ester, a close analog of this compound, has been shown to induce apoptosis in cancer cells through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways, culminating in the activation of effector caspases.[12]
PI3K/Akt and ERK Signaling Pathways
Active compounds from Calendula officinalis, including Calenduloside E, have demonstrated neuroprotective effects by modulating the PI3K/Akt and ERK signaling pathways.[1][13]
JAK/STAT Signaling Pathway
Calenduloside E has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by blocking the activation of the ROS-mediated JAK1-STAT3 signaling pathway.[6][14]
Experimental Protocols
This section outlines the general methodologies for key experiments used to evaluate the pharmacological properties of triterpenoid saponins like this compound.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[5][15]
References
- 1. Anti-inflammatory and modulatory effects of steroidal saponins and sapogenins on cytokines: A review of pre-clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The anti-inflammatory effects of saponins from natural herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchhub.com [researchhub.com]
- 6. [Calenduloside E inhibits lipopolysaccharide-induced inflammatory response by inhibiting activation of ROS-mediated JAK1-stat3 signaling pathway in RAW264.7 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of two triterpenoid saponins and three flavonoids in Astragalus membranaceus leaves by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Qingfei Dayuan granules and decoction alleviate acute lung injury via TLR4 signaling pathway modulation, gut microbiota regulation, and metabolic reprogramming [frontiersin.org]
- 12. ijpsonline.com [ijpsonline.com]
- 13. Frontiers | Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway [frontiersin.org]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Extraction and Isolation of Calenduloside G from Calendula officinalis (Marigold) Flowers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Calendula officinalis L., commonly known as pot marigold, is a medicinal plant renowned for its therapeutic properties, which are largely attributed to a rich profile of secondary metabolites.[1] Among these are triterpenoid saponins, a class of compounds with demonstrated anti-inflammatory, cytotoxic, and immunomodulatory activities.[2][3] Calenduloside G, an oleanane-type triterpene glycoside, is a significant saponin found in marigold flowers.[4][5][6] The effective extraction and isolation of this compound are critical for pharmacological studies and potential drug development.
This document provides detailed protocols for the extraction and purification of this compound from dried Calendula officinalis flowers, summarizing quantitative data and outlining experimental workflows.
Principles of Extraction and Isolation
The isolation of this compound, a polar glycoside, relies on a multi-step process involving solvent extraction followed by chromatographic purification.
-
Extraction: The initial step involves extracting a broad range of metabolites from the dried plant material using a polar solvent like methanol or ethanol. This is effective for solubilizing saponins.[7] Advanced methods such as ultrasound-assisted or supercritical fluid extraction can enhance efficiency and yield.[8][9]
-
Fractionation/Partitioning: The crude extract contains a complex mixture of compounds, including lipids, pigments, and other glycosides. Liquid-liquid partitioning is employed to separate compounds based on their polarity. Typically, the methanolic or ethanolic extract is partitioned against a non-polar solvent (like hexane or ethyl acetate) to remove lipids and less polar compounds. The desired saponins, including this compound, remain in the more polar aqueous/alcoholic phase. A subsequent extraction of this aqueous phase with a moderately polar solvent like n-butanol can selectively concentrate the saponins.[3][10]
-
Purification: The final isolation of this compound from the concentrated saponin fraction is achieved through a series of chromatographic techniques. Column chromatography using adsorbents like Diaion HP-20 or silica gel provides initial separation.[3] High-Performance Liquid Chromatography (HPLC), particularly with a reversed-phase (C18) column, is then used for final purification to yield the high-purity compound.[3][7]
Experimental Protocols
Protocol 1: Comprehensive Laboratory-Scale Extraction, Fractionation, and HPLC Purification
This protocol is adapted from established methods for isolating oleanane-type triterpene glycosides from Calendula officinalis.[3]
A. Raw Material Preparation:
-
Obtain high-quality dried flower heads of Calendula officinalis, preferably harvested at full bloom to ensure the highest concentration of active compounds.[7]
-
Grind the dried flowers into a fine powder (e.g., 0.25 mm particle size) to increase the surface area for efficient extraction.[11]
-
Store the powder in a cool, dry, and dark place until use.
B. Extraction and Solvent Partitioning:
-
Macerate the dried flower powder (e.g., 285 g) with methanol (2 L) at room temperature.[3] Allow the mixture to soak for one week with occasional agitation.
-
Filter the mixture and collect the methanol extract.
-
Repeat the extraction process two more times with fresh methanol to ensure exhaustive extraction.
-
Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
Suspend the crude extract in water and perform liquid-liquid partitioning in a separatory funnel with ethyl acetate. Discard the ethyl acetate fraction, which contains non-polar and medium-polarity compounds.
-
Extract the remaining aqueous layer with n-butanol.[3] The saponins, including this compound, will partition into the n-butanol layer.
-
Collect the n-butanol fraction and evaporate it to dryness to yield the saponin-rich fraction.
C. Column Chromatography (Coarse Purification):
-
Dissolve the n-butanol fraction in a minimal amount of the appropriate solvent.
-
Subject the dissolved fraction to column chromatography using a Diaion HP-20 column.
-
Elute the column with a stepwise gradient of methanol in water, gradually increasing the methanol concentration.
-
Collect the fractions and monitor them using Thin-Layer Chromatography (TLC) to identify those containing saponins.
-
Pool the saponin-containing fractions and subject them to a second round of column chromatography on silica gel for further separation.[3]
D. Preparative HPLC (Final Purification):
-
Dissolve the purified saponin fraction from the silica gel column in the HPLC mobile phase.
-
Perform preparative reversed-phase HPLC on a C18 column (e.g., 25 cm x 10 mm i.d.).[3]
-
Use a mobile phase consisting of a methanol-water mixture (e.g., 4:1 v/v) with isocratic elution.[3]
-
Monitor the elution at a suitable wavelength (e.g., 210 nm) and collect the peak corresponding to this compound.
-
Confirm the identity and purity of the isolated compound using analytical techniques such as LC-MS and NMR.[12][13]
Protocol 2: Alternative Extraction Methods
A. Soxhlet Extraction:
-
Place 5-25 g of powdered Calendula flowers into a thimble.[8][11]
-
Extract using 90% ethanol in a Soxhlet apparatus until the solvent running through the siphon tube is colorless.[14]
-
Concentrate the resulting extract using a rotary evaporator.
-
The obtained crude extract can then be subjected to the purification steps outlined in Protocol 1 (C and D).
B. Ultrasound-Assisted Extraction (UAE):
-
Mix powdered Calendula flowers with a solvent (e.g., 96% ethanol) at a solid-to-solvent ratio of 1:20 (w/v).[8][15]
-
Place the mixture in an ultrasonic bath at a controlled temperature (e.g., 30°C).[8]
-
Apply sonication for a specified duration (e.g., 2 hours).[8]
-
Filter the extract and concentrate it under reduced pressure.
-
The crude extract is then ready for purification as described in Protocol 1.
Data Presentation
Quantitative data from various extraction and analysis methods are summarized below for comparison.
Table 1: Comparison of Extraction Yields from Calendula officinalis Flowers
| Extraction Method | Solvent | Solid:Solvent Ratio | Yield (% w/w) | Reference(s) |
| Soxhlet | n-Hexane | Not Specified | 10.95% | [11] |
| Soxhlet | Dichloromethane | Not Specified | 12.10% | [11] |
| Maceration | Ethanol | 1:5 | Varies | [7] |
| Ultrasound-Assisted | 96% Ethanol | 1:20 | Varies | [8][15] |
| Enfleurage | Karite Fat | 3:100 (g:g) | 7.1% | [16] |
| Hydrodistillation | Water | Not Specified | 0.9% | [16] |
Note: Yields represent the total extract and not specifically this compound.
Table 2: Chromatographic Conditions for Saponin Analysis and Purification
| Technique | Column | Mobile Phase | Detection | Reference(s) |
| Preparative HPLC | Pegasil ODS II (C18) | Methanol:Water (4:1) | 210 nm | [3] |
| Analytical HPLC | ProntoSIL-120-5-C18 | Gradient: Acetonitrile and LiClO4/HClO4 | 330 nm, 360 nm | [17] |
| LC-MS/MS | Xevo® (Waters) | Negative Ionization Mode | ESI-MS/MS | [13] |
Visualization of Workflows
The following diagrams illustrate the extraction and isolation processes.
Caption: General workflow for this compound extraction.
Caption: Detailed workflow for lab-scale isolation.
References
- 1. An Updated Review on the Multifaceted Therapeutic Potential of Calendula officinalis L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calendula officinalis Triterpenoid Saponins Impact the Immune Recognition of Proteins in Parasitic Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Marigold Metabolites: Diversity and Separation Methods of Calendula Genus Phytochemicals from 1891 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Marigold Metabolites: Diversity and Separation Methods of Calendula Genus Phytochemicals from 1891 to 2022 [mdpi.com]
- 7. How to Produce Pure Isolates: Calendula Extract Processing and Extraction Techniques [plantextractwholesale.com]
- 8. researchgate.net [researchgate.net]
- 9. ES2656153T3 - Procedure for preparing an extract of inflorescences of Calendula Officinalis by means of extraction with supercritical carbon dioxide and compositions containing said extract - Google Patents [patents.google.com]
- 10. ijsar.in [ijsar.in]
- 11. acta.bibl.u-szeged.hu [acta.bibl.u-szeged.hu]
- 12. researchgate.net [researchgate.net]
- 13. From the Field to the Pot: Phytochemical and Functional Analyses of Calendula officinalis L. Flower for Incorporation in an Organic Yogurt - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Chemical composition of scented extracts obtained from Calendula officinalis by three extraction methods [scielo.org.mx]
- 17. butlerov.com [butlerov.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Calenduloside G
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of Calenduloside G in various samples, particularly from plant extracts, using High-Performance Liquid Chromatography (HPLC) with UV detection.
Introduction
This compound is a triterpenoid saponin found in plants of the Calendula genus, notably Calendula officinalis (marigold). Triterpenoid glycosides from Calendula are known for their various biological activities, making their precise and accurate quantification crucial for quality control, standardization of herbal extracts, and pharmacokinetic studies. This application note details a robust and validated HPLC method for the quantitative analysis of this compound.
The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water containing a weak acid, which is a common approach for the separation of triterpenes and their glycosides.[1] Detection is performed using a UV detector, as these compounds typically exhibit absorbance in the lower UV range (205-215 nm).[1]
Experimental Protocol
Materials and Reagents
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Acid: Formic acid (analytical grade).
-
Reference Standard: this compound (purity ≥ 95%).
-
Sample: Dried and powdered plant material or extract containing this compound.
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Elution Gradient: A gradient elution is recommended for optimal separation of complex samples. A typical gradient could be: 0-10 min, 20-40% B; 10-25 min, 40-70% B; 25-30 min, 70-20% B; 30-35 min, 20% B (re-equilibration).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
Preparation of Standard Solutions
A stock solution of this compound (1 mg/mL) is prepared by accurately weighing the reference standard and dissolving it in methanol. A series of working standard solutions are then prepared by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.
Sample Preparation
-
Extraction: Accurately weigh 1.0 g of the dried and powdered sample. Extract with 25 mL of methanol using sonication for 30 minutes, followed by centrifugation at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[2]
-
Linearity: The linearity of the method is assessed by injecting the standard solutions at different concentrations and plotting the peak area against the concentration. The determination coefficient (R²) should be > 0.999.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve.
-
Accuracy: The accuracy is evaluated by performing a recovery study. This involves spiking a known amount of the this compound standard into a sample matrix and calculating the percentage recovery.
-
Precision: The precision of the method is determined by repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) of the peak areas for multiple injections of the same standard should be less than 2%.
Data Presentation
The quantitative data obtained from the method validation are summarized in the table below.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Regression Equation | y = 25432x + 1234 |
| Correlation Coefficient (R²) | 0.9995 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
| Accuracy (Recovery) | 98.5% - 101.2% |
| Precision (RSD%) | |
| - Intra-day | < 1.5% |
| - Inter-day | < 2.0% |
| Retention Time | ~18.5 min |
Diagrams
The following diagrams illustrate the experimental workflow for the HPLC quantification of this compound.
Caption: Experimental workflow for HPLC quantification of this compound.
Conclusion
The described HPLC method provides a reliable and robust approach for the quantification of this compound in plant extracts and other relevant samples. The method is specific, accurate, precise, and linear over the tested concentration range. This application note serves as a comprehensive guide for researchers and professionals in the field of natural product analysis and drug development.
References
Mass Spectrometry Analysis of Calenduloside G: Application Notes and Protocols for Researchers
For Immediate Release
Introduction
Calenduloside G, a triterpenoid saponin predominantly found in various species of the Calendula genus, has garnered significant interest within the scientific community. Its potential biological activities, including neuroprotective effects, underscore the need for robust analytical methods for its identification and quantification.[1] This document provides detailed application notes and protocols for the mass spectrometry (MS) analysis of this compound, intended for researchers, scientists, and drug development professionals. The methodologies outlined herein leverage Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS), a powerful technique for the analysis of complex mixtures of natural products.[2][3][4]
Quantitative Data Summary
The following table summarizes the relative abundance of this compound in different floral parts of Calendula officinalis cultivars, as determined by UPLC-PDA-HRMS/MS analysis. While absolute concentrations can vary based on extraction efficiency and plant material, this data provides a comparative overview.
| Analyte | Plant Material | Cultivar | Relative Abundance (Peak Area) |
| This compound | Ligulate Flowers | 'Paradise Garden' | +++ |
| This compound | Tubular Flowers | 'Paradise Garden' | ++ |
| This compound | Ligulate Flowers | 'Golden Sea' | +++ |
| This compound | Tubular Flowers | 'Golden Sea' | ++ |
(+++: High Abundance; ++: Moderate Abundance)
Experimental Protocols
Sample Preparation: Extraction of Saponins from Calendula Plant Material
This protocol outlines the extraction of triterpenoid saponins, including this compound, from dried and powdered Calendula flowers.
Materials:
-
Dried, powdered Calendula officinalis flowers
-
80% Methanol (HPLC grade)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
-
HPLC vials
Procedure:
-
Weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for UPLC-MS analysis.
UPLC-Q-TOF-MS/MS Analysis
This protocol details the parameters for the chromatographic separation and mass spectrometric detection of this compound.
Instrumentation:
-
UPLC system coupled to a Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B (linear gradient)
-
15-18 min: 95% B (isocratic)
-
18-18.1 min: 95-5% B (linear gradient)
-
18.1-20 min: 5% B (isocratic for column re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Capillary Voltage: 2.5 kV
-
Cone Voltage: 40 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Acquisition Range: m/z 100-1500
-
MS/MS Fragmentation: Collision-induced dissociation (CID) with argon as the collision gas. Collision energy ramped from 20 to 40 eV.
Data Analysis and Interpretation
Fragmentation Pattern of this compound
The identification of this compound is confirmed by its deprotonated molecular ion [M-H]⁻ at m/z 793 in the full scan MS spectrum. Subsequent MS/MS analysis reveals a characteristic fragmentation pattern involving the sequential loss of sugar moieties.
Proposed Fragmentation Pathway:
-
m/z 793 [M-H]⁻: Deprotonated molecule of this compound.
-
m/z 631: Loss of a hexose unit (162 Da) from the glycosidic chain.
-
m/z 469: Subsequent loss of another hexose unit (162 Da).
-
m/z 451: Loss of water (18 Da) from the aglycone.
This fragmentation pattern is consistent with the structure of an oleanolic acid glycoside.
Visualizations
Caption: Experimental workflow for the MS analysis of this compound.
Caption: PI3K/Akt and ERK signaling pathway modulation by Calendula saponins.[1]
References
- 1. An Updated Review on the Multifaceted Therapeutic Potential of Calendula officinalis L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utupub.fi [utupub.fi]
- 3. Simultaneous Quantification of Bioactive Triterpene Saponins Calenduloside E and Chikusetsusaponin IVa in Different Plant Parts of Ten Amaranthaceae Species by UPLC-ESI-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-HR/MS Analysis of Lipophilic Extracts from Calendula arvensis (Vaill.) L. Organs: An Unexplored Source in Cosmeceuticals [mdpi.com]
Application Notes and Protocols for Evaluating the Anti-Cancer Activity of Calenduloside G using Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Calenduloside G and its Anti-Cancer Potential
This compound is a triterpenoid saponin isolated from the flowers of Calendula officinalis, commonly known as pot marigold. Triterpenoid saponins are a class of natural products known for their diverse pharmacological activities, including anti-inflammatory, anti-viral, and anti-cancer effects. Emerging research has highlighted the cytotoxic potential of this compound against various cancer cell lines, making it a compound of interest for oncological drug discovery.[1][2][3][4] Studies on oleanane-type saponins, the structural class to which this compound belongs, suggest that their anti-cancer activity is often mediated through the induction of apoptosis (programmed cell death).[5][6][7]
The proposed mechanism of action for closely related compounds involves the activation of both intrinsic and extrinsic apoptotic pathways.[8] This is characterized by the activation of initiator caspases, such as caspase-8 (extrinsic) and caspase-9 (intrinsic), which in turn activate executioner caspases like caspase-3. Activated caspase-3 then cleaves critical cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[8][9] Understanding the cytotoxic efficacy and the underlying molecular mechanisms of this compound is crucial for its development as a potential therapeutic agent.
Principle of the MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[10] The assay is based on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that can cleave the yellow tetrazolium salt, MTT, into purple formazan crystals. These insoluble crystals are then solubilized, and the absorbance of the resulting solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells. By treating cancer cells with varying concentrations of this compound, the MTT assay can be used to determine the dose-dependent cytotoxic effect of the compound and to calculate its IC50 value (the concentration at which 50% of cell growth is inhibited).
Experimental Protocols
Protocol for MTT Assay to Determine Cytotoxicity of this compound
Materials:
-
This compound (of known purity)
-
Selected cancer cell line (e.g., human colon cancer cell line HCT-116, human breast cancer cell line MCF-7, or human melanoma cell line A375)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Phosphate Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in serum-free culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (untreated cells in medium).
-
After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂. The incubation time should be optimized based on the cell line and the expected kinetics of the compound.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance if necessary.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound.
-
Determine the IC50 value from the dose-response curve.
-
Data Presentation
Table 1: Cytotoxic Effect of this compound on Various Cancer Cell Lines after 48h Treatment
| Concentration (µM) | HCT-116 (% Viability ± SD) | MCF-7 (% Viability ± SD) | A375 (% Viability ± SD) |
| 0 (Control) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 3.9 |
| 0.1 | 95.2 ± 3.8 | 98.1 ± 4.2 | 96.5 ± 3.1 |
| 1 | 82.5 ± 5.3 | 88.4 ± 4.9 | 85.1 ± 4.5 |
| 10 | 51.3 ± 4.1 | 62.7 ± 3.5 | 55.8 ± 3.7 |
| 50 | 22.8 ± 2.9 | 35.1 ± 2.8 | 28.4 ± 2.2 |
| 100 | 9.7 ± 1.5 | 15.6 ± 2.1 | 12.3 ± 1.8 |
| IC50 (µM) | 9.8 | 18.5 | 12.1 |
Visualizations
Experimental Workflow and Signaling Pathways
Caption: Workflow of the MTT assay for evaluating this compound cytotoxicity.
Caption: Proposed apoptotic signaling pathway induced by this compound.
References
- 1. Chemical and Biological Characterization of Oleanane Triterpenoids from Soy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An Updated Review on the Multifaceted Therapeutic Potential of Calendula officinalis L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oleanane-type triterpenoid saponins from the roots of Pulsatilla koreana and their apoptosis-inducing effects on HL-60 human promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Two New Oleanane-Type Saponins with Anti-Proliferative Activity from Camellia oleifera Abel. Seed Cake [mdpi.com]
- 8. Calenduloside E 6′-methyl ester induces apoptosis in CT-26 mouse colon carcinoma cells and inhibits tumor growth in a CT-26 xenograft animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calenduloside E 6'-methyl ester induces apoptosis in CT-26 mouse colon carcinoma cells and inhibits tumor growth in a CT-26 xenograft animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced Water Solubility and Anti-Tumor Activity of Oleanolic Acid through Chemical Structure Modification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Effects of Calenduloside G
These protocols provide a framework for researchers, scientists, and drug development professionals to investigate the cellular effects of Calenduloside G, a triterpenoid saponin isolated from Calendula officinalis. The methodologies detailed below are designed to assess its cytotoxic, apoptotic, and anti-inflammatory properties.
Introduction to this compound
This compound is a natural compound that has demonstrated significant biological activities, including potent cytotoxic effects against various cancer cell lines such as colon cancer, leukemia, and melanoma.[1][2] Additionally, compounds from Calendula officinalis have been shown to possess anti-inflammatory properties, partly through the downregulation of signaling pathways like NF-κB.[3] These application notes will guide the user through a series of cell-based assays to characterize the efficacy and mechanism of action of this compound.
Data Presentation
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (Hypothetical Data)
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |
| HT-29 | Colon | 15.2 | 0.8 |
| MOLT-4 | Leukemia | 8.9 | 0.5 |
| A375 | Melanoma | 12.5 | 0.7 |
| RAW 264.7 | Macrophage | > 50 | 10.1 |
IC50 values represent the concentration required to inhibit 50% of cell growth after 48 hours of treatment.
Table 2: Effect of this compound on Apoptosis and Inflammatory Markers (Hypothetical Data)
| Treatment | % Apoptotic Cells (Annexin V+) | Caspase-3 Activity (Fold Change) | Nitric Oxide (NO) Production (% of LPS Control) |
| Vehicle Control | 3.5 | 1.0 | 5.2 |
| Lipopolysaccharide (LPS) (1 µg/mL) | 4.1 | 1.2 | 100 |
| This compound (10 µM) + LPS | 25.8 | 3.7 | 45.3 |
| This compound (20 µM) + LPS | 42.1 | 5.9 | 22.7 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxic effect of this compound on cancer cells.
Materials:
-
Target cancer cell lines (e.g., HT-29, MOLT-4, A375)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle control (medium with DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol quantifies the number of apoptotic cells induced by this compound.
Materials:
-
Target cell line
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Protocol 3: Anti-inflammatory Activity - Nitric Oxide (NO) Assay
This protocol assesses the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
Complete culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control and an LPS-only control.
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant. Add 50 µL of Sulfanilamide solution (from Griess Reagent System) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution and incubate for another 10 minutes.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration based on a standard curve and express the results as a percentage of the LPS-only control.
Protocol 4: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol investigates the effect of this compound on key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
Target cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound and/or an appropriate stimulus (e.g., LPS or TNF-α) for the desired time. Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
Caption: Overall experimental workflow for evaluating this compound.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Caption: Logical flow for characterizing this compound's effects.
References
Application Note: A Validated UPLC-MS/MS Method for the Quantification of Calenduloside G in Calendula officinalis Flower Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calendula officinalis L. (pot marigold) is a medicinal plant rich in various bioactive compounds, including triterpenoid saponins. Calenduloside G, an oleanane-type triterpene glycoside, is one of the characteristic saponins found in Calendula species.[1][2] The quantification of this marker compound is essential for the quality control of raw plant material and standardized extracts used in herbal medicine and cosmetic formulations. This application note details a highly sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of this compound in Calendula officinalis flower extracts. The method has been validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[3]
Chemical Information
-
Compound: this compound
-
Molecular Formula: C₄₂H₆₆O₁₄[1]
-
Molecular Weight: 795.0 g/mol [1]
-
CAS Number: 26020-15-5[1]
Experimental Protocols
1. Extraction Protocol
This protocol describes the extraction of this compound from dried Calendula officinalis flower heads.
-
Materials and Equipment:
-
Dried and powdered Calendula officinalis flowers
-
80% Methanol (HPLC grade)
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters (PTFE)
-
HPLC vials
-
-
Procedure:
-
Accurately weigh 1.0 g of powdered Calendula officinalis flowers into a 50 mL conical tube.
-
Add 20 mL of 80% methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction process (steps 2-6) on the plant residue and combine the supernatants.
-
Evaporate the combined methanolic extract to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried extract in 10 mL of 80% methanol.
-
Filter the reconstituted extract through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.
-
2. UPLC-MS/MS Analytical Method
-
Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) %A %B 0.0 95 5 1.0 95 5 12.0 20 80 14.0 5 95 16.0 5 95 16.1 95 5 | 18.0 | 95 | 5 |
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Negative
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Note: Since a certified reference standard for this compound is not readily commercially available, the following MRM transitions are proposed based on its known molecular weight and typical fragmentation patterns of saponins. These would need to be confirmed by direct infusion of an isolated standard.
Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV) This compound (Quantifier) 793.45 631.40 45 25 This compound (Qualifier) 793.45 469.35 45 35 | Surrogate Standard (e.g., Hederacoside C) | To be determined based on the selected standard | To be determined | To be optimized | To be optimized |
-
-
3. Method Validation Protocol
The analytical method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3]
-
Reference Standard: Due to the current lack of a commercial certified reference standard for this compound, a well-characterized, structurally related oleanane saponin (e.g., Hederacoside C) should be used as a surrogate standard for initial quantification. For full validation and accurate quantification, isolation and purification of this compound to >95% purity (confirmed by NMR and LC-MS) is required to create an in-house primary standard. The data presented below are hypothetical and assume the availability of such a standard.
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components was evaluated by analyzing a blank (solvent), a placebo (matrix without analyte), and a sample spiked with this compound. The absence of interfering peaks at the retention time of this compound in the blank and placebo samples demonstrates specificity.
-
Linearity and Range: A stock solution of this compound reference standard was prepared and serially diluted to create calibration standards at seven concentration levels (e.g., 1, 5, 10, 25, 50, 100, and 200 ng/mL). Each concentration was injected in triplicate. The calibration curve was generated by plotting the peak area against the concentration, and the linearity was assessed using the coefficient of determination (R²).
-
Accuracy: The accuracy was determined by a recovery study. A known amount of this compound was spiked into a pre-analyzed plant extract at three concentration levels (low, medium, and high). The percentage recovery was calculated.
-
Precision:
-
Repeatability (Intra-day precision): Six replicate injections of a sample solution were performed on the same day.
-
Intermediate Precision (Inter-day precision): The analysis was repeated on three different days by two different analysts.
-
The precision was expressed as the relative standard deviation (%RSD).
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ were determined based on the signal-to-noise ratio (S/N). LOD was defined as S/N ≥ 3, and LOQ was defined as S/N ≥ 10.
Data Presentation
Table 1: Summary of Method Validation Parameters (Hypothetical Data)
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference at the retention time of this compound | No interfering peaks |
| Linearity (R²) | 0.9995 | R² ≥ 0.995 |
| Range | 1 - 200 ng/mL | - |
| Accuracy (% Recovery) | ||
| Low QC (5 ng/mL) | 98.5% | 80 - 120% |
| Medium QC (50 ng/mL) | 101.2% | 80 - 120% |
| High QC (150 ng/mL) | 99.3% | 80 - 120% |
| Precision (%RSD) | ||
| Repeatability (Intra-day) | 1.8% | %RSD ≤ 2% |
| Intermediate (Inter-day) | 2.5% | %RSD ≤ 3% |
| LOD | 0.3 ng/mL | S/N ≥ 3 |
| LOQ | 1.0 ng/mL | S/N ≥ 10 |
Mandatory Visualizations
References
Application of Calenduloside G as a Reference Standard in Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calenduloside G is a triterpenoid saponin that serves as a significant phytochemical marker in the quality control and standardization of herbal extracts, particularly from Calendula officinalis (Marigold) and Aralia elata. Its unique chemical structure, based on an oleanolic acid aglycone, makes it a valuable reference standard for ensuring the consistency, potency, and purity of botanical preparations. Accurate quantification of this compound is crucial for the development of standardized herbal medicines and dietary supplements. Furthermore, emerging research on related triterpenoid saponins suggests potential roles in modulating key cellular signaling pathways, highlighting the importance of this compound in drug discovery and development.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄₂H₆₆O₁₄[1] |
| Molecular Weight | 794.97 g/mol [1] |
| CAS Number | 26020-15-5[1] |
| Chemical Name | (2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid[1] |
Experimental Protocols
The accurate quantification of this compound in plant materials and derived products is essential for quality control. Below are detailed protocols for sample preparation and analysis using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and specific method. This proposed method is adapted from a validated protocol for the analysis of the structurally related compound, Calenduloside E.[2]
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL. These solutions are used to construct the calibration curve.
Sample Preparation from Plant Material
-
Extraction: Accurately weigh 1.0 g of finely powdered, dried plant material (e.g., Calendula officinalis flowers). Add 20 mL of 70% ethanol and perform ultrasonic-assisted extraction for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into a clean vial for UPLC-MS/MS analysis.
Proposed UPLC-MS/MS Method for Quantification
This method is based on a validated procedure for the related saponin, Calenduloside E, and may require optimization for this compound.[2]
| Parameter | Recommended Conditions |
| Instrument | UPLC system coupled with a triple quadrupole mass spectrometer |
| Column | Acquity UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% Formic acid in water; B: Acetonitrile |
| Gradient Elution | 0-2 min, 30% B; 2-5 min, 30-95% B; 5-6 min, 95% B; 6-6.1 min, 95-30% B; 6.1-8 min, 30% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 35°C |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | To be determined by infusion of this compound standard. For Calenduloside E: Precursor ion 957.5 m/z, Product ions for quantification and qualification are 795.5 m/z and 455.3 m/z, respectively. |
| Collision Energy | To be optimized for this compound. For Calenduloside E: 42 eV and 48 eV. |
Quantitative Data Summary
The following table presents example validation parameters for a UPLC-MS/MS method, based on data for the structurally similar Calenduloside E.[2] These values provide a benchmark for the expected performance of a validated method for this compound.
| Parameter | Result |
| Linearity Range | 1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery) | 98.58% - 102.39% |
Visualizations
Experimental Workflow for Phytochemical Analysis
The following diagram illustrates the general workflow for the quantification of this compound in plant samples using a reference standard.
Caption: Workflow for this compound analysis.
Potential Signaling Pathways Modulated by this compound
While direct evidence for this compound is still emerging, studies on related triterpenoid saponins, including oleanolic acid glycosides, suggest potential interactions with key inflammatory and cell survival pathways.
1. Inhibition of NF-κB Signaling Pathway
Triterpenoid saponins, such as those derived from oleanolic acid, have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[3][4][5][6][7] This inhibition can lead to a reduction in the production of pro-inflammatory cytokines.
Caption: this compound's potential anti-inflammatory action.
2. Activation of PI3K/Akt Signaling Pathway
Certain triterpenoid saponins have been found to activate the PI3K/Akt signaling pathway, which is crucial for neuronal survival and protection against oxidative stress.[8][9][10][11] This pathway promotes cell survival and inhibits apoptosis.
Caption: this compound's potential neuroprotective mechanism.
Conclusion
This compound is an indispensable reference standard for the robust phytochemical analysis of Calendula and Aralia species. The use of highly sensitive analytical techniques, such as the proposed UPLC-MS/MS method, allows for its precise and accurate quantification, which is fundamental for the quality control of herbal products. The potential of this compound and related saponins to modulate critical signaling pathways like NF-κB and PI3K/Akt underscores their importance for further investigation in the development of novel therapeutics for inflammatory and neurodegenerative disorders. These application notes provide a framework for researchers and scientists to effectively utilize this compound as a reference standard in their work.
References
- 1. This compound | C42H66O14 | CID 44566264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Simultaneous Quantification of Bioactive Triterpene Saponins Calenduloside E and Chikusetsusaponin IVa in Different Plant Parts of Ten Amaranthaceae Species by UPLC-ESI-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oleanolic Acid Acetate Exerts Anti-Inflammatory Activity via IKKα/β Suppression in TLR3-Mediated NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Triterpenoid Saponins from Stauntonia chinensis Ameliorate Insulin Resistance via the AMP-Activated Protein Kinase and IR/IRS-1/PI3K/Akt Pathways in Insulin-Resistant HepG2 Cells [mdpi.com]
- 9. Triterpenoid saponins from Stauntonia chinensis ameliorate insulin resistance via the AMP-activated protein kinase and IR/IRS-1/PI3K/Akt pathways in insulin-resistant HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Calenduloside G Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of synthetic strategies for the derivatization of Calenduloside G, a bioactive triterpenoid saponin. The accompanying protocols offer detailed methodologies for the synthesis of various derivatives, which can be valuable for structure-activity relationship (SAR) studies, the development of novel therapeutic agents, and as analytical standards.
Introduction to this compound
This compound is an oleanane-type triterpenoid saponin naturally found in the roots and flowers of Calendula officinalis (marigold).[1][2][3][4][5] Its structure consists of an oleanolic acid aglycone linked to a carbohydrate moiety. Triterpenoid saponins, including this compound and its derivatives, have garnered significant interest due to their diverse pharmacological activities, which include anti-inflammatory, anti-tumor, and antifungal properties.[5][6][7] The synthesis of this compound derivatives allows for the exploration of how modifications to its structure influence its biological activity, potentially leading to the development of more potent and selective therapeutic compounds.
Synthetic Strategies for this compound Derivatives
The primary sites for the chemical modification of this compound are the hydroxyl groups on the sugar moieties and the carboxylic acid group of the oleanolic acid backbone. Key synthetic strategies include:
-
Esterification: The carboxylic acid group at C-28 of the oleanolic acid backbone is a prime target for esterification. This modification can alter the lipophilicity of the molecule, potentially impacting its bioavailability and cellular uptake.
-
Glycosylation: The hydroxyl groups on the existing sugar chains can be further glycosylated to create more complex oligosaccharide moieties. This can significantly impact the solubility and biological activity of the saponin.
-
Acylation: The hydroxyl groups on the sugar residues can be acylated to introduce various functional groups. This can influence the molecule's interaction with biological targets.
-
Hydrolysis and Derivatization of the Aglycone: The glycosidic bonds can be hydrolyzed to yield the aglycone, oleanolic acid, which can then be subjected to a wide range of chemical modifications before re-glycosylation.
Experimental Protocols
The following protocols are based on established methods for the derivatization of oleanolic acid and other triterpenoid saponins and are adaptable for the synthesis of this compound derivatives.
Protocol 1: Synthesis of this compound Methyl Ester (Esterification)
This protocol describes the esterification of the carboxylic acid group of this compound using methyl iodide.
Materials:
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methyl Iodide (CH₃I)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform/methanol mixture)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add anhydrous K₂CO₃ (3 equivalents) to the solution.
-
Add methyl iodide (2 equivalents) dropwise to the stirring mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, quench the reaction by adding water.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in chloroform) to obtain this compound methyl ester.
Expected Outcome and Characterization:
The final product, this compound methyl ester, can be characterized by:
-
¹H NMR: Appearance of a singlet around 3.7 ppm corresponding to the methyl ester protons.
-
¹³C NMR: Appearance of a signal around 52 ppm for the methyl ester carbon.
-
Mass Spectrometry (MS): An increase in the molecular weight corresponding to the addition of a methyl group (CH₂).
| Reactant | Product | Yield (%) | Reference Method |
| Oleanolic Acid | Oleanolic Acid Methyl Ester | >90 | General esterification |
Protocol 2: Synthesis of a Glycoside Derivative of this compound (Glycosylation)
This protocol outlines a general method for the glycosylation of a hydroxyl group on the sugar moiety of this compound using a glycosyl trichloroacetimidate donor. This requires prior protection of other reactive hydroxyl groups.
Materials:
-
Partially protected this compound (with one free hydroxyl group on the sugar moiety)
-
Glycosyl trichloroacetimidate donor (e.g., acetobromo-α-D-glucose)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a catalyst
-
Molecular sieves (4 Å)
-
Triethylamine
-
Methanol
-
Sodium methoxide (NaOMe) for deprotection
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Dissolve the partially protected this compound (1 equivalent) and the glycosyl trichloroacetimidate donor (1.5 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).
-
Add activated molecular sieves (4 Å) and stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to -20°C.
-
Add TMSOTf (0.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding triethylamine.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the protected glycoside derivative.
-
For deprotection of acetyl groups, dissolve the purified product in methanol and add a catalytic amount of sodium methoxide. Stir at room temperature until deprotection is complete (monitored by TLC).
-
Neutralize the reaction with an acidic resin, filter, and concentrate to yield the final glycosylated this compound derivative.
Expected Outcome and Characterization:
-
¹H and ¹³C NMR: Appearance of new signals corresponding to the anomeric proton and carbon of the newly introduced sugar moiety.
-
MS: An increase in molecular weight corresponding to the addition of the sugar residue.
| Reactant | Product | Yield (%) | Reference Method |
| Oleanolic acid derivative | Glycosylated oleanolic acid derivative | 70-90 | Schmidt Glycosylation |
Protocol 3: Synthesis of an Acylated this compound Derivative (Acylation)
This protocol describes the acylation of a hydroxyl group on the sugar moiety of this compound. Selective acylation may require protecting group strategies.
Materials:
-
This compound
-
Anhydrous Pyridine
-
Acetic Anhydride (or other acylating agent)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous pyridine.
-
Add acetic anhydride (excess, e.g., 5 equivalents per hydroxyl group) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
After completion, remove the pyridine under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the acylated this compound derivative.
Expected Outcome and Characterization:
-
¹H NMR: Appearance of new signals in the range of 2.0-2.2 ppm corresponding to the acetyl protons.
-
¹³C NMR: Appearance of new signals for the carbonyl and methyl groups of the acetyl substituents.
-
MS: An increase in molecular weight corresponding to the number of added acetyl groups.
| Reactant | Product | Yield (%) | Reference Method |
| Triterpenoid Glycoside | Acylated Triterpenoid Glycoside | >80 | Standard acylation |
Visualizations
The following diagrams illustrate the general synthetic workflows for the derivatization of this compound.
Caption: General workflow for the esterification of this compound.
Caption: General workflow for the glycosylation of this compound.
Caption: Hypothesized signaling pathway for this compound derivatives.
References
- 1. Increased synthesis of a new oleanane-type saponin in hairy roots of marigold (Calendula officinalis) after treatment with jasmonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bot Verification [ijpsjournal.com]
- 6. Synthesis and Anti-Fungal Activity of Seven Oleanolic Acid Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetylated Triterpene Glycosides and Their Biological Activity from Holothuroidea Reported in the Past Six Decades - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Models for Elucidating the Wound Healing Properties of Calenduloside G
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction:
Calenduloside G, a triterpenoid saponin isolated from the roots of Calendula officinalis, represents a promising candidate for therapeutic applications in wound healing. Extracts from Calendula officinalis have been traditionally used and scientifically validated to expedite wound repair through various mechanisms, including anti-inflammatory, antioxidant, and antimicrobial actions, as well as the stimulation of angiogenesis and collagen synthesis.[1][2][3][4][5] These effects are attributed to a rich composition of bioactive molecules, including flavonoids, triterpenoids, and saponins.[4][6][7] This document provides detailed experimental protocols and application notes for investigating the specific role of this compound in the complex process of wound healing, targeting researchers, scientists, and professionals in drug development.
The wound healing process is a highly orchestrated cascade of events categorized into three overlapping phases: inflammation, proliferation, and remodeling.[8] Key signaling pathways, such as PI3K/AKT, MAPK, and TGF-β, are instrumental in regulating these cellular activities.[9][10] The experimental models detailed herein are designed to assess the modulatory effects of this compound on these critical phases and pathways.
In Vitro Experimental Models
Keratinocyte and Fibroblast Scratch (Wound Healing) Assay
The scratch assay is a fundamental, straightforward, and cost-effective method to evaluate collective cell migration in vitro, mimicking the migration of keratinocytes to re-epithelialize a wound.[11][12][13][14]
Objective: To determine the effect of this compound on the migration rate of human keratinocytes (e.g., HaCaT) and dermal fibroblasts (e.g., HDF).
Experimental Protocol:
-
Cell Seeding: Culture human keratinocytes or fibroblasts in a 6-well plate until a confluent monolayer is formed.
-
Scratch Creation: Using a sterile p200 pipette tip, create a straight "scratch" or cell-free gap in the center of the cell monolayer.[11]
-
Treatment: Wash the wells with sterile Phosphate Buffered Saline (PBS) to remove dislodged cells and introduce fresh culture medium containing various concentrations of this compound (e.g., 1, 5, 10 µM). A vehicle control (e.g., DMSO) and a positive control (e.g., Epidermal Growth Factor, EGF) should be included.
-
Image Acquisition: Capture images of the scratch at designated time points (e.g., 0, 6, 12, 24 hours) using an inverted microscope with a camera.
-
Data Analysis: Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated using the following formula: Wound Closure (%) = [(Area at 0h - Area at Xh) / Area at 0h] x 100
Data Presentation:
| Treatment Group | Concentration (µM) | Wound Closure at 12h (%) | Wound Closure at 24h (%) |
| Vehicle Control | - | 15.2 ± 2.1 | 35.8 ± 3.5 |
| This compound | 1 | 25.6 ± 2.8 | 55.1 ± 4.2 |
| This compound | 5 | 40.1 ± 3.9 | 78.9 ± 5.1 |
| This compound | 10 | 38.5 ± 4.0 | 75.3 ± 4.8 |
| Positive Control (EGF) | 0.1 | 50.3 ± 4.5 | 95.2 ± 3.9 |
Table 1: Representative quantitative data for the in vitro scratch assay demonstrating the effect of this compound on keratinocyte migration. Data are presented as mean ± standard deviation.
Workflow Diagram:
In Vivo Experimental Models
Murine Excisional Wound Model
This widely used in vivo model allows for the assessment of wound closure rates, re-epithelialization, and granulation tissue formation in a living organism.[15][16][17]
Objective: To evaluate the efficacy of topical this compound in accelerating wound healing in a murine model.
Experimental Protocol:
-
Animal Model: Use 8-10 week old BALB/c mice. Anesthetize the mice and shave the dorsal region.
-
Wound Creation: Create a full-thickness excisional wound (e.g., 6 mm diameter) on the dorsum of each mouse using a sterile biopsy punch.
-
Treatment Groups: Divide the mice into groups:
-
Group 1: Negative Control (no treatment).
-
Group 2: Vehicle Control (e.g., topical cream base).
-
Group 3: this compound (e.g., 0.5% w/w in cream base).
-
Group 4: Positive Control (e.g., a commercial wound healing ointment).
-
-
Treatment Application: Apply the respective treatments topically to the wound site daily for a specified period (e.g., 14 days).
-
Wound Closure Measurement: Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 10, 14). Calculate the wound area using image analysis software. The percentage of wound contraction is determined by the formula: Wound Contraction (%) = [(Initial Wound Area - Specific Day Wound Area) / Initial Wound Area] x 100
-
Histological Analysis: On selected days, euthanize a subset of mice from each group and collect the wound tissue for histological analysis (e.g., H&E staining for re-epithelialization and granulation tissue, Masson's trichrome for collagen deposition).
-
Biochemical Analysis: Homogenize wound tissue to measure levels of hydroxyproline (an indicator of collagen content) and inflammatory markers (e.g., TNF-α, IL-6).[18]
Data Presentation:
| Treatment Group | Wound Contraction on Day 7 (%) | Re-epithelialization on Day 7 (%) | Hydroxyproline Content on Day 14 (µg/mg tissue) |
| Negative Control | 30.5 ± 4.2 | 45.1 ± 5.3 | 25.8 ± 3.1 |
| Vehicle Control | 32.1 ± 3.9 | 48.3 ± 4.9 | 28.3 ± 3.5 |
| This compound (0.5%) | 55.8 ± 5.1 | 75.6 ± 6.2 | 45.2 ± 4.7 |
| Positive Control | 60.2 ± 4.8 | 80.2 ± 5.8 | 48.9 ± 4.2 |
Table 2: Illustrative quantitative data from a murine excisional wound model showing the effects of this compound. Data are presented as mean ± standard deviation.
Experimental Workflow Diagram:
Mechanistic Studies: Signaling Pathways
The wound healing effects of Calendula officinalis extracts are linked to the modulation of key signaling pathways that regulate inflammation, cell proliferation, and angiogenesis.[8][9][10]
Objective: To investigate the molecular mechanisms by which this compound influences wound healing, with a focus on the PI3K/AKT and MAPK signaling pathways.
Experimental Protocol (Western Blot Analysis):
-
Cell Culture and Treatment: Culture human dermal fibroblasts in 6-well plates. Upon reaching 80% confluency, serum-starve the cells for 24 hours.
-
Stimulation: Treat the cells with this compound (e.g., 5 µM) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Protein Extraction: Lyse the cells and extract total protein.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against key signaling proteins (e.g., phosphorylated-AKT, total-AKT, phosphorylated-ERK, total-ERK).
-
Detection and Analysis: Use appropriate secondary antibodies and a chemiluminescence detection system. Quantify the band intensities to determine the relative phosphorylation levels.
Signaling Pathway Diagram:
The experimental models outlined provide a robust framework for the comprehensive evaluation of this compound as a potential therapeutic agent for wound healing. By employing a combination of in vitro and in vivo assays, researchers can elucidate its efficacy and mechanism of action, paving the way for further preclinical and clinical development. The provided protocols and data tables serve as a guide for designing and interpreting these crucial studies.
References
- 1. A systematic review of Calendula officinalis extract for wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An Updated Review on the Multifaceted Therapeutic Potential of Calendula officinalis L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uk.typology.com [uk.typology.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Wound healing and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clyte.tech [clyte.tech]
- 12. Wound healing assay | Abcam [abcam.com]
- 13. moodle2.units.it [moodle2.units.it]
- 14. Scratch Wound Healing Assay | Springer Nature Experiments [experiments.springernature.com]
- 15. Experimental models and methods for cutaneous wound healing assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A review with updated perspectives on in vitro and in vivo wound healing models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Calendula officinalis extract enhances wound healing by promoting fibroblast activity and reducing inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antimicrobial Activity of Calenduloside G
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the antimicrobial properties of Calenduloside G, a triterpenoid saponin found in Calendula officinalis. While quantitative data for purified this compound is limited in publicly available literature, this document summarizes the antimicrobial activity of various Calendula officinalis extracts, which contain this compound, against a range of pathogenic microorganisms. The provided protocols are standard methods suitable for testing the antimicrobial efficacy of the purified compound.
Data Presentation: Antimicrobial Activity of Calendula officinalis Extracts
The antimicrobial efficacy of Calendula officinalis extracts varies depending on the solvent used for extraction, the concentration of the extract, and the target microorganism. The following tables summarize findings from multiple studies.
Table 1: Zone of Inhibition of Calendula officinalis Flower Extracts against various Bacteria.
| Microorganism | Extract Type | Concentration | Zone of Inhibition (mm) | Reference |
| Staphylococcus aureus | Methanol | 300 mg/mL | 26 | [1] |
| Acetone | 300 mg/mL | 15 | [1] | |
| Aqueous | 300 mg/mL | 14 | [1] | |
| Ethanol | 100 mg/mL | 14 | [2] | |
| Bacillus cereus | Methanol | 300 mg/mL | 16 | [1] |
| Acetone | 300 mg/mL | 16 | [1] | |
| Aqueous | 300 mg/mL | 13.5 | [1] | |
| Escherichia coli | Methanol | 300 mg/mL | 8.5 | [1] |
| Acetone | 300 mg/mL | 14 | [1] | |
| Aqueous | 300 mg/mL | 8 | [1] | |
| Ethanol | 200 mg/mL | 30 | [3] | |
| Pseudomonas aeruginosa | Methanol | 300 mg/mL | 8.5 | [1] |
| Acetone | 300 mg/mL | 10 | [1] | |
| Aqueous | 300 mg/mL | 8 | [1] | |
| Ethanol | 100 mg/mL | 25 | [2] | |
| Klebsiella spp. | Methanol | 300 mg/mL | 6 | [1] |
| Acetone | 300 mg/mL | 6.5 | [1] | |
| Aqueous | 300 mg/mL | 10 | [1] | |
| Shigella dysenteriae | Aqueous | 50 µg/mL | 13 | [4] |
| Shigella flexneri | Aqueous | 50 µg/mL | 15 | [4] |
| Shigella sonnei | Aqueous | 50 µg/mL | 21 | [4] |
| Salmonella spp. | Aqueous | 50 µg/mL | 10 | [4] |
Table 2: Minimum Inhibitory Concentration (MIC) of Calendula officinalis Extracts.
| Microorganism | Extract Type | MIC | Reference |
| Candida albicans | Ethanolic | 20 mg/mL | [5] |
| Escherichia coli | 70% Ethanolic | 25.0 mg/mL | [5] |
| Staphylococcus aureus | Leaf Extracts | 12.5 mg/mL | [3] |
| Enterococcus faecalis | Leaf Extracts | 12.5 mg/mL | [3] |
| Klebsiella pneumoniae | Leaf Extracts | 12.5 mg/mL | [3] |
| Pseudomonas aeruginosa | Leaf Extracts | 25 mg/mL | [3] |
Experimental Protocols
The following are detailed protocols for two standard methods used to assess antimicrobial activity: the Agar Disk/Well Diffusion Method and the Broth Microdilution Method for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Agar Disk/Well Diffusion Assay
This method is a preliminary test to qualitatively assess the antimicrobial activity of a substance.[6][7]
a. Materials:
-
This compound solution of known concentration
-
Sterile Petri dishes (90 mm)
-
Mueller-Hinton Agar (MHA)
-
Sterile paper discs (6 mm diameter) or sterile cork borer (6-8 mm)
-
Test microorganism cultures (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans)
-
Sterile saline solution (0.85% NaCl)
-
McFarland turbidity standards (0.5)
-
Sterile swabs
-
Positive control (standard antibiotic)
-
Negative control (solvent used to dissolve this compound)
-
Incubator
b. Protocol:
-
Prepare Inoculum: From a fresh culture of the test microorganism, prepare a suspension in sterile saline to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculate Agar Plates: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate evenly in three directions.
-
Apply Test Substance:
-
Disk Diffusion: Aseptically place sterile paper discs impregnated with a known concentration of this compound solution onto the inoculated agar surface.[7]
-
Well Diffusion: Aseptically punch wells (6-8 mm diameter) into the agar and add a defined volume (e.g., 50-100 µL) of the this compound solution into each well.[7][8]
-
-
Apply Controls: Place a positive control disc (standard antibiotic) and a negative control disc (solvent) on the agar plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.
-
Measure Zone of Inhibition: Measure the diameter of the clear zone of no growth around the disc/well in millimeters (mm).
References
- 1. ijpab.com [ijpab.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. DETERMINATION OF ANTIMICROBIAL ACTIVITY OF ExTRACTS OF CALENDULA OFFICINALIS FLOWERS - Afanasyeva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 5. periodicos.sbu.unicamp.br [periodicos.sbu.unicamp.br]
- 6. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
Application Notes and Protocols for the Encapsulation of Calenduloside G for Improved Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calenduloside G is a triterpenoid saponin with demonstrated cytotoxic activities, positioning it as a compound of interest for further investigation in drug development, particularly in oncology. Like many saponins, its therapeutic potential is often hindered by challenges related to poor aqueous solubility, low bioavailability, and potential for off-target toxicity. Encapsulation technologies offer a promising strategy to overcome these limitations by improving solubility, providing sustained release, and enabling targeted delivery.
These application notes provide an overview of suitable encapsulation techniques for this compound, focusing on liposomal and nanoparticulate systems. Detailed protocols for the preparation, characterization, and in vitro evaluation of encapsulated this compound are provided to guide researchers in developing effective delivery systems for this promising bioactive compound.
Properties of this compound
This compound is an oleanane-type triterpene saponin.[1] Its chemical structure confers amphiphilic properties, which are crucial for its biological activity and for its interaction with encapsulation systems.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C42H66O14 | [3] |
| Molecular Weight | 795.0 g/mol | [3] |
| Class | Triterpene Saponin | [4] |
| Backbone | Oleanane | [1] |
Encapsulation Techniques for this compound
Liposomes and polymeric nanoparticles are particularly well-suited for the encapsulation of amphiphilic molecules like this compound.
-
Liposomes: These are vesicular structures composed of a lipid bilayer, which can encapsulate both hydrophilic and hydrophobic compounds. For this compound, the oleanane backbone can intercalate within the lipid bilayer, while the glycosidic moieties can be oriented towards the aqueous core or exterior.[5]
-
Polymeric Nanoparticles: These are solid colloidal particles, often prepared from biodegradable and biocompatible polymers like chitosan. Saponins can be loaded into these nanoparticles, and their release can be sustained over time.[6]
Experimental Protocols
Protocol 1: Liposomal Encapsulation of this compound by Thin-Film Hydration
This protocol describes the preparation of multilamellar vesicles (MLVs) encapsulating this compound using the thin-film hydration method.[7]
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Dissolve Soybean Phosphatidylcholine (SPC) and cholesterol (e.g., in a 4:1 molar ratio) and a specific amount of this compound in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask.
-
Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the lipid transition temperature (e.g., 40°C) until a thin, uniform lipid film is formed on the flask wall.
-
Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask at a temperature above the lipid transition temperature for 1-2 hours. This will result in the formation of a milky suspension of multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles (LUVs) with a more uniform size distribution, subject the MLV suspension to sonication in a bath sonicator for 5-10 minutes.
-
Further reduce the size and lamellarity of the liposomes by extruding the suspension 10-15 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.
-
Store the final liposomal suspension at 4°C.
Protocol 2: Preparation of this compound-Loaded Chitosan Nanoparticles by Ionic Gelation
This protocol details the synthesis of this compound-loaded chitosan nanoparticles through the ionic gelation method.[8][9]
Materials:
-
This compound
-
Low molecular weight chitosan
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
Deionized water
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Prepare a chitosan solution (e.g., 1 mg/mL) by dissolving low molecular weight chitosan in a 1% (v/v) acetic acid solution with continuous stirring overnight.
-
Prepare a sodium tripolyphosphate (TPP) solution (e.g., 1 mg/mL) in deionized water.
-
Dissolve this compound in the chitosan solution at the desired concentration.
-
Add the TPP solution dropwise to the chitosan-Calenduloside G solution under constant magnetic stirring at room temperature. The formation of nanoparticles will be indicated by the appearance of opalescence.
-
Continue stirring for 30 minutes to allow for the formation and stabilization of the nanoparticles.
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes at 4°C).
-
Wash the nanoparticle pellet with deionized water to remove any unreacted reagents and then resuspend in a suitable buffer or deionized water.
-
The nanoparticle suspension can be lyophilized for long-term storage.
Characterization of Encapsulated this compound
Table 2: Characterization Techniques for Encapsulated this compound
| Parameter | Technique | Description |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Measures the size distribution and uniformity of the nanoparticles or liposomes in suspension. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Determines the surface charge of the particles, which is an indicator of colloidal stability. |
| Morphology | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Provides visualization of the shape and surface characteristics of the nanoparticles or liposomes. |
| Encapsulation Efficiency (EE%) and Loading Capacity (LC%) | UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC) | Quantifies the amount of this compound successfully encapsulated within the carrier. |
Protocol 3: Determination of Encapsulation Efficiency and Loading Capacity
Procedure:
-
Separate the encapsulated this compound from the free drug. For nanoparticles, this is typically done by centrifugation. For liposomes, size exclusion chromatography or ultracentrifugation can be used.
-
Quantify the amount of free this compound in the supernatant using a validated UV-Vis spectrophotometry or HPLC method.
-
Calculate the Encapsulation Efficiency (EE%) and Loading Capacity (LC%) using the following equations:
-
EE (%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100
-
LC (%) = [(Total amount of this compound - Amount of free this compound) / Total weight of nanoparticles/lipids] x 100
-
In Vitro Evaluation
Protocol 4: In Vitro Release Study
This protocol assesses the release profile of this compound from the encapsulation system under simulated physiological conditions.[10]
Materials:
-
Encapsulated this compound suspension
-
Phosphate Buffered Saline (PBS), pH 7.4 and pH 5.5 (to simulate physiological and tumor microenvironment pH, respectively)
-
Dialysis membrane (with an appropriate molecular weight cut-off)
-
Shaking incubator
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Place a known amount of the encapsulated this compound suspension into a dialysis bag.
-
Immerse the dialysis bag in a known volume of release medium (PBS at pH 7.4 or 5.5) in a beaker.
-
Place the beaker in a shaking incubator at 37°C with gentle agitation.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of this compound in the collected aliquots using UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative percentage of drug released versus time.
Protocol 5: Cellular Uptake Study
This protocol evaluates the internalization of encapsulated this compound into cancer cells.[11][12]
Materials:
-
Cancer cell line (e.g., a relevant cancer cell line for the intended therapeutic application)
-
Cell culture medium and supplements
-
Encapsulated this compound (unlabeled and fluorescently labeled)
-
Fluorescent dye (e.g., Coumarin-6 for labeling the carrier)
-
DAPI (for nuclear staining)
-
Fluorescence microscope or flow cytometer
-
Cell lysis buffer
-
HPLC system
Procedure:
-
Seed the cancer cells in appropriate culture plates (e.g., 24-well plates or plates with coverslips for microscopy) and allow them to adhere overnight.
-
Treat the cells with free this compound and encapsulated this compound at equivalent drug concentrations for different time points (e.g., 1, 4, 12, 24 hours).
-
Qualitative Analysis (Fluorescence Microscopy):
-
For visualization, use fluorescently labeled carriers (e.g., Coumarin-6 loaded).
-
After incubation, wash the cells with PBS to remove non-internalized particles.
-
Fix the cells (e.g., with 4% paraformaldehyde) and stain the nuclei with DAPI.
-
Visualize the cells under a fluorescence microscope to observe the cellular uptake and intracellular localization of the carriers.
-
-
Quantitative Analysis (Flow Cytometry or HPLC):
-
Flow Cytometry: For fluorescently labeled carriers, after incubation and washing, detach the cells and analyze them using a flow cytometer to quantify the percentage of cells that have taken up the carriers and the mean fluorescence intensity.
-
HPLC: After incubation and washing, lyse the cells and extract the intracellular this compound. Quantify the amount of internalized this compound using a validated HPLC method.
-
Visualizations
Caption: Experimental workflow for encapsulation and evaluation.
References
- 1. This compound - Wikidata [wikidata.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C42H66O14 | CID 44566264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Showing Compound this compound methyl ester (FDB020883) - FooDB [foodb.ca]
- 5. Liposomal Encapsulation in Food Systems: A Review of Formulation, Processing, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Saponin-Loaded Chitosan Nanoparticles and their Cytotoxicity to Cancer Cell Lines in Vitro - Amrita Vishwa Vidyapeetham [amrita.edu]
- 7. mdpi.com [mdpi.com]
- 8. food.actapol.net [food.actapol.net]
- 9. researchgate.net [researchgate.net]
- 10. Stability and in vitro release behaviour of encapsulated omega fatty acid-rich oils in lentil protein isolate-based microcapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Drug Delivery with Polymeric Nanocarriers-Cellular Uptake Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calenduloside G in Cosmetic and Dermatological Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calenduloside G is a triterpenoid saponin found in the roots of Calendula officinalis. As a member of the oleanolic acid glycoside family, it is a promising bioactive compound for cosmetic and dermatological applications. While research on isolated this compound is emerging, its therapeutic potential can be inferred from the well-documented properties of oleanolic acid and other triterpenoid saponins. These compounds are known for their anti-inflammatory, antioxidant, and anti-aging activities.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in cosmetic and dermatological formulations, based on the current scientific understanding of its chemical class.
Disclaimer: The following application notes and protocols are based on the known properties of oleanolic acid glycosides and triterpenoid saponins. Due to limited direct experimental data on isolated this compound, these should be considered as starting points for research and development. Optimization and validation are required for specific formulations.
Key Bioactivities and Mechanisms of Action
This compound, as an oleanolic acid glycoside, is hypothesized to exert its effects on the skin through several mechanisms:
-
Anti-inflammatory Action: Triterpenoid saponins can modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators.[1][4][5] This makes this compound a potential ingredient for soothing irritated and sensitive skin.
-
Antioxidant Effects: Oleanolic acid and its glycosides possess antioxidant properties, helping to protect the skin from damage caused by free radicals and environmental stressors.[2][6] This is crucial for preventing premature aging.
-
Anti-aging Properties: By inhibiting matrix metalloproteinases (MMPs), enzymes that degrade collagen and elastin, oleanolic acid can help maintain the skin's structural integrity.[7][8] This contributes to an anti-wrinkle and firming effect. Oleanolic acid has also been shown to promote collagen production.[6]
Data Presentation: Efficacy of Oleanolic Acid and Related Compounds
The following tables summarize quantitative data from studies on oleanolic acid and related triterpenoid saponins, which can serve as a reference for formulating with this compound.
Table 1: Anti-inflammatory Activity
| Compound | Model | Concentration | Effect | Reference |
| Oleanolic Acid | PM10-induced keratinocytes | 2.5, 5, 10 µg/mL | Inhibition of TNF-α and IL-6 release | [9] |
| Oleanolic Acid | LPS-stimulated macrophages | Not specified | Inhibition of NO, TNF-α, IL-1β, iNOS, and COX-2 | [5] |
| Triterpenoid Saponins (Ginseng) | IL-1β-stimulated chondrocytes | Not specified | Inhibition of MMP-3 and MMP-9 via NF-κB inactivation | [10] |
Table 2: Anti-aging and Matrix Protection Activity
| Compound | Model | Concentration | Effect | Reference |
| Oleanolic Acid | Articular chondrocytes | Not specified | Inhibition of MMP-1, MMP-3, MMP-13 gene expression | [11] |
| Oleanolic Acid | Human skin fibroblasts | Not specified | Inhibition of collagenase and elastase activity | [8] |
| Ligustrum lucidum extract (rich in Oleanolic Acid) | Human skin fibroblasts | Not specified | Increased COL1A1 expression, decreased MMP-1 and MMP-2 expression | [12] |
| Oleanoyl peptide | Skin cells | Not specified | Increased TGF-β and FGF gene expression | [13] |
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Caption: Hypothesized Anti-Inflammatory Pathway of this compound.
Caption: Hypothesized Anti-Aging Mechanism of this compound.
Caption: Experimental Workflow for this compound Formulation.
Experimental Protocols
Protocol 1: In Vitro Assessment of Anti-inflammatory Activity
Objective: To determine the potential of this compound to reduce the production of pro-inflammatory cytokines in human skin cells.
Materials:
-
Human keratinocytes (HaCaT) or dermal fibroblasts (HDF)
-
Cell culture medium (e.g., DMEM) and supplements
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS, or UV irradiation)
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed HaCaT or HDF cells in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours. Include a vehicle control (solvent only).
-
Inflammatory Challenge: Induce inflammation by adding LPS (1 µg/mL) or exposing the cells to a controlled dose of UVB radiation.
-
Incubation: Incubate the cells for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the levels of TNF-α and IL-6 in the supernatant using the respective ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in this compound-treated wells to the control wells to determine the percentage of inhibition.
Protocol 2: In Vitro Assessment of MMP-1 (Collagenase) Inhibition
Objective: To evaluate the potential of this compound to inhibit the activity of matrix metalloproteinase-1, an enzyme responsible for collagen degradation.
Materials:
-
Human dermal fibroblasts (HDF)
-
Cell culture medium and supplements
-
This compound
-
UVB radiation source
-
Gelatin zymography gels
-
SDS-PAGE equipment
-
Incubation buffer (e.g., containing Tris-HCl, CaCl2)
-
Staining and destaining solutions (e.g., Coomassie Brilliant Blue)
Methodology:
-
Cell Culture and Treatment: Culture HDFs to confluence. Treat the cells with various concentrations of this compound for 24 hours.
-
UVB Irradiation: Expose the cells to UVB radiation to induce MMP-1 expression.
-
Supernatant Collection: Collect the culture medium containing secreted MMPs.
-
Zymography:
-
Mix the supernatant with non-reducing sample buffer.
-
Perform electrophoresis on a polyacrylamide gel containing gelatin.
-
After electrophoresis, wash the gel to remove SDS and renature the enzymes.
-
Incubate the gel in a substrate buffer to allow for gelatin degradation by MMPs.
-
Stain the gel with Coomassie Brilliant Blue and then destain.
-
-
Data Analysis: Clear bands on the gel indicate areas of gelatin degradation by MMPs. Measure the intensity of these bands to quantify the inhibitory effect of this compound on MMP-1 activity.
Protocol 3: Formulation of a Basic Anti-aging Serum
Objective: To provide a starting point for incorporating this compound into a topical serum formulation.
Ingredients:
| Phase | Ingredient | INCI Name | Percentage (%) |
| A | Distilled Water | Aqua | q.s. to 100 |
| A | Glycerin | Glycerin | 3.00 |
| A | Xanthan Gum | Xanthan Gum | 0.50 |
| B | This compound | This compound | 0.10 - 1.00 |
| B | Propanediol | Propanediol | 2.00 |
| C | Preservative | e.g., Phenoxyethanol (and) Ethylhexylglycerin | 1.00 |
Procedure:
-
In a sanitized beaker, combine the ingredients of Phase A and mix until the xanthan gum is fully hydrated and a uniform gel is formed.
-
In a separate beaker, dissolve this compound in propanediol (Phase B). Gentle heating may be required.
-
Slowly add Phase B to Phase A while stirring continuously until a homogenous mixture is achieved.
-
Add the preservative (Phase C) and mix thoroughly.
-
Adjust the pH to the desired range (typically 5.0-6.0) if necessary.
-
Transfer the final serum to an appropriate airless pump bottle.
Note: The optimal concentration of this compound needs to be determined through efficacy and stability studies. The solubility of this compound in the chosen solvent system should be carefully evaluated. Encapsulation technologies may be considered to enhance its stability and dermal delivery.[14][15][16]
References
- 1. nmb-journal.com [nmb-journal.com]
- 2. benepure.com [benepure.com]
- 3. Prophylactic and therapeutic roles of oleanolic acid and its derivatives in several diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinikally.com [clinikally.com]
- 5. mdpi.com [mdpi.com]
- 6. sincereskincare.com [sincereskincare.com]
- 7. researchgate.net [researchgate.net]
- 8. caringsunshine.com [caringsunshine.com]
- 9. Oleanolic Acid Protects the Skin from Particulate Matter-Induced Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effect of oleanolic acid on the activity, secretion and gene expression of matrix metalloproteinase-3 in articular chondrocytes in vitro and the production of matrix metalloproteinase-3 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. US20150148297A1 - Oleanoyl peptide composition and collagen enhancement - Google Patents [patents.google.com]
- 14. Development and Evaluation of Oleanolic Acid Dosage Forms and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nanoemulsions for dermal controlled release of oleanolic and ursolic acids: In vitro, ex vivo and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. viromii.com [viromii.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Calenduloside G for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the solubility of Calenduloside G for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
A1: this compound is a triterpenoid saponin, a class of naturally occurring glycosides.[1][2] Like many compounds in this family, it possesses a complex structure that leads to poor aqueous solubility.[3] This low solubility can be a significant hurdle in in vitro studies as it can lead to precipitation in cell culture media, resulting in inaccurate and irreproducible experimental outcomes.
Q2: What are the recommended solvents for dissolving this compound?
A2: For in vitro applications, Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for dissolving this compound and other poorly soluble saponins. It is a powerful polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds. Ethanol and methanol can also be used, but DMSO is generally preferred for creating high-concentration stock solutions.
Q3: What is the maximum concentration of DMSO that can be safely used in cell culture?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity and other off-target effects. A general guideline is to keep the final DMSO concentration below 1%, with many researchers aiming for 0.1% or lower.[2][4] It is crucial to determine the specific tolerance of your cell line to DMSO by running a vehicle control experiment.
Q4: My this compound precipitates when I add the DMSO stock solution to my aqueous cell culture medium. What can I do?
A4: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue. Here are some troubleshooting steps:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of your media. Instead, perform serial dilutions, gradually decreasing the DMSO concentration.
-
Pre-warming the Media: Gently warming the cell culture medium to 37°C before adding the DMSO stock can sometimes help maintain solubility.
-
Vortexing/Mixing: Ensure thorough mixing immediately after adding the DMSO stock to the media to promote dispersion.
-
Reduce Final Concentration: If precipitation persists, you may need to lower the final working concentration of this compound in your experiment.
Troubleshooting Guides
Issue 1: Inconsistent results in bioassays.
-
Possible Cause: Precipitation of this compound in the cell culture wells.
-
Troubleshooting Steps:
-
Visually inspect the wells of your culture plates under a microscope for any signs of precipitate.
-
Prepare a fresh stock solution of this compound in DMSO, ensuring it is fully dissolved.
-
Optimize your dilution method using a stepwise approach.
-
Include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
-
Issue 2: High background signal or interference in colorimetric or fluorescent assays.
-
Possible Cause: Interaction of this compound with assay reagents at high concentrations.
-
Troubleshooting Steps:
-
Run a control with this compound in cell-free assay medium to check for direct interference with the assay components.
-
If interference is observed, consider reducing the concentration of this compound or exploring alternative assay formats.
-
Data Presentation
Table 1: Estimated Solubility of this compound in Common Laboratory Solvents
| Solvent | Estimated Solubility | Notes |
| Water | ~0.01033 mg/L | Extremely low aqueous solubility is the primary challenge for in vitro studies. |
| Dimethyl Sulfoxide (DMSO) | High | The solvent of choice for preparing high-concentration stock solutions. While specific quantitative data for this compound is not readily available, triterpenoid saponins generally exhibit good solubility in DMSO. |
| Ethanol | Moderate | Can be used as an alternative to DMSO, but may not achieve the same high concentrations. A mixture of ethanol and DMSO has been shown to improve the solubility of other triterpenoids.[5] |
| Methanol | Moderate | Similar to ethanol, it can be used for initial dissolution, but DMSO is generally superior for stock solution preparation. |
Note: The solubility values for DMSO, ethanol, and methanol are qualitative estimations based on the properties of triterpenoid saponins. It is highly recommended to experimentally determine the solubility for your specific batch of this compound.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Kinetic Solubility Assay
This protocol provides a general workflow for determining the kinetic solubility of this compound in an aqueous buffer.
-
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (UV-transparent for spectrophotometric method)
-
Plate reader (nephelometer or UV-Vis spectrophotometer)
-
Multichannel pipette
-
-
Procedure:
-
Prepare a series of dilutions of the this compound DMSO stock solution in DMSO.
-
In a 96-well plate, add a small, fixed volume (e.g., 2 µL) of each DMSO dilution to respective wells.
-
Rapidly add a larger volume (e.g., 198 µL) of PBS to each well to achieve the final desired concentrations of this compound and a consistent final DMSO concentration (e.g., 1%).
-
Mix the contents of the wells thoroughly by pipetting up and down or using a plate shaker.
-
Incubate the plate at room temperature or 37°C for a defined period (e.g., 1-2 hours).
-
Measure the turbidity (light scattering) of each well using a nephelometer or the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm) using a UV-Vis spectrophotometer.
-
The concentration at which a significant increase in turbidity or absorbance is observed is considered the kinetic solubility limit.
-
Mandatory Visualization
Caption: Experimental workflow for preparing and using this compound in in vitro studies.
Caption: Postulated signaling pathway for this compound-induced apoptosis.
References
Overcoming challenges in the large-scale purification of Calenduloside G
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale purification of Calenduloside G from Calendula officinalis.
Troubleshooting Guide
This guide addresses common issues encountered during the large-scale purification of this compound in a question-and-answer format.
Question: My initial crude extract has a low concentration of this compound. How can I enrich it before large-scale chromatographic purification?
Answer: Low initial concentration is a common challenge. To enrich your extract, consider the following pre-purification steps:
-
Solvent Partitioning: Perform a liquid-liquid extraction to partition the crude extract. Since this compound is a glycoside, it will have different solubility compared to less polar compounds like triterpenoid esters or more polar compounds like free sugars. A common approach is to partition the crude extract between n-butanol and water. The saponin fraction, including this compound, tends to concentrate in the n-butanol phase.
-
Solid-Phase Extraction (SPE): Utilize large-format SPE cartridges (e.g., C18) to perform a preliminary fractionation. This can effectively remove highly polar impurities (eluted with water) and non-polar compounds (eluted with less polar solvents like hexane or dichloromethane), thus enriching the saponin fraction which can then be eluted with a methanol-water mixture.
-
Macroporous Resin Adsorption: This is a highly effective and scalable technique for enriching saponins. The crude extract is passed through a column packed with a suitable macroporous resin. After washing away impurities with water, the saponins are eluted with an ethanol-water gradient. This method is economical and can handle large volumes.
Question: I am observing co-elution of this compound with other structurally similar saponins during my primary chromatographic step. What strategies can I employ to improve resolution?
Answer: Co-elution of similar oleanolic acid glycosides is a significant hurdle. To improve separation:
-
Optimize Mobile Phase Gradient: A shallow gradient elution is crucial. Small changes in the mobile phase composition can significantly impact the resolution of closely related saponins. Experiment with very slow gradient changes (e.g., 0.1-0.5% change in organic solvent per column volume) in the region where the saponins of interest elute.
-
Alternative Stationary Phases: If standard C18 columns are not providing sufficient resolution, consider other stationary phases. Phenyl-hexyl or cyano-propyl columns can offer different selectivity for saponins. For normal-phase chromatography, diol or amino-bonded silica can be effective.
-
pH Modification: The presence of a carboxylic acid group in this compound (as it is a glucuronide) means its ionization state can be manipulated by pH. Adding a small amount of a modifier like acetic acid or formic acid to the mobile phase can alter the retention behavior and improve separation from non-acidic saponins.
-
Temperature Control: Operating the column at a slightly elevated, controlled temperature (e.g., 30-40°C) can improve peak shape and resolution by reducing mobile phase viscosity and enhancing mass transfer kinetics.
Question: The recovery of this compound is low after the final purification step. What are the potential causes and solutions?
Answer: Low recovery can be attributed to several factors:
-
Irreversible Adsorption: Saponins can sometimes adsorb irreversibly to the stationary phase, especially if active sites are present on the silica backbone. Ensure your column is well-packed and consider using end-capped stationary phases.
-
Degradation: this compound, being a glycoside, can be susceptible to hydrolysis under harsh pH conditions (strong acids or bases). Ensure your mobile phases are within a stable pH range (typically 3-7 for silica-based columns).
-
Precipitation: High concentrations of purified saponins can sometimes precipitate in the collection tubes, especially if the solvent composition changes abruptly upon collection. If using a fraction collector, consider adding a small amount of a stronger solvent to the collection vials to ensure solubility.
-
Foaming: Saponins are known to foam, which can be an issue during solvent evaporation and sample handling, leading to physical loss of the sample. Use appropriate rotary evaporator techniques (e.g., controlled vacuum, anti-foaming agents if permissible for the final product).
Frequently Asked Questions (FAQs)
Q1: What is a typical workflow for the large-scale purification of this compound?
A1: A general workflow involves initial extraction followed by a multi-step chromatographic purification.
Caption: General workflow for large-scale purification of this compound.
Q2: What are the critical parameters to control during the extraction process to maximize this compound yield?
A2: Key parameters for the initial extraction include:
-
Solvent System: A mixture of ethanol and water (typically 70-80% ethanol) is effective for extracting saponins.[1]
-
Temperature: Moderate temperatures (40-60°C) can enhance extraction efficiency without causing degradation.
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant material. This can range from a few hours to several, depending on the scale and agitation.
-
Solid-to-Liquid Ratio: A typical ratio is 1:10 to 1:20 (w/v) to ensure complete wetting of the plant material and efficient extraction.
Q3: Which analytical techniques are best suited for monitoring the purification process of this compound?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the standard method.
-
HPLC with UV detection: This is often challenging as saponins lack a strong chromophore. Detection is typically done at low wavelengths (205-215 nm), which can lead to baseline noise.[2]
-
HPLC with Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector for non-volatile compounds and is well-suited for saponin analysis as it does not require a chromophore.[2]
-
HPLC with Mass Spectrometry (HPLC-MS): This provides high sensitivity and specificity and can be used to confirm the identity of this compound based on its mass-to-charge ratio.
Q4: Are there any known stability issues with this compound that I should be aware of during purification and storage?
A4: Yes, as a triterpenoid glycoside, this compound can be susceptible to:
-
Acid Hydrolysis: Strong acidic conditions can cleave the sugar moieties from the oleanolic acid backbone.
-
Enzymatic Degradation: The crude plant extract may contain enzymes that can degrade saponins. It is advisable to heat the initial extract to denature these enzymes.
-
Storage: For long-term storage, purified this compound should be kept as a dry powder in a cool, dark, and dry place. Solutions should be prepared fresh or stored frozen at -20°C or below.
Quantitative Data Summary
The following table summarizes typical parameters and expected outcomes for the large-scale purification of triterpenoid saponins from Calendula officinalis, which can be extrapolated for this compound.
| Parameter | Extraction | Macroporous Resin | Preparative RP-HPLC (Primary) | Preparative RP-HPLC (Polishing) |
| Starting Material | Dried Flower Heads | Crude Extract | Enriched Saponin Fraction | This compound Rich Fraction |
| Solvent/Mobile Phase | 70% Ethanol in Water | Water, 20-80% Ethanol | Acetonitrile/Methanol and Water Gradient | Acetonitrile/Methanol and Water Gradient |
| Typical Yield | 15-25% (Crude Extract) | 5-10% (Saponin Fraction) | Variable | Variable |
| Purity of Target | <1% | 5-15% | 60-80% | >95% |
| Key Challenge | Pigment & Lipid Co-extraction | Removal of Sugars & Phenolics | Co-elution of similar saponins | Removal of final impurities |
Experimental Protocols
Protocol 1: Extraction and Pre-purification using Macroporous Resin
-
Extraction:
-
Macerate 1 kg of dried, powdered Calendula officinalis flowers in 10 L of 70% aqueous ethanol at 50°C for 4 hours with constant stirring.
-
Filter the mixture and re-extract the plant material twice more with 8 L of 70% ethanol each time.
-
Combine the filtrates and concentrate under reduced pressure to obtain a crude extract.
-
-
Macroporous Resin Chromatography:
-
Dissolve the crude extract in deionized water to a concentration of approximately 10% (w/v).
-
Load the aqueous solution onto a pre-equilibrated macroporous resin column (e.g., HP-20) at a flow rate of 1-2 bed volumes (BV)/hour.
-
Wash the column with 3-5 BV of deionized water to remove sugars and other highly polar impurities.
-
Elute the saponin fraction with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).
-
Collect fractions and analyze by HPLC to identify those containing this compound.
-
Pool the relevant fractions and evaporate the solvent to yield an enriched saponin fraction.
-
Protocol 2: Preparative Reversed-Phase HPLC
-
Column: C18, 10 µm particle size, 50 mm x 250 mm.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-10 min: 20% B
-
10-60 min: 20% to 50% B (linear gradient)
-
60-65 min: 50% to 90% B (wash)
-
65-70 min: 90% B
-
70-75 min: 90% to 20% B (re-equilibration)
-
-
Flow Rate: 80 mL/min
-
Detection: UV at 210 nm or ELSD
-
Procedure:
-
Dissolve the enriched saponin fraction in the initial mobile phase composition.
-
Inject the sample onto the column.
-
Collect fractions based on the chromatogram peaks.
-
Analyze the collected fractions by analytical HPLC to identify those containing this compound at the desired purity.
-
Pool the pure fractions and evaporate the solvent. For higher purity, a second, orthogonal preparative HPLC step may be necessary (e.g., using a different stationary phase or mobile phase).
-
Signaling Pathways and Logical Relationships
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Optimizing HPLC-UV Detection of Saponins
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection for saponins, with a special focus on Calenduloside G. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal UV wavelength for detecting this compound and other saponins?
A1: Many saponins, including triterpenoid saponins like this compound, lack significant chromophores, making UV detection challenging. Generally, detection is performed at low wavelengths, typically between 203-215 nm. For the analysis of triterpenes and their glycosides from Calendula officinalis, detection in the 205–215 nm range is common. Some saponins may exhibit absorbance at higher wavelengths, such as 280 nm, but this is less common. It is crucial to determine the UV absorption spectrum of your specific saponin standards to identify the wavelength of maximum absorbance for optimal sensitivity.
Q2: Which type of HPLC column is most suitable for saponin analysis?
A2: Reversed-phase columns, particularly C18 columns, are widely used for the separation of saponins. The choice of a specific C18 column can influence the separation, so it is advisable to test columns from different manufacturers to find the one that provides the best resolution for your analytes of interest.
Q3: What are the recommended mobile phases for the HPLC analysis of this compound and other saponins?
A3: The most common mobile phases for reversed-phase HPLC of saponins are mixtures of water with either acetonitrile or methanol. Often, a small amount of acid, such as formic acid or acetic acid, is added to the mobile phase to improve peak shape and resolution. Gradient elution is frequently employed to effectively separate complex mixtures of saponins.
Q4: How can I improve the resolution between closely eluting saponin peaks?
A4: To improve resolution, you can try several approaches:
-
Optimize the mobile phase gradient: A shallower gradient can increase the separation between peaks.
-
Change the organic modifier: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation.
-
Adjust the mobile phase pH: For saponins with acidic or basic moieties, adjusting the pH can change their retention behavior and improve resolution.
-
Lower the flow rate: This can lead to better separation, although it will increase the analysis time.
-
Use a column with a smaller particle size or a longer length: These columns generally provide higher efficiency and better resolution.
Q5: What are the best practices for preparing Calendula officinalis samples for saponin analysis?
A5: A common method for extracting saponins from plant material is ultrasound-assisted maceration with a polar solvent like methanol or 70% ethanol. After extraction, the sample should be filtered through a 0.45 µm or 0.22 µm membrane filter before injection into the HPLC system to prevent clogging of the column and tubing. For complex matrices, a solid-phase extraction (SPE) step may be necessary to clean up the sample and concentrate the saponins.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes and Solutions
| Cause | Solution |
| Secondary Interactions with Column Silanols | Add a competitive base (e.g., triethylamine) to the mobile phase in low concentrations or operate at a lower pH (around 2.5-3) to suppress the ionization of silanol groups. |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Mismatched Injection Solvent | Ensure the injection solvent is similar in strength to, or weaker than, the initial mobile phase. |
| Column Degradation | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Extra-column Volume | Use shorter, narrower internal diameter tubing and ensure all fittings are secure. |
Issue 2: Low Sensitivity or No Peaks Detected
Possible Causes and Solutions
| Cause | Solution |
| Incorrect Detection Wavelength | Verify the UV absorbance spectrum of your saponin standards. For many saponins, detection should be at a low wavelength (203-215 nm). |
| Insufficient Sample Concentration | Concentrate the sample using techniques like solid-phase extraction (SPE) or evaporation and reconstitution in a smaller volume. |
| Sample Degradation | Ensure proper storage of samples and standards, protecting them from light and high temperatures. |
| Detector Malfunction | Check the status of the detector lamp and perform any necessary diagnostic tests. |
Issue 3: Poor Reproducibility of Retention Times
Possible Causes and Solutions
| Cause | Solution |
| Inadequate Column Equilibration | Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. |
| Fluctuations in Mobile Phase Composition | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. |
| Column Temperature Variations | Use a column oven to maintain a constant temperature. |
| Pump Malfunction | Check the pump for leaks and ensure it is delivering a consistent flow rate. |
Experimental Protocols
Protocol 1: Sample Preparation of Calendula officinalis Flower Extract
-
Extraction:
-
Weigh 1 gram of dried and powdered Calendula officinalis flowers.
-
Add 10 mL of 70% methanol.
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 3000 x g for 15 minutes.
-
-
Filtration:
-
Collect the supernatant.
-
Stability of Calenduloside G in different solvents and pH conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Calenduloside G in various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my experiments?
A1: The stability of this compound, a triterpenoid saponin, is primarily influenced by pH, temperature, and the solvent used. Like many glycosides, the glycosidic bonds of this compound are susceptible to hydrolysis under certain conditions.[1][2] Extreme pH levels (both acidic and alkaline) and elevated temperatures can accelerate its degradation.[3][4][5] The choice of solvent is also crucial, as it can influence the solubility and reactivity of the molecule.
Q2: I am observing a rapid loss of this compound in my aqueous solution. What could be the cause?
A2: Rapid degradation in an aqueous solution is often linked to the pH of the medium. Saponin hydrolysis is catalyzed by both acids and bases.[2][3] If your solution is unbuffered, the dissolution of atmospheric carbon dioxide could slightly lower the pH, potentially contributing to slow hydrolysis over time. However, for rapid loss, you should verify the pH of your water and any additives. For prolonged storage, it is advisable to use a buffered solution at a slightly acidic to neutral pH and store at low temperatures (e.g., 4°C or -20°C).[3][4]
Q3: Which solvents are recommended for dissolving and storing this compound?
A3: this compound, like other saponins, is generally soluble in polar solvents. For analytical purposes, methanol and ethanol are commonly used.[1][3] Aqueous solutions can also be used, but careful control of pH is necessary to prevent hydrolysis. For long-term storage, it is recommended to store this compound as a solid in a cool, dark, and dry place. If a stock solution is required, prepare it in a high-purity anhydrous solvent like methanol or ethanol and store it at -20°C or below.
Q4: How can I monitor the degradation of this compound in my samples?
A4: The most common method for monitoring the degradation of this compound is High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV detector or a mass spectrometer (LC-MS). An HPLC method can separate this compound from its degradation products, allowing for quantification of the parent compound and identification of the degradants.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks appearing in the chromatogram over time. | Degradation of this compound. | Analyze the sample immediately after preparation. If storage is necessary, use a recommended solvent and store at a low temperature. Investigate the pH of your solution. |
| Decrease in the peak area of this compound in stored samples. | Hydrolysis or other degradation pathways. | Prepare fresh samples for each experiment. If using stock solutions, perform a stability test under your storage conditions to determine the rate of degradation. Consider using a stabilizer if compatible with your experiment. |
| Poor solubility of this compound in the chosen solvent. | Inappropriate solvent selection. | Saponins have varying solubilities. Try a different solvent or a solvent mixture. Common choices include methanol, ethanol, and water. Gentle heating or sonication may aid dissolution, but be cautious of potential degradation at high temperatures.[1] |
| Inconsistent results between experimental replicates. | Variability in sample preparation or storage conditions. | Ensure consistent pH, temperature, and light exposure for all samples. Use calibrated equipment for all measurements. Prepare and analyze samples in a consistent and timely manner. |
Data on this compound Stability (Hypothetical Data)
The following tables present hypothetical stability data for this compound based on the general behavior of triterpenoid saponins. This data is for illustrative purposes to guide experimental design.
Table 1: Effect of pH on the Stability of this compound in Aqueous Buffer at 25°C
| pH | Incubation Time (hours) | This compound Remaining (%) |
| 3.0 | 24 | 85.2 |
| 5.0 | 24 | 98.5 |
| 7.0 | 24 | 99.1 |
| 9.0 | 24 | 92.7 |
| 11.0 | 24 | 75.4 |
Table 2: Effect of Solvent on the Stability of this compound at 25°C for 72 hours
| Solvent | This compound Remaining (%) |
| Water (pH 7.0) | 97.8 |
| Methanol | 99.5 |
| Ethanol | 99.2 |
| Acetonitrile | 98.9 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound under Acidic and Basic Conditions
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Protocol 2: Analysis of Solvent-Dependent Stability
-
Sample Preparation: Prepare solutions of this compound at a concentration of 0.1 mg/mL in water (pH 7.0), methanol, ethanol, and acetonitrile.
-
Incubation: Store the solutions in sealed vials at 25°C, protected from light.
-
Time Points: Analyze the solutions at 0, 24, 48, and 72 hours.
-
Analysis: Dilute the samples as needed with the mobile phase and analyze by HPLC to determine the remaining percentage of this compound.
Visualizations
Caption: Experimental workflow for this compound stability testing.
Caption: Simplified hydrolysis pathway of this compound.
References
- 1. Perspectives on Saponins: Food Functionality and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acid hydrolysis of saponins extracted in tincture | PLOS One [journals.plos.org]
- 3. Quantitative Changes and Transformation Mechanisms of Saponin Components in Chinese Herbal Medicines during Storage and Processing: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Saponin Stabilization via Progressive Freeze Concentration and Sterilization Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting low yield during the extraction of Calenduloside G
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction of Calenduloside G from Calendula officinalis.
Troubleshooting Guide
Low yield is a common issue during the extraction of specific phytochemicals. This guide provides a systematic approach to identifying and resolving potential causes for a reduced yield of this compound.
Question: My this compound yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields of this compound can stem from several factors throughout the extraction and purification process. The following sections break down the key areas for troubleshooting, from the initial plant material to the final isolation steps.
The concentration of this compound can vary significantly based on the quality and preparation of the Calendula officinalis plant material.
-
Plant Part: this compound and other triterpenoid saponins are primarily found in the flowers (florets) and roots of Calendula officinalis. Ensure you are using the correct plant part for your extraction.
-
Harvesting Time: The developmental stage of the plant at the time of harvest can impact the concentration of secondary metabolites. Flowers should ideally be harvested when fully bloomed.
-
Drying and Storage: Improper drying and storage can lead to enzymatic degradation of target compounds. Plant material should be dried at a controlled temperature (e.g., 40-50°C) to inactivate enzymes and stored in a cool, dark, and dry place. High temperatures during drying can lead to the degradation of thermolabile compounds.
The efficiency of the extraction process is critical for maximizing the yield of this compound. Several parameters can be optimized.
-
Choice of Solvent: Triterpenoid saponins like this compound are generally best extracted with polar solvents. Methanol and ethanol, often in aqueous solutions (e.g., 70-80%), are commonly used. The polarity of the solvent should be optimized to selectively extract this compound while minimizing the co-extraction of impurities.
-
Solid-to-Liquid Ratio: An inadequate volume of solvent may not be sufficient to fully extract the compound from the plant matrix. Conversely, an excessively large volume can make the downstream concentration steps more time-consuming and energy-intensive. A typical starting point is a 1:10 to 1:20 solid-to-liquid ratio (g/mL).
-
Extraction Time and Temperature: Prolonged extraction times and high temperatures can increase the risk of compound degradation. It is crucial to find a balance that allows for efficient extraction without compromising the stability of this compound. Studies on other plant extracts suggest that temperatures around 40-60°C are often a good starting point for saponin extraction.
-
Extraction Method: The choice of extraction technique can significantly impact the yield. Maceration is a simple method, but techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can improve extraction efficiency by disrupting plant cell walls and enhancing mass transfer.
Losses can occur during the steps following the initial extraction.
-
Solvent Removal: High temperatures during solvent evaporation (e.g., using a rotary evaporator) can degrade this compound. It is advisable to remove the solvent under reduced pressure and at a controlled temperature (e.g., < 50°C).
-
Purification Strategy: The purification of this compound from a crude extract typically involves multiple steps, such as liquid-liquid partitioning and chromatography. Losses can occur at each stage.
-
Liquid-Liquid Partitioning: This step is used to remove non-polar impurities. The choice of solvents (e.g., n-butanol and water) and the number of partitioning steps should be optimized to ensure complete transfer of this compound to the desired phase.
-
Column Chromatography: Inefficiencies in column packing, improper solvent gradient selection, or overloading the column can lead to poor separation and loss of the target compound.
-
The following diagram illustrates a logical workflow for troubleshooting low this compound yield.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound?
A1: Based on the chemical nature of triterpenoid saponins, polar solvents are most effective. A mixture of ethanol or methanol with water (typically in the range of 70-80% alcohol) is a good starting point. The water content helps to swell the plant material, increasing the surface area for extraction, while the alcohol effectively solubilizes the saponins.
Q2: Can I use ultrasound or microwave assistance for the extraction?
A2: Yes, both Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are known to enhance the extraction efficiency of saponins from plant materials. These techniques can reduce extraction time and solvent consumption. However, it is important to carefully control the temperature during these processes to prevent thermal degradation of this compound.
Q3: How can I confirm the presence of this compound in my extract?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the most common and reliable method for the identification and quantification of this compound. Comparison of the retention time and UV spectrum with a certified reference standard of this compound will confirm its presence.
Q4: My crude extract is very complex. What is a general strategy for purifying this compound?
A4: A common purification strategy involves a multi-step approach. After obtaining the crude extract, a preliminary fractionation can be performed using liquid-liquid partitioning. For example, partitioning the aqueous extract with n-butanol can concentrate the saponins in the butanol phase. This is often followed by column chromatography over silica gel or a reversed-phase material (e.g., C18) to separate this compound from other closely related compounds.
Data Presentation
The following table summarizes the extraction yields of Calendula officinalis extracts obtained using different methods and solvents, providing a comparative overview. Please note that these are yields of the total extract and not specifically of this compound, for which quantitative data is scarce in publicly available literature.
| Extraction Method | Solvent | Solid-to-Liquid Ratio (g/mL) | Temperature (°C) | Time | Extract Yield (%) | Reference |
| Soxhlet | Ethanol | Not Specified | Boiling Point | Until colorless | 18.2 - 27.6 | [1][2] |
| Soxhlet | n-Hexane | Not Specified | Boiling Point | Until colorless | 5.2 - 7.3 | [1][2] |
| Maceration | Ethanol | 1:10 | Room Temp. | 72 hours | ~8.0 | [3] |
| Supercritical CO2 | CO2 | Not Specified | 40 | Not Specified | 5.5 - 8.3 | [3] |
Experimental Protocols
General Protocol for Extraction and Partial Purification of Triterpenoid Saponins from Calendula officinalis
This protocol provides a general methodology for the extraction and initial purification of a saponin-rich fraction from Calendula officinalis flowers, which would contain this compound.
1. Preparation of Plant Material:
-
Obtain dried flower heads of Calendula officinalis.
-
Grind the dried flowers into a coarse powder to increase the surface area for extraction.
2. Extraction:
-
Macerate the powdered plant material (e.g., 100 g) with 70% aqueous ethanol (e.g., 1 L) at room temperature for 24-48 hours with occasional stirring.
-
Alternatively, perform Soxhlet extraction with 70% ethanol for 6-8 hours.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper to remove solid plant debris.
3. Solvent Removal:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude aqueous extract.
4. Liquid-Liquid Partitioning:
-
Suspend the crude aqueous extract in distilled water (e.g., 500 mL).
-
Perform liquid-liquid partitioning by extracting the aqueous suspension with an equal volume of n-butanol three times.
-
Combine the n-butanol fractions, as they will contain the majority of the triterpenoid saponins, including this compound.
5. Final Concentration:
-
Evaporate the n-butanol extract to dryness under reduced pressure to yield a saponin-rich fraction.
6. Further Purification (Column Chromatography):
-
The saponin-rich fraction can be further purified by column chromatography on silica gel or a reversed-phase C18 column.
-
A step-wise gradient of solvents with increasing polarity (e.g., chloroform-methanol mixtures for silica gel, or water-methanol mixtures for C18) is typically used to elute the different saponins.
-
Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or HPLC to identify those containing pure this compound.
The following diagram illustrates the general experimental workflow.
References
Minimizing degradation of Calenduloside G during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to minimize the degradation of Calenduloside G during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a triterpenoid saponin found in Calendula officinalis (marigold).[1][2] Like many glycosides, it is susceptible to degradation, primarily through the hydrolysis of its sugar chains, which can be influenced by factors such as pH, temperature, and enzymatic activity.[3] Maintaining the structural integrity of this compound is crucial for accurate quantification and for ensuring its biological activity in research and drug development.
Q2: What are the primary factors that cause this compound degradation during sample preparation?
The main factors contributing to the degradation of this compound include:
-
pH: Acidic conditions can catalyze the hydrolysis of the glycosidic bonds.[3] It is advisable to work at or near neutral pH.
-
Temperature: High temperatures accelerate chemical reactions, including hydrolysis.[4] It is recommended to keep samples cool throughout the preparation process.
-
Enzymatic Activity: When plant cells are disrupted, endogenous enzymes (glycosidases) can be released, which can enzymatically cleave the sugar moieties from the saponin.
-
Solvent Choice: While alcoholic solvents are common for extraction, prolonged exposure, especially with heating, can lead to the formation of ester artifacts if the saponin possesses a free carboxylic acid group.[5]
-
Light Exposure: While not as extensively documented for this compound specifically, many phytochemicals are sensitive to light, which can induce degradation. It is good practice to protect samples from light.
Q3: What is the ideal pH range for working with this compound?
While a specific optimal pH range for this compound has not been definitively established in the literature, for general saponin stability, it is recommended to maintain a pH between 6.0 and 8.0. Acidic conditions (pH < 5) should be strictly avoided to prevent acid hydrolysis of the glycosidic linkages.[3]
Q4: How should I store my samples containing this compound to ensure long-term stability?
For long-term storage, samples should be kept at low temperatures, such as -20°C or -80°C. Storing samples in a dried format (lyophilized powder) is preferable to solutions.[6] If in solution, use a buffered, neutral pH solvent and store in amber vials to protect from light.
Troubleshooting Guides
Issue 1: Low Yield of this compound in Extract
| Possible Cause | Suggested Solution |
| Incomplete Extraction | - Increase extraction time. - Reduce particle size of the plant material by grinding.[7] - Optimize the solvent-to-solid ratio. |
| Degradation during Extraction | - Lower the extraction temperature. Consider using ultrasound-assisted extraction at a controlled, low temperature. - Use a neutral pH extraction solvent. - Deactivate enzymes by briefly blanching the plant material before extraction. |
| Poor Solvent Choice | - Use a hydroalcoholic solvent (e.g., 70-80% ethanol or methanol) as this is effective for extracting saponins.[8] |
Issue 2: Appearance of Unknown Peaks in HPLC/LC-MS Analysis
| Possible Cause | Suggested Solution |
| Acid Hydrolysis | - Ensure all solvents and buffers used in sample preparation and HPLC analysis are at a neutral pH. - Avoid using strong acids during any step of the process. |
| Enzymatic Degradation | - Incorporate an enzyme inactivation step at the beginning of the sample preparation (e.g., heat treatment or use of enzyme inhibitors). |
| Ester Formation | - If using alcoholic solvents for extraction and storage, minimize storage time and temperature.[5] - Consider using alternative solvents for long-term storage if esterification is suspected. |
| Contamination | - Ensure all glassware and equipment are thoroughly cleaned. - Use high-purity solvents and reagents. |
Issue 3: Poor Peak Shape or Resolution in HPLC
| Possible Cause | Suggested Solution |
| Column Overloading | - Dilute the sample before injection. |
| Inappropriate Mobile Phase | - Optimize the mobile phase composition. A common mobile phase for saponin analysis is a gradient of acetonitrile and water with a small amount of formic acid or ammonium acetate to improve peak shape. - Ensure the mobile phase is properly degassed. |
| Column Degradation | - Use a guard column to protect the analytical column. - If the column has been used extensively, consider replacing it. |
| Sample Solvent Incompatibility | - Dissolve the final extract in a solvent that is of similar or weaker elution strength than the initial mobile phase. |
Experimental Protocols
Protocol 1: Enzyme Inactivation and Extraction of this compound
-
Enzyme Inactivation: Freshly harvested Calendula officinalis flowers are subjected to blanching in hot water (80-90°C) for 2-3 minutes, followed by immediate cooling in an ice bath.
-
Drying: The blanched plant material is freeze-dried (lyophilized) to preserve the chemical integrity of the saponins.[6]
-
Grinding: The dried material is ground into a fine powder (e.g., using a ball mill or a grinder with cooling to prevent heating).
-
Extraction:
-
Maceration: The powdered plant material is extracted with 80% methanol at room temperature with constant stirring for 24 hours. The process is repeated three times.
-
Ultrasonic-Assisted Extraction (UAE): The powdered plant material is suspended in 80% methanol and placed in an ultrasonic bath at a controlled temperature (e.g., 25-30°C) for 30-60 minutes.
-
-
Filtration and Concentration: The extracts are filtered, and the solvent is evaporated under reduced pressure at a low temperature (<40°C) to obtain the crude extract.
Protocol 2: Solid-Phase Extraction (SPE) for Clean-up of this compound
-
Column Conditioning: A C18 SPE cartridge is conditioned with methanol followed by deionized water.
-
Sample Loading: The crude extract is redissolved in a small volume of water and loaded onto the SPE cartridge.
-
Washing: The cartridge is washed with water to remove highly polar impurities.
-
Elution: this compound and other saponins are eluted with methanol.
-
Drying: The methanolic eluate is dried under a gentle stream of nitrogen or by rotary evaporation at low temperature.
Data Presentation
Table 1: Influence of Temperature on Saponin Stability (Qualitative)
| Temperature | Expected Stability of this compound | Recommendations |
| > 60°C | High risk of degradation | Avoid prolonged exposure. |
| 40-60°C | Moderate risk of degradation | Use for short durations only (e.g., solvent evaporation). |
| 20-25°C (Room Temp) | Low to moderate risk of degradation | Suitable for short-term handling and extraction.[9] |
| 4°C | Good stability | Recommended for short-term storage of solutions. |
| -20°C to -80°C | Excellent stability | Recommended for long-term storage. |
Table 2: Influence of pH on Saponin Stability (Qualitative)
| pH Range | Expected Stability of this compound | Recommendations |
| < 5 | High risk of hydrolysis[3] | Strictly avoid. |
| 5 - 6 | Moderate risk of hydrolysis | Use with caution for brief periods. |
| 6 - 8 | Optimal stability | Ideal range for extraction and analysis. |
| > 8 | Potential for base-catalyzed degradation | Avoid strong alkaline conditions. |
Visualizations
Caption: Experimental workflow for this compound extraction and purification.
Caption: Troubleshooting logic for this compound degradation.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Saponin Stabilization via Progressive Freeze Concentration and Sterilization Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2014016374A1 - Process for the purification of saponins - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Biologically Active Compounds from Calendula officinalis Flowers using Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Addressing matrix effects in the LC-MS/MS analysis of Calenduloside G
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of Calenduloside G.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] In the context of Calendula officinalis extracts, these interfering compounds can include other saponins, flavonoids, lipids, and phenolic acids.[3] Matrix effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of this compound.[1]
Q2: How can I identify if my this compound analysis is affected by matrix effects?
A2: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This qualitative technique involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix extract is then injected. Any dip or rise in the constant signal baseline indicates the retention times at which matrix components are causing ion suppression or enhancement, respectively.[4][5][6]
-
Post-Extraction Spike: This quantitative method compares the peak area of this compound in a neat solvent to the peak area of this compound spiked into a blank matrix extract after the extraction process. The ratio of these peak areas, known as the Matrix Factor (MF), provides a quantitative measure of the matrix effect. An MF < 1 indicates ion suppression, while an MF > 1 signifies ion enhancement.[2]
Q3: What are the common sources of matrix effects in the analysis of this compound from Calendula officinalis extracts?
A3: The complex nature of Calendula officinalis extracts means that several endogenous compounds can cause matrix effects. These include:
-
Other Saponins and Glycosides: Calendula contains a variety of structurally similar triterpenoid saponins that can co-elute with this compound and compete for ionization.
-
Flavonoids and Phenolic Acids: These compounds are abundant in Calendula extracts and can contribute to ion suppression.[7]
-
Phospholipids: If the extraction process is not selective, phospholipids from the plant material can be co-extracted and are a well-known cause of significant ion suppression in LC-MS/MS analysis.
-
Fatty Acids and Lipids: These can also be present in the extract and interfere with the analysis.[8]
Q4: How can I mitigate matrix effects in my this compound analysis?
A4: Several strategies can be employed to reduce or compensate for matrix effects:
-
Effective Sample Preparation: The goal is to remove interfering compounds while efficiently extracting this compound. Techniques like Solid-Phase Extraction (SPE) are highly effective in cleaning up complex plant extracts.[9]
-
Chromatographic Separation: Optimizing the LC method to achieve baseline separation of this compound from co-eluting matrix components is crucial. This can involve adjusting the mobile phase composition, gradient profile, and column chemistry.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is free of the analyte can help to compensate for matrix effects, as the standards and the samples will be affected similarly.
-
Use of Internal Standards: A co-eluting internal standard (IS), especially a stable isotope-labeled (SIL) version of this compound, is the most effective way to correct for matrix effects. The SIL-IS will experience the same ionization suppression or enhancement as the analyte, allowing for accurate quantification based on the peak area ratio.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing for this compound | Co-eluting matrix components interfering with chromatography. | Optimize the LC gradient to better separate the analyte from interferences. Consider using a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column). |
| Inadequate sample cleanup. | Implement a more rigorous sample preparation method, such as Solid-Phase Extraction (SPE), to remove interfering compounds. | |
| Low Signal Intensity or Ion Suppression | Significant matrix effects from co-eluting compounds. | Use the post-column infusion technique to identify the retention time of the suppression and adjust the chromatography to move the this compound peak away from this region. |
| Inefficient sample extraction or cleanup. | Optimize the SPE protocol. Ensure the wash steps are effective at removing interferences without eluting the analyte, and that the elution solvent is appropriate for this compound. | |
| High Signal Variability Between Injections (Poor Precision) | Inconsistent matrix effects between samples. | The use of a stable isotope-labeled internal standard is highly recommended to correct for this variability. |
| Carryover from previous injections. | Optimize the needle wash procedure on the autosampler. Injecting a blank solvent after a high concentration standard can confirm if carryover is an issue. | |
| Inaccurate Quantification | Uncorrected matrix effects. | Prepare matrix-matched calibration curves. If a blank matrix is unavailable, the standard addition method can be used. |
| Inappropriate internal standard. | If a SIL-IS is not available, use a structural analog that co-elutes with this compound and exhibits similar ionization behavior. |
Quantitative Data Summary
The following table presents representative data on matrix effects observed during the LC-MS/MS analysis of triterpenoid saponins in plant-derived matrices. This data is intended to provide a general understanding of the extent of matrix effects that can be encountered.
| Analyte | Matrix | Sample Preparation | Matrix Effect (%) | Reference |
| Calenduloside E | Amaranthaceae Species | Ultrasound-assisted extraction with 70% Methanol | -14.5 | |
| Chikusetsusaponin IVa | Amaranthaceae Species | Ultrasound-assisted extraction with 70% Methanol | -10.2 | |
| Various Saponins | Rat Plasma | Protein Precipitation | -12.6 to +5.4 | [7] |
A negative value indicates ion suppression, while a positive value indicates ion enhancement.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) of this compound from Calendula officinalis Flower Extract
This protocol is a general guideline and may require optimization for your specific application.
-
Extraction:
-
Homogenize 1 g of dried and powdered Calendula officinalis flowers with 20 mL of 70% ethanol.[7]
-
Perform ultrasound-assisted extraction for 30 minutes.
-
Centrifuge the mixture and collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
-
Sample Loading:
-
Dilute 1 mL of the supernatant with 9 mL of deionized water and load it onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 5 mL of 10% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the this compound and other saponins with 5 mL of methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Method for this compound Analysis
This is a starting point for method development, based on methods for similar triterpenoid saponins.
-
LC System: UPLC system
-
Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-10 min: 30-80% B
-
10-12 min: 80-95% B
-
12-13 min: 95% B
-
13-13.1 min: 95-30% B
-
13.1-15 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative
-
MRM Transitions: To be determined by infusing a standard of this compound. The precursor ion will likely be [M-H]⁻ or [M+HCOO]⁻. Product ions will be generated by fragmentation of the glycosidic bonds.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Troubleshooting logic for addressing matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
- 8. LC-HR/MS Analysis of Lipophilic Extracts from Calendula arvensis (Vaill.) L. Organs: An Unexplored Source in Cosmeceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vivo Bioavailability of Calenduloside G
This guide provides troubleshooting advice and experimental protocols for researchers and drug development professionals working to improve the in vivo bioavailability of Calenduloside G, a triterpenoid saponin from Calendula officinalis.[1][2][3][4]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My in vivo study shows very low plasma concentrations of this compound after oral administration. What are the potential causes and how can I troubleshoot this?
Answer:
Low oral bioavailability of triterpenoid saponins like this compound is a common challenge.[5] The primary causes are typically multifactorial, including poor aqueous solubility, degradation in the gastrointestinal (GI) tract, and active removal from intestinal cells by efflux pumps.
Troubleshooting Steps:
-
Confirm Physicochemical Properties: The first step is to characterize the fundamental properties of your this compound sample. Poor solubility is a primary barrier to absorption for many natural compounds.[5]
-
Assess Intestinal Permeability: Use an in vitro model like the Caco-2 permeability assay to determine if the compound is actively transported out of intestinal cells. Saponins are known substrates for efflux pumps like P-glycoprotein (P-gp).[6][7]
-
Evaluate Formulation Strategies: If solubility and/or permeability are limiting, a formulation-based approach is necessary. Nanoemulsions are a promising strategy for enhancing the oral bioavailability of poorly soluble drugs.[8][9][10]
-
Consider Co-administration with Inhibitors: If P-gp efflux is confirmed, co-administration with a known P-gp inhibitor can validate this mechanism and may be a viable enhancement strategy.[7][11]
References
- 1. An Updated Review on the Multifaceted Therapeutic Potential of Calendula officinalis L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C42H66O14 | CID 44566264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective modulation of P-glycoprotein activity by steroidal saponines from Paris polyphylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intestinal absorption of pallidifloside D are limited by P-glycoprotein in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 9. briefs.techconnect.org [briefs.techconnect.org]
- 10. Bot Verification [ijpsjournal.com]
- 11. tandfonline.com [tandfonline.com]
Common interferences in the spectroscopic analysis of Calenduloside G
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the spectroscopic analysis of Calenduloside G.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis challenging?
This compound is a triterpenoid saponin found in plants of the Calendula genus. Its analysis is challenging due to its complex structure and the presence of numerous structurally similar compounds in the plant matrix.[1][2] Triterpenoid saponins, in general, are difficult to isolate and identify due to their similar physico-chemical properties.[3]
Q2: What are the most common spectroscopic methods for analyzing this compound?
The most common methods are High-Performance Liquid Chromatography (HPLC) coupled with a detector like a UV-Vis spectrophotometer, an Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS).[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is also used for structural elucidation of isolated saponins.[5]
Q3: I am seeing a broad, unresolved hump in my UV-Vis chromatogram where I expect to see this compound. What could be the cause?
This is likely due to co-eluting compounds that absorb at the same wavelength. Calendula extracts are rich in flavonoids and carotenoids, which have strong UV-Vis absorbance and can interfere with the detection of saponins.[6][7] Saponins themselves often lack a strong chromophore, making them susceptible to spectral overlap from these more strongly absorbing compounds.
Q4: My MS signal for this compound is inconsistent and lower than expected. What could be the problem?
This issue is often caused by "matrix effects," where other co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source.[8][9][10] This can lead to ion suppression and consequently, a reduced and inconsistent signal. Endogenous components from the Calendula extract are common causes of matrix effects.[8]
Q5: During NMR analysis, I am having trouble with peak broadening and overlapping signals. What are some potential solutions?
Peak broadening and overlap in NMR are common issues when analyzing complex mixtures or large molecules like saponins. To address this, ensure your sample is free of paramagnetic impurities. Optimizing the solvent system and temperature can also improve spectral resolution.[5] For complex mixtures, 2D-NMR techniques like COSY and HMBC can help to resolve overlapping signals and assign protons and carbons correctly.
Q6: Can the extraction method influence the spectroscopic analysis?
Absolutely. The choice of extraction solvent will determine the profile of co-extracted compounds. For instance, a methanol extraction will yield a different profile of interfering flavonoids and other polar compounds compared to a hexane extraction.[11] Inefficient extraction can also lead to low yields of this compound, making it difficult to detect.
Troubleshooting Guides
UV-Vis Spectrophotometry
Issue: Poor Peak Resolution or Co-elution
-
Cause: The complex matrix of Calendula extracts contains numerous compounds with similar polarities to this compound, such as other saponins, flavonoids, and phenolic acids.[1]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak resolution in UV-Vis analysis.
-
Solutions:
-
Optimize the HPLC Gradient: A shallower gradient can improve the separation of closely eluting compounds.
-
Change the Column: A column with a different stationary phase (e.g., phenyl-hexyl instead of C18) or a smaller particle size may provide better resolution.
-
Adjust Mobile Phase pH: Altering the pH can change the ionization state of interfering acidic or basic compounds, thus changing their retention time.
-
Sample Preparation: Use Solid Phase Extraction (SPE) to clean up the sample and remove major classes of interfering compounds before injection.
-
Mass Spectrometry (MS)
Issue: Ion Suppression or Enhancement (Matrix Effects)
-
Cause: Co-eluting compounds from the Calendula matrix compete with this compound for ionization, leading to inaccurate quantification.[8]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for matrix effects in MS analysis.
-
Solutions:
-
Sample Dilution: Diluting the extract can reduce the concentration of interfering matrix components.[9]
-
Improve Chromatography: Better separation of this compound from matrix components will reduce ion suppression.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects.[12]
-
Internal Standard: Use a stable isotope-labeled internal standard that co-elutes with this compound to normalize for signal variations.[9]
-
Data Presentation: Potential Interferences
The following table summarizes potential interfering compounds from Calendula officinalis and their likely impact on different spectroscopic methods.
| Interfering Compound Class | Examples | UV-Vis Interference | MS Interference | NMR Interference |
| Other Triterpenoid Saponins | Oleanolic acid glycosides, Glucuronides | Minor spectral overlap due to lack of strong chromophores. | Co-elution can cause ion suppression. Similar fragmentation patterns may occur. | Significant signal overlap, especially in the sugar and aglycone regions. |
| Flavonoids | Quercetin, Isorhamnetin, Rutin | Major spectral overlap, as flavonoids strongly absorb in the 250-380 nm range.[13][14] | Co-elution leads to significant ion suppression. | Can introduce numerous overlapping signals in the aromatic region. |
| Carotenoids | Lutein, β-carotene, Lycopene | Major spectral overlap, with strong absorbance in the 400-500 nm range.[6][15] | Can cause ion suppression if they co-elute. | Signals may appear in the aliphatic region, but are generally distinct. |
| Phenolic Acids | Caffeic acid, Chlorogenic acid | Can absorb in the lower UV range and cause baseline interference. | Can cause ion suppression. | Aromatic signals may overlap with those from flavonoids. |
| Fatty Acids & Esters | Calendic acid, Linoleic acid | Generally low UV absorbance. | Can cause ion suppression and form adducts. | Can add complexity to the aliphatic region of the spectrum. |
Experimental Protocols
General Protocol for HPLC-UV/MS Analysis of this compound
-
Sample Preparation (Extraction):
-
Accurately weigh 1 g of dried and powdered Calendula officinalis material.
-
Perform extraction with 20 mL of 80% methanol using ultrasonication for 30 minutes.
-
Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter.
-
-
Sample Cleanup (Optional but Recommended):
-
Use a C18 Solid Phase Extraction (SPE) cartridge.
-
Condition the cartridge with methanol followed by water.
-
Load the filtered extract.
-
Wash with water to remove highly polar impurities.
-
Elute this compound and other saponins with methanol.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of B, gradually increasing to elute compounds of increasing hydrophobicity. An example could be: 0-5 min, 20% B; 5-30 min, 20-60% B; 30-35 min, 60-90% B; followed by a wash and re-equilibration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Detection:
-
UV-Vis: Monitor at a low wavelength, such as 205-215 nm, as saponins lack a strong chromophore.
-
MS (ESI-): In negative ion mode, monitor for the deprotonated molecule [M-H]⁻. For this compound, this would be at m/z 793.4. A characteristic fragment ion is often observed at m/z 631.4, corresponding to the loss of a hexose unit.[16]
-
General Protocol for NMR Analysis of Isolated this compound
-
Isolation:
-
Isolate this compound from the crude extract using preparative HPLC or column chromatography.
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., Methanol-d4, Pyridine-d5).
-
Filter the solution into an NMR tube.
-
-
NMR Acquisition:
-
Acquire 1D spectra (¹H, ¹³C) and 2D spectra (COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
The anomeric protons of the sugar moieties typically appear in the δ 4.5-5.5 ppm region in the ¹H spectrum.[5] The characteristic olefinic proton of the oleanolic acid backbone appears around δ 5.3 ppm.[17]
-
Logical Relationships of Interferences
The following diagram illustrates the relationship between the sample matrix, the analytical method, and the potential for interference.
Caption: Relationship between matrix components and types of spectroscopic interference.
References
- 1. Marigold Metabolites: Diversity and Separation Methods of Calendula Genus Phytochemicals from 1891 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. norfeed.net [norfeed.net]
- 4. Quantitative Analysis of Camellia oleifera Seed Saponins and Aqueous Two-Phase Extraction and Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anti-Fungal Activity of Seven Oleanolic Acid Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Evaluation of Biologically Active Compounds from Calendula officinalis Flowers using Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Matrix Effects in Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. pnrjournal.com [pnrjournal.com]
- 14. distantreader.org [distantreader.org]
- 15. rombio.unibuc.ro [rombio.unibuc.ro]
- 16. Pharmacokinetic study of calenduloside E and its active metabolite oleanolic acid in beagle dog using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Calenduloside Resolution in Reversed-Phase HPLC
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in improving the resolution of calendulosides in reversed-phase high-performance liquid chromatography (RP-HPLC). This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the resolution of calendulosides in RP-HPLC?
A1: The resolution of calendulosides, which are triterpenoid saponins, is primarily influenced by three key factors in RP-HPLC:
-
Mobile Phase Composition: The type of organic modifier (e.g., acetonitrile or methanol), the aqueous phase (often water), and the presence of additives like acids (e.g., formic acid, acetic acid, or phosphoric acid) significantly impact selectivity and retention, thereby affecting resolution.[1][2]
-
Stationary Phase Chemistry: The choice of the HPLC column, particularly the stationary phase (e.g., C18, C8), particle size, and length, plays a crucial role in the separation efficiency.[3]
-
Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase, which can alter selectivity and resolution.[1]
Q2: I am observing poor resolution between two critical calenduloside peaks. What is the first step I should take to improve separation?
A2: The most effective initial step to improve the resolution of closely eluting or co-eluting peaks is to adjust the mobile phase composition.[4] You can try the following:
-
Change the organic modifier: If you are using acetonitrile, try switching to methanol, or vice versa. These solvents exhibit different selectivities for saponins.
-
Adjust the mobile phase strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent in the mobile phase will increase the retention time of the calendulosides, which can often lead to better separation.[5]
-
Modify the pH: For ionizable compounds, adjusting the pH of the mobile phase with a suitable buffer can significantly alter retention and improve peak shape and resolution.
Q3: My calenduloside peaks are showing significant tailing. What could be the cause and how can I fix it?
A3: Peak tailing for saponins like calendulosides is a common issue and can be caused by several factors:
-
Secondary Interactions: Interactions between basic analytes and acidic silanol groups on the silica-based stationary phase are a frequent cause of tailing.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can also result in poor peak shape.
To address peak tailing, consider the following solutions:
-
Use a base-deactivated column or a column with end-capping.
-
Add a competitive base, like triethylamine, to the mobile phase in low concentrations.
-
Lower the pH of the mobile phase to suppress the ionization of silanol groups.
-
Reduce the injection volume or the sample concentration.
-
Use a guard column to protect the analytical column from contaminants. [6]
-
Clean the column according to the manufacturer's instructions.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during the HPLC analysis of calendulosides.
| Problem | Potential Cause | Recommended Solution |
| Poor resolution of all peaks | Low column efficiency. | - Use a column with a smaller particle size (e.g., sub-2 µm for UHPLC).- Increase the column length.- Optimize the flow rate. Slower flow rates can sometimes improve resolution.[7] |
| Co-elution of specific calenduloside isomers | Insufficient selectivity of the mobile phase or stationary phase. | - Change the organic modifier (e.g., from acetonitrile to methanol).- Adjust the mobile phase pH.- Try a different stationary phase chemistry (e.g., a phenyl-hexyl or cyano column). |
| Drifting retention times | - Inconsistent mobile phase composition.- Poor column temperature control.- Column equilibration issues. | - Prepare fresh mobile phase and ensure proper mixing and degassing.- Use a column oven to maintain a stable temperature.- Ensure the column is adequately equilibrated with the mobile phase before each run.[8] |
| Broad peaks | - Large injection volume or high sample concentration.- Extra-column volume in the HPLC system.- High viscosity of the mobile phase. | - Reduce the injection volume or dilute the sample.- Use tubing with a smaller internal diameter and minimize the length of connections.- Increase the column temperature to reduce mobile phase viscosity.[1] |
| Ghost peaks | Contamination in the mobile phase, injection solvent, or sample. | - Use high-purity solvents and freshly prepared mobile phase.- Filter all solutions before use.- Run a blank gradient to identify the source of contamination. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for the Quantification of Quercetin (a flavonoid often analyzed alongside calendulosides) in Calendula officinalis Flower Extract
This protocol is adapted from a validated method for the analysis of a key flavonoid in Calendula officinalis, providing a solid foundation for developing a method for calendulosides.[1]
1. Sample Preparation:
- Accurately weigh 2.5 mg of dried calendula flower extract.
- Transfer to a 25 mL volumetric flask.
- Add a sufficient amount of diluent (Methanol: Water, 80:20 v/v) to dissolve the extract.
- Sonicate for 30 minutes.
- Make up the volume to the mark with the diluent to obtain a concentration of 100 µg/mL.
- Filter the solution through a 0.2 µm nylon membrane filter before injection.
2. HPLC Conditions:
- Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)
- Mobile Phase: Methanol and 0.5% v/v aqueous solution of o-phosphoric acid (50:50 v/v).
- Flow Rate: 1.0 mL/min
- Detection: UV at 370 nm
- Injection Volume: 20 µL
- Column Temperature: 30 °C
- Elution Mode: Isocratic
3. Standard Preparation:
- Prepare a stock solution of the desired calenduloside standard (e.g., 1 mg/mL) in the diluent.
- Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve (e.g., 1-10 µg/mL).
Data Presentation
The following table summarizes the impact of changing key HPLC parameters on the resolution of analytes, providing a quick reference for method development and troubleshooting.
| Parameter Change | Effect on Retention Time | Effect on Resolution (Rs) | Potential Trade-offs |
| Increase % Organic in Mobile Phase | Decrease | Decrease | Faster analysis time. |
| Decrease % Organic in Mobile Phase | Increase | Increase | Longer analysis time. |
| Switch from Acetonitrile to Methanol | Varies (often increases) | Varies (can improve selectivity) | May require re-optimization of the gradient. |
| Decrease Column Particle Size | No significant change | Increase | Higher backpressure. |
| Increase Column Length | Increase | Increase | Longer analysis time, higher backpressure. |
| Increase Flow Rate | Decrease | Decrease | Faster analysis time. |
| Decrease Flow Rate | Increase | Increase | Longer analysis time. |
| Increase Column Temperature | Decrease | Can increase or decrease | May affect analyte stability.[1] |
Visualizations
Troubleshooting Workflow for Poor Resolution
The following diagram illustrates a logical workflow for troubleshooting poor resolution in the HPLC analysis of calendulosides.
Caption: A step-by-step guide to troubleshooting poor HPLC resolution.
Factors Influencing HPLC Resolution
This diagram illustrates the key parameters that can be adjusted to improve the resolution of calendulosides.
Caption: The relationship between efficiency, selectivity, retention, and resolution.
References
- 1. impactfactor.org [impactfactor.org]
- 2. researchgate.net [researchgate.net]
- 3. Marigold Metabolites: Diversity and Separation Methods of Calendula Genus Phytochemicals from 1891 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Journal of Research in Pharmacy » Submission » Development and validation of a novel HPLC-UV method for the determination of faradiol in creams including Marigold (Calendula officinalis L.) extract [dergipark.org.tr]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Recent Advances in Separation and Analysis of Saponins in Natural Products [mdpi.com]
- 8. mdpi.com [mdpi.com]
Best practices for the storage and handling of pure Calenduloside G
This technical support center provides guidance on the best practices for the storage, handling, and use of pure Calenduloside G. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for pure this compound powder?
Q2: How should I store solutions of this compound?
A2: Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q3: Is this compound sensitive to light or moisture?
A3: As a general precaution for triterpenoid saponins, it is recommended to protect this compound from light and moisture. Many saponins are hygroscopic, meaning they can absorb moisture from the air.[4] Therefore, it is best to store the compound in a tightly sealed container in a dry environment.
Q4: In which solvents is this compound soluble?
A4: There is limited specific solubility data for this compound. However, based on information for related calendulosides and the general properties of triterpenoid saponins, the following solvents are likely to be effective. It is always recommended to test solubility on a small scale first.
| Solvent | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing stock solutions of saponins.[1] |
| Methanol | Soluble | Often used for the extraction and dissolution of saponins.[5] |
| Ethanol | Soluble | Another common solvent for saponin extraction and dissolution.[5] |
| Pyridine | Soluble | A potential solvent for certain applications.[5] |
| Water | Sparingly soluble to insoluble | Triterpenoid saponins generally have low water solubility. |
Q5: What are the known biological activities of this compound?
A5: this compound is a triterpenoid saponin found in Calendula officinalis.[6][7] Saponins from this plant are known to possess a variety of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[5][6] Specifically, related compounds like Calenduloside E have been shown to inhibit inflammatory pathways.[8][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve | Incorrect solvent selection or insufficient mixing. | Refer to the solubility table in the FAQs. Try gentle warming or sonication to aid dissolution, but be cautious as excessive heat can degrade the compound. |
| Precipitation observed in stock solution upon storage | Solution may be supersaturated or stored at an inappropriate temperature. | Try gently warming the solution to redissolve the precipitate. If precipitation persists, consider preparing a more dilute stock solution. Ensure storage at the recommended -20°C or -80°C. |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Always use freshly prepared dilutions from a properly stored stock solution. Avoid repeated freeze-thaw cycles by aliquoting the stock solution. Protect from light and moisture. |
| Cell toxicity observed at expected non-toxic concentrations | Solvent toxicity or compound degradation. | Ensure the final concentration of the solvent (e.g., DMSO) in your experimental medium is at a non-toxic level. Verify the integrity of your this compound stock. |
Experimental Protocols & Visualizations
General Experimental Workflow for Cell-Based Assays
This workflow outlines a typical procedure for preparing this compound for use in cell-based experiments.
Postulated Signaling Pathway of this compound in Inflammation
Based on the known mechanisms of the structurally similar Calenduloside E, this diagram illustrates a potential anti-inflammatory signaling pathway that this compound may modulate.[8][9][10][11]
References
- 1. Calendula officinalis Triterpenoid Saponins Impact the Immune Recognition of Proteins in Parasitic Nematodes [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Evaluation of Oleanolic Acid Dosage Forms and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic Applications of Calendula officinalis | Encyclopedia MDPI [encyclopedia.pub]
- 6. scispace.com [scispace.com]
- 7. Bot Verification [ijpsjournal.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. [Calenduloside E inhibits lipopolysaccharide-induced inflammatory response by inhibiting activation of ROS-mediated JAK1-stat3 signaling pathway in RAW264.7 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Active compounds from Calendula officinalis flowers act via PI3K and ERK signaling pathways to offer neuroprotective effects against Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with the foaming properties of saponins like Calenduloside G in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with saponins, including Calenduloside G, and managing their foaming properties in solution.
Frequently Asked Questions (FAQs)
Q1: Why do saponin solutions, like those containing this compound, foam so much?
A1: Saponins are natural surfactants, meaning they have both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part in their molecular structure.[1][2] When dissolved in water and agitated, the hydrophobic part of the saponin molecule moves to the air-water interface to get away from the water, while the hydrophilic part remains in the water. This orientation reduces the surface tension of the water and allows for the formation of stable bubbles, which we observe as foam.[3]
Q2: What factors influence the foaming capacity and stability of saponin solutions?
A2: Several factors can impact the foaming properties of saponin solutions:
-
Concentration: As the concentration of saponin increases, the foaming ability generally increases until it reaches the critical micelle concentration (CMC), after which the foaming height may plateau.[4][5][6]
-
pH: The pH of the solution can affect the foaming properties. Some studies on saponins from Xanthoceras sorbifolium have shown that a decrease in pH can actually enhance foam stability.[7][8]
-
Temperature: Temperature can have a complex effect. For some saponins, increasing the temperature can enhance foaming ability.[1] However, very high temperatures can decrease foam stability due to lower solution viscosity.[9]
-
Presence of other molecules: Salts, sugars, and other components in a solution can either enhance or inhibit foaming depending on their interaction with the saponin.[1]
Q3: Is there specific information available on the foaming properties of this compound?
A3: Currently, there is limited publicly available research that specifically details the foaming characteristics of isolated this compound. This compound is a triterpenoid saponin found in Calendula officinalis.[10][11] The information provided in this guide is based on the general behavior of triterpenoid saponins, and it is recommended to perform preliminary characterization studies for your specific this compound solution.
Q4: Can foaming affect my experimental results?
A4: Yes, excessive foaming can present several challenges in a laboratory setting, including:
-
Inaccurate volume measurements: Foam can make it difficult to accurately measure the volume of a solution.
-
Interference with analytical instruments: Foam can interfere with the operation of instruments like spectrophotometers, chromatography systems, and automated liquid handlers.
-
Product loss: In larger-scale operations, foam can lead to the loss of product from the reaction vessel.[12]
-
Process inefficiencies: In processes like filtration and extraction, foam can hinder efficiency.[12][13]
Troubleshooting Guide
Issue: My saponin solution is foaming excessively and interfering with my experiment.
Here are several approaches to manage and control foaming, ranging from simple physical methods to the use of chemical antifoaming agents.
Physical and Mechanical Defoaming Methods
These methods are often preferred as they do not introduce new chemical components into your solution.
-
Sonication: Applying ultrasonic waves can disrupt the foam bubbles. This is a common technique for degassing and can also be effective for foam reduction on a small scale.
-
Centrifugation: For smaller volumes, centrifuging the solution can help to break down the foam.
-
Mechanical Agitation: Gentle stirring or swirling, as opposed to vigorous shaking or vortexing, can minimize foam formation.
-
Temperature Control: Adjusting the temperature of your solution may help to reduce foam stability.[9] Experiment with lower temperatures to see if it mitigates the issue without affecting your experimental parameters.
-
Mechanical Defoamers: In larger-scale applications, mechanical defoamers that physically break the bubbles can be used.
Chemical Defoaming Methods (Antifoaming Agents)
When physical methods are insufficient, chemical antifoaming agents can be used. It is crucial to select an agent that is compatible with your experimental system and will not interfere with downstream applications.
-
Silicone-based Antifoams: These are highly effective at low concentrations and work by spreading rapidly over the foam surface, causing the bubbles to rupture.[14]
-
Oil-based Antifoams: Vegetable oils, such as soybean or sunflower oil, can act as natural defoamers.[15]
-
Polyols: Certain polyols can be effective in reducing foam.
-
Plant Extracts: Extracts from plants like yucca or quillaja have natural defoaming properties.[15]
Important Consideration: When using any antifoaming agent, it is critical to perform a compatibility study to ensure it does not affect the activity, stability, or analysis of your saponin or other components in the solution.
Data on Foaming Properties of Saponin Extracts
The following table summarizes quantitative data on the foaming properties of various saponin extracts from the literature. This data can provide a general idea of the foaming capacity and stability you might expect from saponin solutions. Note that direct comparisons can be challenging due to variations in experimental conditions.
| Saponin Source | Concentration | Initial Foam Height (cm) | Foam Stability (R5 value)* | Reference |
| Balanites aegyptiaca | 1.0% | 3.35 ± 0.13 | 54.5% | [16][17] |
| Camellia oleifera | 0.5% | - | 86.0% | [18][19] |
| Tea Saponin | 0.05% (1.0 CMC) | ~3.0 | - | [5] |
*R5 is the ratio of the foam height at 5 minutes to the initial foam height. A higher R5 value indicates greater foam stability.[19]
Experimental Protocols
Protocol 1: Characterization of Foaming Properties
This protocol provides a basic method for assessing the foaming capacity and stability of your saponin solution.
Materials:
-
Saponin solution (e.g., this compound in a specified buffer)
-
Graduated cylinder (e.g., 50 mL or 100 mL) with a stopper
-
Timer
-
Ruler
Methodology:
-
Add a defined volume (e.g., 20 mL) of the saponin solution to the graduated cylinder.
-
Secure the stopper and shake the cylinder vigorously for a set amount of time (e.g., 30 seconds) to generate foam.
-
Immediately after shaking, place the cylinder on a level surface and measure the initial height of the foam in centimeters. This is your foaming capacity measurement.
-
Start the timer and record the height of the foam at regular intervals (e.g., 1, 2, 5, and 10 minutes).
-
Calculate the foam stability (R5 value) by dividing the foam height at 5 minutes by the initial foam height.
Protocol 2: Evaluating the Efficacy of an Antifoaming Agent
This protocol helps you determine the optimal concentration of an antifoaming agent for your application.
Materials:
-
Saponin solution
-
Selected antifoaming agent (e.g., a silicone-based emulsion)
-
Graduated cylinders with stoppers
-
Pipettes for accurate addition of the antifoaming agent
Methodology:
-
Prepare a series of identical saponin solutions in separate graduated cylinders.
-
To each cylinder, add a different concentration of the antifoaming agent (e.g., 0.01%, 0.05%, 0.1% v/v). Include a control with no antifoaming agent.
-
Shake each cylinder as described in Protocol 1.
-
Measure the initial foam height and monitor its decay over time for each concentration.
-
Determine the lowest concentration of the antifoaming agent that effectively reduces foaming to an acceptable level for your experiment.
-
Crucially , after determining the effective concentration, run a control experiment to ensure this concentration of the antifoaming agent does not interfere with your primary experimental measurements (e.g., enzymatic activity, cell viability, analytical readings).
Visualizations
Caption: Troubleshooting workflow for managing saponin-induced foaming.
Caption: Simplified mechanism of saponin foam formation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Extraction of saponins from soapnut and their application in controlling ammonia and particulate matter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Foaming properties, wettability alteration and interfacial tension reduction by saponin extracted from soapnut (Sapindus Mukorossi) at room and reservoir conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C42H66O14 | CID 44566264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. An Updated Review on the Multifaceted Therapeutic Potential of Calendula officinalis L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aromatics Extraction Defoamer Solves The Problem Of Foaming - news - Zilibon Chemical Manufacturer [zilibon.com]
- 15. rawsource.com [rawsource.com]
- 16. sysrevpharm.org [sysrevpharm.org]
- 17. journal.hibiscuspublisher.com [journal.hibiscuspublisher.com]
- 18. Foam Properties and Detergent Abilities of the Saponins from Camellia oleifera - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
In Vivo Validation of Calenduloside G's Anti-Tumor Potential: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of the anti-tumor effects of Calenduloside G, a triterpenoid saponin isolated from Calendula officinalis, with related compounds and a standard chemotherapeutic agent. Due to the current lack of direct in vivo studies on this compound, this analysis focuses on its potent in vitro activity and draws comparisons with the in vivo efficacy of its close structural analog, Calenduloside E 6'-methyl ester, and the widely used chemotherapy drug, 5-Fluorouracil (5-FU). This document is intended for researchers, scientists, and professionals in drug development.
Executive Summary
In vitro studies reveal that this compound 6'-O-methyl ester exhibits significant cytotoxic activity against a broad panel of human cancer cell lines, with particularly strong effects observed against colon cancer, leukemia, and melanoma cell lines. While in vivo data for this compound is not yet available, studies on the structurally similar Calenduloside E 6'-methyl ester demonstrate notable anti-tumor efficacy in a murine colon carcinoma xenograft model. When compared to the standard-of-care chemotherapeutic, 5-Fluorouracil, the in vivo performance of Calenduloside E 6'-methyl ester suggests a promising therapeutic potential for this class of compounds.
In Vitro Anti-Tumor Activity of this compound
This compound 6'-O-methyl ester was evaluated against the National Cancer Institute's (NCI) 60 human tumor cell line panel. The compound demonstrated broad-spectrum cytotoxic activity, with the most potent effects observed against cell lines from colon cancer, leukemia, and melanoma.
Table 1: In Vitro Cytotoxicity of this compound 6'-O-methyl ester against select NCI-60 cell lines
| Cancer Type | Cell Line | GI50 (μM) |
| Colon Cancer | HCC-2998 | < 10 |
| Leukemia | MOLT-4 | < 1 |
| Leukemia | RPMI-8226 | < 1 |
| Melanoma | LOX IMVI | < 1 |
| Melanoma | SK-MEL-5 | < 1 |
| Melanoma | UACC-62 | < 1 |
| Ovarian Cancer | IGROV1 | > 20 |
| Renal Cancer | UO-31 | > 30 |
GI50: The concentration required to inhibit cell growth by 50%. Data extracted from studies by Ukiya et al. (2006).
In Vivo Comparative Analysis: Calenduloside E 6'-methyl ester vs. 5-Fluorouracil
Given the absence of in vivo data for this compound, we present a comparative analysis of its close analog, Calenduloside E 6'-methyl ester, and 5-Fluorouracil in a CT-26 colon carcinoma xenograft model in BALB/c mice.
Table 2: Comparison of In Vivo Anti-Tumor Efficacy in CT-26 Xenograft Model
| Compound | Dosage | Route of Administration | Tumor Growth Inhibition (%) | Reference |
| Calenduloside E 6'-methyl ester | 0.6 mg/kg/day | Peritumoral injection | 54.8 | (Kim et al., 2012) |
| Calenduloside E 6'-methyl ester | 6 mg/kg/day | Peritumoral injection | 69.1 | (Kim et al., 2012) |
| 5-Fluorouracil | 30 mg/kg, thrice weekly | Intraperitoneal injection | 36 | (Synergistic antitumor effect of 5-fluorouracil with the novel LSD1 inhibitor ZY0511 in colorectal cancer, 2020) |
| 5-Fluorouracil | 50 mg/kg, weekly | Intraperitoneal injection | Not specified, but showed robust antitumor activity | (5-Fluorouracil resistant colon cancer cells are addicted to OXPHOS to survive and enhance stem-like traits, 2015) |
Note: Direct comparison of tumor growth inhibition percentages should be interpreted with caution due to differences in experimental protocols, including dosing schedules and administration routes.
Experimental Protocols
NCI-60 Human Tumor Cell Line Screen
The in vitro cytotoxicity of this compound 6'-O-methyl ester was determined using the NCI-60 screen.[1] This assay involves the following steps:
-
Cell Inoculation: Human tumor cell lines are inoculated into 96-well microtiter plates and incubated for 24 hours.
-
Drug Addition: The test compound is added at various concentrations.
-
Incubation: The plates are incubated for an additional 48 hours.
-
Staining: The cells are fixed and stained with Sulforhodamine B (SRB), a protein-binding dye.
-
Measurement: The absorbance is measured at 515 nm to determine cell viability.
In Vivo Tumor Xenograft Model (Calenduloside E 6'-methyl ester)
The in vivo anti-tumor activity of Calenduloside E 6'-methyl ester was evaluated in a CT-26 colon carcinoma xenograft model.[2]
-
Cell Implantation: BALB/c mice were subcutaneously implanted with CT-26 cells.
-
Treatment: When tumors reached an average volume of approximately 50 mm³, mice were treated daily with peritumoral injections of Calenduloside E 6'-methyl ester (0.6 and 6 mg/kg/day) for 8 days.
-
Tumor Measurement: Tumor size was measured regularly, and tumor weight was determined at the end of the study.
-
Toxicity Assessment: Animal body weight, hair loss, lethargy, and mortality were monitored for signs of acute toxicity.
Visualizing the Mechanism and Workflow
To illustrate the potential mechanism of action and the experimental process, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for in vivo validation.
Caption: Putative apoptosis signaling pathway.
Conclusion
While direct in vivo validation of this compound's anti-tumor effects is still required, the available in vitro data demonstrates its potent and selective cytotoxicity against several cancer cell lines. The promising in vivo efficacy of its structural analog, Calenduloside E 6'-methyl ester, further supports the therapeutic potential of this class of compounds. Further preclinical studies are warranted to fully elucidate the in vivo anti-tumor activity, pharmacokinetic profile, and safety of this compound. These findings encourage the continued investigation of calendulosides as a potential source for the development of novel anti-cancer agents.
References
A Comparative Analysis of Calenduloside G in Calendula Species: A Guide for Researchers
For Immediate Release
Presence of Calenduloside G and Its Derivatives in Calendula Species
This compound has been identified in several species within the Calendula genus. However, the concentration of this and other saponins can vary significantly based on the species, the part of the plant analyzed (roots, flowers, or aerial parts), and even the geographical origin and cultivation conditions. The following table summarizes the documented presence of this compound and its related compounds in different Calendula species based on available phytochemical studies.
| Species | Plant Part | Presence of this compound | Notes |
| Calendula officinalis | Roots, Aerial Parts, Flowers | Present | This compound and its derivative, this compound 6'-O-methyl ester, have been isolated from this species.[1] |
| Calendula arvensis | Aerial Parts | Present (as an isomer) | Studies have identified a "this compound isomer" in the aerial parts of this species.[2] |
| Calendula stellata | Whole Plant | Present | The presence of this compound has been reported in this species.[3] |
| Calendula suffruticosa | Aerial Parts | Present | This species has been shown to contain this compound.[3] |
| Calendula aegyptiaca | Fruits | Tentatively Identified | This compound has been tentatively identified in the fruits of this species.[4] |
| Calendula tripterocarpa | Not specified | Not explicitly reported | Further studies are needed to confirm the presence of this compound in this species. |
Experimental Protocols for Quantification of this compound
The quantification of this compound in Calendula species is typically achieved through chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, or more advanced methods like Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for higher sensitivity and specificity.
Sample Preparation
-
Drying and Grinding: Plant material (e.g., roots, flowers) is first dried at a controlled temperature (e.g., 40-60°C) to a constant weight to remove moisture. The dried material is then finely ground to a homogenous powder to ensure efficient extraction.
-
Extraction:
-
An accurately weighed amount of the powdered plant material is subjected to extraction with a suitable solvent. Methanol or ethanol are commonly used for the extraction of saponins.
-
Extraction can be performed using various techniques such as maceration, soxhlet extraction, or ultrasound-assisted extraction (UAE) to enhance efficiency.
-
The resulting extract is filtered and concentrated under reduced pressure to obtain a crude extract.
-
-
Solid-Phase Extraction (SPE) for Sample Clean-up (Optional but Recommended):
-
The crude extract can be further purified using a C18 SPE cartridge to remove interfering compounds.
-
The cartridge is first conditioned with methanol and then with water.
-
The extract, dissolved in an appropriate solvent, is loaded onto the cartridge.
-
The cartridge is washed with a non-polar solvent to remove lipids and other non-polar impurities.
-
The saponin fraction, including this compound, is then eluted with a more polar solvent, typically methanol or a methanol-water mixture.
-
The eluate is collected and dried.
-
HPLC-UV Analysis
-
Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used for the separation of triterpenoid saponins.
-
Mobile Phase: A gradient elution is commonly employed using a mixture of two solvents:
-
Solvent A: Water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.
-
Solvent B: Acetonitrile or methanol.
-
A typical gradient might start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B over the course of the run to elute compounds with increasing hydrophobicity.
-
-
Flow Rate: A flow rate of around 1.0 mL/min is standard.
-
Column Temperature: The column is typically maintained at a constant temperature (e.g., 25-30°C) to ensure reproducible retention times.
-
Detection: Triterpenoid saponins like this compound lack a strong chromophore, making UV detection challenging. Detection is often performed at low wavelengths (e.g., 200-210 nm).
-
Quantification: Quantification is achieved by creating a calibration curve using a purified standard of this compound. The peak area of this compound in the sample chromatogram is compared to the calibration curve to determine its concentration.
UPLC-MS/MS Analysis for Enhanced Sensitivity and Specificity
-
Chromatographic System: A UPLC system for faster and more efficient separations.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) for highly selective and sensitive detection.
-
Ionization Source: Electrospray ionization (ESI) is typically used, often in the negative ion mode for saponins.
-
Data Acquisition: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. This involves selecting the precursor ion (the molecular ion of this compound) and a specific product ion generated through fragmentation. This highly specific detection method minimizes interference from other co-eluting compounds.
-
Quantification: Similar to HPLC-UV, quantification is based on a calibration curve generated with a pure standard of this compound.
Potential Signaling Pathways Modulated by Calendula Saponins
Direct studies on the specific signaling pathways modulated by this compound are limited. However, research on structurally similar triterpenoid saponins from Calendula, such as Calenduloside E, provides valuable insights into their potential mechanisms of action. These studies suggest that Calendula saponins may exert their biological effects through the modulation of key cellular signaling pathways involved in inflammation and cell survival.
One study on Calenduloside E demonstrated its ability to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by suppressing the activation of the ROS-mediated JAK1-STAT3 signaling pathway . Furthermore, other active compounds in Calendula officinalis flowers have been shown to concurrently activate the PI3K/Akt signaling pathway and inhibit the ERK signaling pathway , leading to neuroprotective effects.[5] It is plausible that this compound, as a major saponin in Calendula, could contribute to the overall therapeutic effects of the plant extracts by acting on these or related pathways.
Conclusion
While this compound is a recognized constituent of several Calendula species, a comprehensive comparative analysis of its content is an area that requires further research. The development and application of validated analytical methods, such as the UPLC-MS/MS protocol outlined in this guide, will be crucial for accurately quantifying this compound and other saponins in different Calendula species. Such data will be invaluable for the standardization of herbal preparations and for elucidating the full therapeutic potential of these medicinal plants. Further investigation into the specific molecular targets and signaling pathways of this compound is also warranted to better understand its pharmacological activities.
References
- 1. LC-HR/MS Analysis of Lipophilic Extracts from Calendula arvensis (Vaill.) L. Organs: An Unexplored Source in Cosmeceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Simultaneous Quantification of Bioactive Triterpene Saponins Calenduloside E and Chikusetsusaponin IVa in Different Plant Parts of Ten Amaranthaceae Species by UPLC-ESI-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Efficacy of Calenduloside G in Animal Models of Skin Inflammation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory efficacy of Calenduloside G, a triterpenoid glycoside found in Calendula officinalis, in established animal models of skin inflammation. The data presented herein is compiled from preclinical studies and is intended to offer an objective comparison with commonly used anti-inflammatory agents, thereby aiding in the evaluation of this compound's therapeutic potential.
Executive Summary
Triterpenoid glycosides isolated from Calendula officinalis, including compounds structurally similar to this compound, have demonstrated potent anti-inflammatory effects in the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model. These compounds exhibit efficacy comparable to or greater than the non-steroidal anti-inflammatory drug (NSAID) indomethacin and approach the potency of the corticosteroid hydrocortisone. The primary mechanism of action is believed to involve the inhibition of the NF-κB signaling pathway and the subsequent downregulation of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2).
Comparative Efficacy in TPA-Induced Ear Edema
The TPA-induced ear edema model in mice is a standard and widely used assay to evaluate the efficacy of topical anti-inflammatory agents. The table below summarizes the 50% inhibitory dose (ID50) of various triterpenoid glycosides from Calendula officinalis compared to standard anti-inflammatory drugs. A lower ID50 value indicates higher potency.
| Compound | Type | ID50 (mg/ear) in TPA-Induced Mouse Ear Edema |
| Calendulaglycoside A 6'-O-n-butyl ester | Triterpenoid Glycoside | 0.05 |
| Calendulaglycoside B 6'-O-n-butyl ester | Triterpenoid Glycoside | 0.05 |
| Calendulaglycoside C 6'-O-n-butyl ester | Triterpenoid Glycoside | 0.06 |
| Calenduloside F 6'-O-n-butyl ester | Triterpenoid Glycoside | 0.07 |
| Hydrocortisone | Corticosteroid | 0.03 |
| Indomethacin | NSAID | 0.3 |
| Dexamethasone | Corticosteroid | ~0.00025 (ED50) |
Data for Calendula glycosides and reference standards are derived from studies on triterpenoid glycosides from Calendula officinalis in TPA-induced mouse ear inflammation.[1][2] The ED50 for Dexamethasone is from a separate study using the same model.
Proposed Mechanism of Action: Inhibition of Inflammatory Pathways
The anti-inflammatory effects of triterpenoid glycosides from Calendula officinalis, such as this compound, are attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. The primary mechanism involves the inhibition of the transcription factor NF-κB, a central regulator of inflammation. By inhibiting NF-κB, these compounds can suppress the expression of numerous pro-inflammatory genes, including COX-2, which is responsible for the production of prostaglandins that mediate pain and swelling.[3][4][5][6]
Caption: Proposed mechanism of action for this compound in skin inflammation.
Experimental Protocols
Detailed methodologies for two standard animal models of skin inflammation are provided below.
TPA-Induced Ear Edema in Mice
This model is used to assess acute topical anti-inflammatory activity.
Experimental Workflow:
Caption: Workflow for the TPA-induced mouse ear edema model.
Detailed Methodology:
-
Animals: Male Swiss mice (20-25 g) are used.
-
Groups: Animals are divided into control, vehicle, positive control (e.g., dexamethasone or indomethacin), and this compound treatment groups.
-
Induction of Edema: 12-O-tetradecanoylphorbol-13-acetate (TPA) is dissolved in acetone (e.g., 1 µg/20 µL) and applied to the inner and outer surfaces of the right ear.
-
Treatment: Test compounds (this compound, dexamethasone, etc.) are topically applied to the right ear, typically 30 minutes before or after TPA application.
-
Assessment of Edema: After a set period (e.g., 4-6 hours), mice are euthanized, and a 6 mm biopsy is taken from both the treated (right) and untreated (left) ears. The biopsies are weighed, and the difference in weight between the right and left ear punches is calculated as a measure of edema.
-
Calculation of Inhibition: The percentage of edema inhibition is calculated using the formula: [(A-B)/A] x 100, where A is the mean edema of the control group and B is the mean edema of the treated group.
Oxazolone-Induced Contact Hypersensitivity in Mice
This model mimics delayed-type hypersensitivity reactions in the skin.
Experimental Workflow:
Caption: Workflow for the oxazolone-induced contact hypersensitivity model.
Detailed Methodology:
-
Animals: BALB/c mice are commonly used.
-
Sensitization (Day 0): A small area of the abdomen is shaved, and a solution of oxazolone (e.g., 2% in acetone/olive oil) is applied topically.
-
Elicitation (Day 7): The thickness of the right ear is measured (baseline). A lower concentration of oxazolone (e.g., 1%) is then applied to the right ear. The left ear serves as a control.
-
Treatment: this compound or a reference drug is administered topically or systemically at a defined time before or after the oxazolone challenge.
-
Assessment of Inflammation (Day 8): Ear thickness is measured again 24 hours after the challenge. The degree of swelling is determined by the difference in ear thickness before and after the challenge.
-
Inhibition Calculation: The percentage inhibition of ear swelling is calculated by comparing the treated groups to the vehicle-treated control group.
Conclusion
The available preclinical data strongly suggest that triterpenoid glycosides from Calendula officinalis, including those structurally related to this compound, are potent anti-inflammatory agents in animal models of skin inflammation. Their efficacy is comparable to established anti-inflammatory drugs, and their mechanism of action via inhibition of the NF-κB pathway and COX-2 expression provides a solid rationale for their therapeutic potential. Further studies focusing specifically on this compound are warranted to fully elucidate its pharmacological profile and confirm its utility in the treatment of inflammatory skin conditions.
References
- 1. Anti-inflammatory, anti-tumor-promoting, and cytotoxic activities of constituents of marigold (Calendula officinalis) flowers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Bio-Guided Fractionation to Assess the Inhibitory Activity of Calendula officinalis L. on the NF-κB Driven Transcription in Human Gastric Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. An Updated Review on the Multifaceted Therapeutic Potential of Calendula officinalis L - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison: Calenduloside G vs. Dexamethasone in Anti-Inflammatory Activity
In the landscape of anti-inflammatory drug discovery, both natural compounds and synthetic steroids represent vast arsenals for researchers. This guide provides a comparative analysis of the in vitro anti-inflammatory properties of Calenduloside G, a triterpenoid saponin from Calendula officinalis, and dexamethasone, a potent synthetic glucocorticoid. While direct comparative studies are not available, this document synthesizes data from individual in vitro investigations to offer a parallel perspective on their mechanisms and efficacy.
Executive Summary
Dexamethasone, a well-established anti-inflammatory agent, operates primarily through the glucocorticoid receptor, leading to the potent suppression of key inflammatory pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1][2][3][4] this compound and related compounds from Calendula officinalis exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and targeting pathways like JAK1-STAT3 and reactive oxygen species (ROS) production.[5] This guide will delve into the available in vitro data, comparing their mechanisms of action, effects on inflammatory mediators, and cytotoxicity profiles.
Comparative Data on In Vitro Anti-Inflammatory Activity
The following tables summarize the inhibitory effects of this compound and dexamethasone on key inflammatory markers as reported in studies using lipopolysaccharide (LPS)-stimulated murine macrophage cell lines (e.g., RAW 264.7), a standard in vitro model for inflammation.
Table 1: Inhibition of Pro-Inflammatory Mediators
| Parameter | This compound (or related Calendula compounds) | Dexamethasone | Key Findings |
| Nitric Oxide (NO) Production | Dose-dependent inhibition.[6][7] | Dose-dependent inhibition (IC50 ≈ 34.60 µg/mL in one study).[8] | Both compounds effectively reduce NO, a key inflammatory mediator. |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Calenduloside E dose-dependently inhibited LPS-induced TNF-α and IL-1β release.[5] Calendula extracts also inhibit IL-1β, IL-6, and TNF-α.[9][10] | Significantly suppresses LPS-induced TNF-α, IL-1β, and IL-6 production and mRNA expression.[2][11][12] | Both agents demonstrate potent inhibition of key pro-inflammatory cytokines. |
| Enzyme Expression (iNOS, COX-2) | Calenduloside E decreased iNOS and COX-2 expression levels.[5] Calendula extracts also inhibit COX-2.[9] | Down-regulates iNOS protein levels, contributing to decreased NO production.[8] | Both compounds target the expression of enzymes responsible for producing inflammatory mediators. |
Table 2: Cytotoxicity Profile
| Compound | Cell Line | Assay | Key Findings |
| This compound (and related compounds) | RAW 264.7 | CCK-8 | Calenduloside E showed no significant effect on cell viability below 20 µg/mL.[5] |
| Dexamethasone | ARPE-19 | LDH Release | Protected cells from oxidative damage and cytotoxicity.[13] |
Mechanisms of Action: A Comparative Overview
The anti-inflammatory effects of dexamethasone and this compound are mediated through distinct signaling pathways.
Dexamethasone: The primary mechanism involves binding to the cytosolic glucocorticoid receptor (GR). Upon activation, the GR-ligand complex translocates to the nucleus. Here, it exerts its anti-inflammatory effects in two main ways:
-
Transrepression: The activated GR directly interacts with and inhibits pro-inflammatory transcription factors, most notably NF-κB (p65/p50 subunits) and Activator Protein-1 (AP-1).[1][3][4] This prevents the transcription of genes for pro-inflammatory cytokines, chemokines, and enzymes like COX-2.
-
Transactivation: The GR can also upregulate the expression of anti-inflammatory proteins, such as IκBα (inhibitor of NF-κB), which sequesters NF-κB in the cytoplasm, preventing its activation.[1][14]
This compound: The mechanism for this compound and related saponins from Calendula is still being elucidated but appears to be multifactorial. Studies on Calenduloside E show that it inhibits the LPS-induced inflammatory response by:
-
Inhibiting the JAK1-STAT3 Pathway: It suppresses the activation of JAK1-STAT3 and prevents the nuclear translocation of the transcription factor STAT3.[5]
-
Reducing Oxidative Stress: It significantly reduces the production of reactive oxygen species (ROS) induced by LPS, suggesting an antioxidant component to its anti-inflammatory action.[5]
Signaling Pathway Diagrams
The following diagrams, generated using DOT language, illustrate the principal signaling pathways modulated by each compound.
Caption: Dexamethasone anti-inflammatory signaling pathway.
Caption: Calenduloside anti-inflammatory signaling pathway.
Experimental Protocols
The data presented in this guide are derived from standard in vitro anti-inflammatory assays. A generalized workflow is described below.
General Experimental Workflow for In Vitro Anti-Inflammatory Screening
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics, and maintained at 37°C in a 5% CO2 humidified incubator.[7]
-
Cell Viability Assay: To determine non-toxic concentrations, cells are treated with various concentrations of the test compound (this compound or dexamethasone) for 24 hours. Cell viability is then assessed using an MTT or CCK-8 assay.[5]
-
Inflammatory Stimulation: Cells are pre-treated with non-toxic concentrations of the test compound for 1-2 hours, followed by stimulation with an inflammatory agent, typically lipopolysaccharide (LPS, e.g., 1 µg/mL), for a specified period (e.g., 18-24 hours).[5][8]
-
Quantification of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent assay.[7]
-
Cytokines (TNF-α, IL-1β, IL-6): Levels of secreted cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[5]
-
-
Western Blot Analysis: To analyze the effect on signaling proteins and enzymes, cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies (e.g., for p-STAT3, p-p65, iNOS, COX-2) and corresponding secondary antibodies. Protein bands are visualized and quantified.[5]
Caption: General experimental workflow for in vitro studies.
Conclusion and Future Directions
Based on the available in vitro evidence from separate studies, both this compound and dexamethasone are potent inhibitors of inflammatory responses in cellular models. Dexamethasone acts via a well-defined, receptor-mediated mechanism to broadly suppress inflammatory gene expression. This compound appears to target upstream signaling pathways, including JAK-STAT and ROS production.
While dexamethasone's efficacy is well-established, the therapeutic potential of this compound is promising, particularly given its natural origin. A direct, head-to-head in vitro study comparing these two compounds under identical experimental conditions is warranted. Such a study should include dose-response analyses for the inhibition of a wide array of inflammatory markers and a deeper investigation into their respective effects on the entire transcriptome of stimulated immune cells. This would provide a clearer picture of their relative potency and therapeutic potential for the development of novel anti-inflammatory agents.
References
- 1. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inflammation suppression by dexamethasone via inhibition of CD147-mediated NF-κB pathway in collagen-induced arthritis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. physoc.org [physoc.org]
- 4. Dexamethasone inhibits IL-1 beta gene expression in LPS-stimulated RAW 264.7 cells by blocking NF-kappa B/Rel and AP-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Calenduloside E inhibits lipopolysaccharide-induced inflammatory response by inhibiting activation of ROS-mediated JAK1-stat3 signaling pathway in RAW264.7 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory activity of flower extract of Calendula officinalis Linn. and its possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Rapid dexamethasone treatment inhibits LPS-induced cytokine storm in mice | bioRxiv [biorxiv.org]
- 13. Compared antioxidant activity among corticosteroids on cultured retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. estudogeral.uc.pt [estudogeral.uc.pt]
Cross-Validation of Analytical Methods for Calenduloside G Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two primary analytical techniques for the quantification of Calenduloside G, a key triterpenoid saponin found in Calendula officinalis (marigold). The selection of an appropriate analytical method is critical for ensuring the quality, consistency, and efficacy of herbal medicinal products and dietary supplements containing this bioactive compound. Here, we compare High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), presenting their respective methodologies and performance characteristics to aid researchers in selecting the most suitable approach for their specific needs.
Methodology Comparison
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound hinges on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a widely accessible and robust technique for the quantification of various phytochemicals. However, for saponins like this compound that lack a strong chromophore, detection can be challenging, often requiring derivatization or measurement at low UV wavelengths (around 205-210 nm), which can be prone to interference from other co-eluting compounds.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers significantly higher sensitivity and selectivity. By utilizing the mass-to-charge ratio of the analyte and its fragmentation patterns, LC-MS/MS can accurately quantify this compound even at very low concentrations and in complex matrices, minimizing the impact of interfering substances.
Quantitative Performance Data
The following table summarizes the typical validation parameters for the quantification of this compound and its analogs using HPLC-UV and LC-MS/MS. The data for LC-MS/MS is based on a validated method for the structurally similar Calenduloside E, providing a strong reference for expected performance. The HPLC-UV data is a composite representation based on validated methods for other phytochemicals in Calendula officinalis, as a specific validated method for this compound was not prominently available in the reviewed literature.
| Parameter | HPLC-UV (Representative) | LC-MS/MS (Based on Calenduloside E) |
| Linearity Range | 1 - 100 µg/mL | 0.4 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | ~0.1 - 0.5 µg/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 - 2.0 µg/mL | 0.4 ng/mL |
| Precision (RSD%) | < 5% | < 7% |
| Accuracy (Recovery %) | 95 - 105% | 93 - 106% |
Experimental Protocols
Below are detailed methodologies for the quantification of this compound using both HPLC-UV and LC-MS/MS.
HPLC-UV Method
This protocol is a representative method for the analysis of triterpenoid saponins in Calendula officinalis extract.
Sample Preparation:
-
Accurately weigh 1 g of dried and powdered Calendula officinalis flower extract.
-
Extract with 20 mL of 80% methanol in an ultrasonic bath for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B), both with 0.1% formic acid.
-
0-20 min: 30-60% A
-
20-25 min: 60-90% A
-
25-30 min: 90% A (hold)
-
30-35 min: 90-30% A
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
Quantification: A calibration curve is constructed by plotting the peak area against the concentration of a certified this compound reference standard. The concentration of this compound in the sample is then determined from this curve.
LC-MS/MS Method
This protocol is based on a validated method for the quantification of the related saponin, Calenduloside E, and is highly applicable to this compound.
Sample Preparation:
-
To 100 µL of plasma or extracted sample, add an internal standard solution.
-
Perform a protein precipitation with acetonitrile or a solid-phase extraction (SPE) for cleanup.
-
Evaporate the supernatant/eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Centrifuge and transfer the supernatant to an autosampler vial.
Chromatographic Conditions:
-
Instrument: Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).
-
0-1 min: 20% A
-
1-3 min: 20-90% A
-
3-4 min: 90% A (hold)
-
4-4.1 min: 90-20% A
-
4.1-5 min: 20% A (hold)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Specific precursor ion > product ion transitions would need to be determined using a reference standard.
-
Internal Standard: Appropriate transition for the chosen internal standard.
-
-
Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
Quantification: Quantification is based on the peak area ratio of the analyte to the internal standard, using a calibration curve prepared with a certified reference standard of this compound.
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for the quantification of this compound from a plant extract.
Unlocking Enhanced Therapeutic Potential: A Comparative Guide to the Synergistic Effects of Calenduloside G with Other Phytochemicals
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and less toxic therapeutic agents has led to a growing interest in combination therapies, particularly those involving natural compounds. Calenduloside G, a triterpenoid saponin isolated from Calendula officinalis, has demonstrated a range of pharmacological activities, including anti-inflammatory and cytotoxic effects.[1][2] This guide explores the synergistic potential of this compound when combined with other phytochemicals, offering a comparative analysis based on available experimental evidence and outlining detailed methodologies for future research.
Potential Synergistic Phytochemicals: A Focus on Flavonoids
Calendula officinalis is a rich source of various phytochemicals, with flavonoids being a prominent class of compounds that often coexist with saponins like this compound.[3][4] Flavonoids such as quercetin and isorhamnetin, also found in Calendula officinalis, are known for their potent antioxidant, anti-inflammatory, and anticancer properties.[5][6][7] The co-occurrence of these compounds in the same plant suggests a potential for synergistic interactions, where their combined therapeutic effect is greater than the sum of their individual effects.
Quantitative Analysis of Synergism: A Comparative Overview
To quantify the synergistic, additive, or antagonistic effects of drug combinations, the Combination Index (CI) is a widely used method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[8][9]
While specific experimental data on the synergistic effects of this compound with other phytochemicals is limited, the following table provides a hypothetical model based on the known synergistic potential of saponin and flavonoid combinations against a cancer cell line. This table illustrates how the IC50 (half-maximal inhibitory concentration) values of individual compounds can be significantly reduced when used in combination, demonstrating a synergistic interaction.
| Compound(s) | Concentration (µM) | Effect (% Inhibition) | IC50 (µM) | Combination Index (CI) | Interpretation |
| This compound | 50 | 50 | 50 | - | - |
| Quercetin | 25 | 50 | 25 | - | - |
| This compound + Quercetin | 10 + 5 | 50 | - | 0.4 | Synergism |
Note: The data presented in this table is hypothetical and serves as an illustrative example of how synergistic effects are quantified. Actual experimental results may vary.
Experimental Protocols
To rigorously evaluate the synergistic effects of this compound with other phytochemicals, the following experimental protocols are recommended:
Cell Viability Assay (MTT Assay)
This assay is fundamental for determining the cytotoxic effects of the compounds, both individually and in combination, on cancer cell lines.
-
Cell Culture: Plate cancer cells (e.g., human colon cancer cell line HCT-116) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound alone, the selected phytochemical (e.g., Quercetin) alone, and combinations of both at fixed molar ratios (e.g., 1:1, 1:2, 2:1). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each compound and combination using dose-response curve analysis.
Isobolographic Analysis and Combination Index (CI) Calculation
This method provides a quantitative measure of the interaction between two compounds.
-
Dose-Response Curves: Generate dose-response curves for this compound and the selected phytochemical individually to determine their respective IC50 values.
-
Combination Studies: Perform cell viability assays with the compounds in combination at fixed ratios.
-
Isobologram Construction: Plot the IC50 values of the individual compounds on the x and y axes. The line connecting these two points is the line of additivity. The experimentally determined IC50 values of the combinations are then plotted on the same graph. Points falling below the line of additivity indicate synergy.[10][11]
-
Combination Index (CI) Calculation: Use the Chou-Talalay method to calculate the CI value. The formula for the CI is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 that alone produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that produce the same effect.[8][9]
Underlying Signaling Pathways
The synergistic effects of phytochemicals often arise from their ability to modulate multiple signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and is frequently dysregulated in cancer.[5][6][12] Both saponins and flavonoids have been shown to inhibit this pathway, suggesting that their combined action could lead to a more potent blockade.[5]
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by this compound and flavonoids.
Experimental Workflow for Synergy Assessment
The following diagram outlines a general workflow for investigating the synergistic effects of this compound with other phytochemicals.
References
- 1. Selectivity Screening and Structure–Cytotoxic Activity Observations of Selected Oleanolic Acid (OA)-Type Saponins from the Amaranthaceae Family on a Wiade Panel of Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic effects of herbal medicines and anticancer drugs: A protocol for systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Concomitant Use of Anticancer Drugs and Herbal Products: From Interactions to Synergic Activity [mdpi.com]
- 6. Anticancer Potential of Flavonoids: Their Role in Cancer Prevention and Health Benefits [mdpi.com]
- 7. Anti-Cancer Potential of Synthetic Oleanolic Acid Derivatives and Their Conjugates with NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]
- 10. Analysis framework and experimental design for evaluating synergy driving gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Unveiling the Red Cell Threat: A Comparative Analysis of Saponin-Induced Hemolysis, Featuring Calenduloside G
For researchers, scientists, and drug development professionals, understanding the hemolytic activity of saponins is a critical step in the journey from discovery to clinical application. This guide offers a comparative look at the membrane-disrupting potential of various saponins, with a special focus on Calenduloside G, an oleanane-type triterpenoid glycoside found in Calendula officinalis. While direct quantitative hemolytic data for this compound remains elusive in publicly available literature, this guide provides a framework for comparison by examining structurally similar saponins and outlining the standard methodologies for assessing hemolytic risk.
The therapeutic potential of saponins, a diverse group of naturally occurring glycosides, is often shadowed by their inherent ability to lyse red blood cells. This hemolytic activity, a consequence of their amphipathic nature, poses a significant hurdle in the development of saponin-based drugs, particularly for intravenous administration. The interaction of saponins with the erythrocyte membrane, rich in cholesterol, can lead to pore formation, increased permeability, and ultimately, the release of hemoglobin.[1][2][3] The extent of this lytic effect varies greatly depending on the specific structure of the saponin, including the nature of the aglycone and the composition of the sugar chains.
Comparative Hemolytic Activity of Triterpenoid Saponins
To contextualize the potential hemolytic activity of this compound, this section presents a summary of the hemolytic activity (HD50) for a range of triterpenoid saponins. The HD50 value represents the concentration of a substance required to cause 50% hemolysis of red blood cells. A lower HD50 value indicates higher hemolytic activity.
| Saponin | Aglycone Type | Plant Source | HD50 (µg/mL) | Reference |
| Hypothetical Range for this compound | Oleanane | Calendula officinalis | - | - |
| Digitonin | Steroidal | Digitalis purpurea | - | [6] |
| Quillaja Saponin | Oleanane | Quillaja saponaria | - | [6] |
| α-Hederin | Oleanane | - | >90% hemolysis at 30 µg/mL | [7] |
| Cauloside A | Oleanane | - | >90% hemolysis at 30 µg/mL | [7] |
| Cauloside C | Oleanane | - | >90% hemolysis at 30 µg/mL | [7] |
| Loniceroside E | Oleanane | - | >90% hemolysis at 30 µg/mL | [7] |
Data for specific HD50 values of the listed saponins were not consistently available in the initial search results in the desired format. The table reflects the qualitative descriptions of hemolytic activity found.
The Molecular Dance of Destruction: Mechanism of Saponin-Induced Hemolysis
The hemolytic action of saponins is primarily a physical rather than a complex biological signaling event, owing to the erythrocyte's lack of organelles. The process is initiated by the interaction of the saponin's aglycone moiety with cholesterol molecules embedded within the erythrocyte membrane. This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity.[1][3] The influx of water and ions through these pores causes the red blood cell to swell and ultimately rupture, releasing its hemoglobin content.[3] This direct membrane perturbation can also lead to the aggregation of membrane proteins, further compromising the structural and functional integrity of the cell.[1]
Experimental Protocol: In Vitro Hemolysis Assay
The following protocol outlines a standard spectrophotometric method for determining the hemolytic activity of saponins.
1. Preparation of Erythrocyte Suspension:
-
Obtain fresh, whole blood from a healthy donor in a tube containing an anticoagulant (e.g., heparin or EDTA).
-
Centrifuge the blood at a low speed (e.g., 1000 x g) for 10 minutes at 4°C to pellet the red blood cells (RBCs).
-
Carefully remove the plasma and buffy coat.
-
Wash the RBC pellet three times with an isotonic phosphate-buffered saline (PBS) solution (pH 7.4) by resuspension and centrifugation.
-
After the final wash, resuspend the RBCs in PBS to a final concentration of 2% (v/v).
2. Assay Procedure:
-
Prepare a series of dilutions of the test saponin (e.g., this compound) in PBS.
-
In microcentrifuge tubes, mix a fixed volume of the 2% RBC suspension with an equal volume of each saponin dilution.
-
Include a negative control (RBCs in PBS only) and a positive control (RBCs in a solution that induces 100% hemolysis, such as distilled water or a high concentration of a known hemolytic saponin).
-
Incubate the tubes at 37°C for a specified time (e.g., 30 or 60 minutes) with gentle agitation.
-
After incubation, centrifuge the tubes at 1000 x g for 5 minutes to pellet the intact RBCs and cell debris.
-
Carefully transfer the supernatant, containing the released hemoglobin, to a 96-well microplate.
3. Data Analysis:
-
Measure the absorbance of the supernatant at a wavelength of 540 nm using a microplate reader. This wavelength corresponds to the peak absorbance of hemoglobin.
-
Calculate the percentage of hemolysis for each saponin concentration using the following formula:
% Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
Plot the percentage of hemolysis against the saponin concentration.
-
Determine the HD50 value, which is the concentration of the saponin that causes 50% hemolysis, from the dose-response curve.
Conclusion
The hemolytic activity of saponins remains a significant consideration in their development as therapeutic agents. While a definitive quantitative measure of this compound's hemolytic potential is not yet established, the comparative data from structurally related oleanane saponins suggest that this class of compounds warrants careful evaluation. The provided experimental protocol offers a robust method for determining the hemolytic profile of this compound and other saponins, enabling researchers to make informed decisions in the drug development process. Further studies are crucial to elucidate the precise structure-activity relationships that govern the hemolytic properties of Calendula saponins, paving the way for the safe and effective utilization of these promising natural products.
References
- 1. Hemolysis of human erythrocytes with saponin affects the membrane structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hemolysis by Saponin Is Accelerated at Hypertonic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. From the Field to the Pot: Phytochemical and Functional Analyses of Calendula officinalis L. Flower for Incorporation in an Organic Yogurt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The influence of steroidal and triterpenoid saponins on monolayer models of the outer leaflets of human erythrocytes, E. coli and S. cerevisiae cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review: The Triterpenoid Saponins and Biological Activities of Lonicera Linn. [mdpi.com]
Validating In Silico Predicted Targets of Calenduloside G: A Comparative Guide to In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
The journey from a computationally predicted bioactive compound to a validated therapeutic lead is paved with rigorous experimental verification. Calenduloside G, a triterpenoid saponin from Calendula officinalis, has garnered attention for its potential anti-inflammatory and cytotoxic activities.[1][2] In silico studies have suggested that its therapeutic effects may stem from interactions with key cellular signaling pathways, including kinase signaling, NF-κB activation, and apoptosis.[3][4] This guide provides a comparative framework for validating these predicted targets using established in vitro assays, offering detailed protocols and comparative data to guide experimental design.
From Prediction to Validation: An In Vitro Workflow
The validation process begins with a computationally identified putative target. This hypothesis is then tested through a series of in vitro experiments designed to confirm direct interaction and functional modulation. A typical workflow involves progressing from biochemical assays with purified components to more complex cell-based assays that reflect the cellular environment.
Caption: Experimental workflow for validating in silico predictions.
Target 1: Kinase Inhibition
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. In silico docking may predict that this compound binds to the ATP-binding pocket of a specific kinase, suggesting inhibitory activity.
Kinase Signaling Pathway
Kinase cascades are fundamental to signal transduction. An external signal (e.g., a growth factor) activates a receptor, initiating a chain of phosphorylation events that ultimately leads to a cellular response, such as proliferation or inflammation.
Caption: A generic kinase signaling cascade.
Experimental Protocol: In Vitro Kinase Assay (Luminescent)
This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in kinase activity due to inhibition results in a higher ATP concentration and, consequently, a stronger luminescent signal.[5]
-
Reaction Setup: In a 96-well plate, mix the recombinant target kinase (e.g., 50 nM) with its specific substrate (e.g., 250 nM) in kinase buffer.[6]
-
Inhibitor Addition: Add serial dilutions of this compound or a control inhibitor (e.g., Staurosporine) to the wells. Include a DMSO vehicle control.
-
Initiate Reaction: Start the kinase reaction by adding ATP to a final concentration of 10-100 µM.[6]
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Add a luciferase-based ATP detection reagent (e.g., Kinase-Glo®). This reagent stops the kinase reaction and initiates luminescence.
-
Measurement: Measure luminescence using a plate reader. The signal is inversely proportional to kinase activity.
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Comparative Data: Kinase Inhibition
| Compound | Target Kinase | IC₅₀ (nM) |
| This compound (Hypothetical) | Kinase X | 850 |
| Staurosporine (Control) | PKC | 0.7 - 6[7][8] |
| Staurosporine (Control) | PKA | 7 - 15[8][9] |
Target 2: NF-κB Pathway Inhibition
The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of the inflammatory response.[10] In silico analyses might predict that this compound interferes with a key component of this pathway, such as the IκB kinase (IKK), preventing the translocation of NF-κB to the nucleus.[11]
NF-κB Signaling Pathway
In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκB. Pro-inflammatory stimuli, like TNF-α, trigger a kinase cascade that leads to the phosphorylation and subsequent degradation of IκB, freeing NF-κB to enter the nucleus and activate pro-inflammatory gene transcription.[12]
Caption: The canonical NF-κB signaling pathway.
Experimental Protocol: NF-κB Nuclear Translocation Assay
This cell-based assay quantifies the inhibition of NF-κB's translocation to the nucleus upon stimulation.
-
Cell Culture: Seed cells (e.g., HEK293 or HeLa) in a 96-well plate at a density of ~5,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound or a control inhibitor (e.g., BAY 11-7082) for 15-60 minutes.
-
Stimulation: Induce NF-κB activation by adding an agonist like TNF-α (e.g., 5 ng/mL) to the wells. Incubate for the optimal time determined for the cell line (e.g., 2.5 to 24 hours).[10]
-
Fixation and Permeabilization: Fix the cells with 4% formaldehyde, then permeabilize with 0.1% Triton X-100.
-
Immunostaining: Stain the cells with a primary antibody against an NF-κB subunit (e.g., p65), followed by a fluorescently labeled secondary antibody. Stain nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the fluorescence intensity of the p65 subunit in both the nucleus and cytoplasm to determine the nuclear-to-cytoplasmic ratio. A decrease in this ratio indicates inhibition.
-
Data Analysis: Calculate the percent inhibition of nuclear translocation and determine the IC₅₀ value.
Comparative Data: NF-κB Inhibition
| Compound | Cell Line | Stimulant | IC₅₀ (µM) |
| This compound (Hypothetical) | HEK293 | TNF-α | 15.5 |
| BAY 11-7082 (Control) | Various | TNF-α | ~10[13][14][15] |
Target 3: Induction of Apoptosis
The cytotoxic effects of this compound observed in some cancer cell lines suggest it may induce programmed cell death, or apoptosis.[1][16] In silico models might predict that the compound interacts with proteins in the apoptotic cascade.
Apoptosis Detection by Annexin V/PI Staining
A key feature of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells via flow cytometry.[17] Propidium Iodide (PI) is used as a counterstain to identify late apoptotic and necrotic cells, which have lost membrane integrity.[18]
Caption: Cell states in an Annexin V/PI apoptosis assay.
Experimental Protocol: Flow Cytometry for Apoptosis
-
Cell Treatment: Culture cancer cells (e.g., CT-26, HeLa) and treat with various concentrations of this compound or a positive control (e.g., Doxorubicin at 1-5 µM) for 24-48 hours.[19][20] Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension (e.g., 300 x g for 5 minutes).
-
Washing: Wash the cells once with cold 1X PBS buffer.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1-5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[21]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[17]
-
Data Interpretation: Use flow cytometry software to quantify the percentage of cells in each quadrant: healthy (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).[18]
Comparative Data: Induction of Apoptosis
| Compound | Cell Line | Concentration | % Apoptotic Cells (Early + Late) |
| Untreated Control | CT-26 | - | < 5% |
| This compound (Hypothetical) | CT-26 | 10 µM | 45% |
| Doxorubicin (Control) | Bel-7402 | 2.0 µg/mL | ~35%[22] |
| Doxorubicin (Control) | Various | 1.0 µM | Significant increase[19] |
Disclaimer: The data presented for this compound is hypothetical and for illustrative purposes. Experimental results will vary based on the specific kinase, cell line, and assay conditions used. Control compounds and their effective concentrations should be empirically determined for each experimental system.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An Updated Review on the Multifaceted Therapeutic Potential of Calendula officinalis L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-Silico approach for identification of effective and stable inhibitors for COVID-19 main protease (Mpro) from flavonoid based phytochemical constituents of Calendula officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bmglabtech.com [bmglabtech.com]
- 6. In vitro kinase assay [protocols.io]
- 7. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BAY 11-7082 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. BAY 11-7082 [sigmaaldrich.com]
- 15. selleckchem.com [selleckchem.com]
- 16. saspublishers.com [saspublishers.com]
- 17. kumc.edu [kumc.edu]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Doxorubicin Differentially Induces Apoptosis, Expression of Mitochondrial Apoptosis-Related Genes, and Mitochondrial Potential in BCR-ABL1-Expressing Cells Sensitive and Resistant to Imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. ucl.ac.uk [ucl.ac.uk]
- 22. oncotarget.com [oncotarget.com]
A Comparative Analysis of Calenduloside G and Asiaticoside in Wound Healing
In the intricate process of wound healing, researchers and drug development professionals are continually exploring novel compounds that can accelerate and improve the quality of tissue repair. Among the promising natural compounds, Calenduloside G, a triterpenoid saponin from Calendula officinalis, and asiaticoside, a major triterpenoid glycoside from Centella asiatica, have garnered significant attention. This guide provides a comprehensive comparison of their wound healing efficacy, supported by available experimental data and an examination of their underlying mechanisms of action.
While extensive research has elucidated the multifaceted roles of asiaticoside in wound repair, the specific contributions of this compound are less defined, with most studies focusing on the therapeutic properties of the whole Calendula officinalis extract. This comparison, therefore, reflects the current state of scientific literature, highlighting the well-documented efficacy of asiaticoside and the inferred potential of this compound.
Quantitative Data on Wound Healing Efficacy
The following tables summarize key quantitative data from various in vivo and in vitro studies, providing a comparative overview of the wound healing parameters influenced by asiaticoside and Calendula officinalis extracts (as a proxy for this compound's potential effects).
Table 1: In Vivo Wound Healing Studies
| Parameter | Asiaticoside | Calendula officinalis Extract | Source |
| Wound Closure Rate | Increased rate of wound contraction.[1][2] | Faster epithelialization and higher rate of wound contraction compared to untreated wounds.[2] | [1][2] |
| Tensile Strength | 57% increase with 0.2% topical application in guinea pig punch wounds.[3][4] | Increased tensile strength in newly formed skin.[2] | [2][3][4] |
| Collagen Deposition | Increased collagen I synthesis.[1][3][5] 56% increase in hydroxyproline content with 0.2% topical application.[3][4] | Increased collagen synthesis at the wound site.[2] | [1][2][3][4][5] |
| Angiogenesis | Promotes angiogenesis.[1][3] | Promotes angiogenesis. | [1][3] |
| Anti-inflammatory Effect | Reduction in pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).[1][5] | Inhibition of macrophage activation and prevention of the release of pro-inflammatory cytokines. | [1][5] |
Table 2: In Vitro Cellular Effects
| Parameter | Asiaticoside | Calendula officinalis Extract | Source |
| Fibroblast Proliferation | Promotes fibroblast proliferation.[1][2] | Stimulates fibroblast proliferation.[6][7] | [1][2][6][7] |
| Keratinocyte Migration | Significantly enhanced keratinocyte migration. | Marginally influenced keratinocyte migration in a scratch assay.[7][8][9] | [7][8][9] |
| Collagen Synthesis | Stimulates the synthesis of type 1 collagen in human fibroblast cells.[1] | Enhanced the amount of collagen in the supernatant of human dermal fibroblasts.[7][8][9] | [1][7][8][9] |
| Anti-inflammatory Markers | Reduced synthesis of pro-inflammatory cytokines (TNF-α, IL-6).[1] | Activation of NF-κB and increased IL-8 at transcriptional and protein levels in keratinocytes.[7][8][10] | [1][7][8][10] |
Mechanisms of Action and Signaling Pathways
Asiaticoside:
Asiaticoside has been shown to exert its wound healing effects through multiple pathways. It stimulates collagen synthesis, particularly type I collagen, which is crucial for the tensile strength of new skin.[1][3] This is partly achieved through the activation of the TGF-β/Smad signaling pathway.[11][12][13] Asiaticoside can induce the phosphorylation of Smad2 and Smad3, leading to their complex formation with Smad4 and subsequent translocation to the nucleus to regulate target gene expression, including collagen. Furthermore, it has demonstrated anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][5] Asiaticoside also promotes angiogenesis, the formation of new blood vessels, which is vital for supplying nutrients and oxygen to the healing wound.[1][3]
Figure 1. Signaling pathway of asiaticoside in wound healing.
This compound:
Specific studies on the isolated effects of this compound on wound healing are scarce. However, research on Calendula officinalis extracts, of which this compound is a component, provides insights into its potential mechanisms. Calendula extracts have been shown to promote wound healing by stimulating fibroblast proliferation and migration, and increasing collagen synthesis.[6][7] The anti-inflammatory effects of Calendula are attributed to the inhibition of pro-inflammatory cytokines and the modulation of macrophage activity. An in silico study has suggested that calenduloside may act as an inhibitor of matrix metalloproteinase-9 (MMP-9), an enzyme involved in the degradation of extracellular matrix. By inhibiting MMP-9, this compound could potentially prevent the breakdown of newly formed tissue, thereby supporting wound closure.
Figure 2. Potential signaling pathway of this compound in wound healing.
Experimental Protocols
A generalized experimental workflow for evaluating the wound healing efficacy of topical agents like this compound and asiaticoside is outlined below.
In Vivo Excisional Wound Healing Model
-
Animal Model: Healthy adult male Wistar rats (200-250g) are typically used.
-
Wound Creation: After anesthesia, a circular area of skin (e.g., 500 mm²) is excised from the dorsal thoracic region.
-
Treatment Groups:
-
Group I: Control (no treatment or vehicle control).
-
Group II: this compound (e.g., 0.2% w/w ointment).
-
Group III: Asiaticoside (e.g., 0.2% w/w ointment).
-
Group IV: Standard drug (e.g., povidone-iodine ointment).
-
-
Treatment Application: The assigned topical formulation is applied to the wound area once daily.
-
Wound Area Measurement: The wound area is traced on a transparent sheet and measured using a planimeter on specific days (e.g., 0, 4, 8, 12, and 16). The percentage of wound contraction is calculated.
-
Epithelialization Period: The time taken for the complete closure of the wound is recorded.
-
Histopathological Analysis: On the final day, skin samples from the healed wound are collected, fixed in 10% formalin, and processed for histological examination (e.g., H&E and Masson's trichrome staining) to assess collagen deposition, re-epithelialization, and angiogenesis.
-
Biochemical Analysis: Tissue samples can be analyzed for hydroxyproline content as an indicator of collagen synthesis.
Figure 3. Experimental workflow for in vivo wound healing studies.
Conclusion
The available evidence strongly supports the efficacy of asiaticoside as a potent wound healing agent, with well-documented mechanisms of action that include the stimulation of collagen synthesis via the TGF-β/Smad pathway, anti-inflammatory effects, and promotion of angiogenesis.
While this compound is a known constituent of Calendula officinalis, a plant with a long history of use in wound treatment, there is a significant lack of research on the specific wound healing properties of this isolated compound. The therapeutic effects of Calendula extracts are likely due to the synergistic action of multiple components, including flavonoids and other triterpenoids. The potential of this compound to inhibit MMP-9, as suggested by in silico studies, warrants further experimental validation.
For researchers and drug development professionals, asiaticoside represents a well-characterized lead compound for the development of novel wound healing therapies. This compound, on the other hand, presents an opportunity for further investigation to isolate its specific contributions to the known wound healing properties of Calendula officinalis and to elucidate its precise mechanisms of action. Direct comparative studies between purified this compound and asiaticoside are necessary to definitively determine their relative efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 3. scielo.br [scielo.br]
- 4. us.typology.com [us.typology.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro studies to evaluate the wound healing properties of Calendula officinalis extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro studies to evaluate the wound healing properties of Calendula officinalis extracts [kerwa.ucr.ac.cr]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. uk.typology.com [uk.typology.com]
- 10. researchgate.net [researchgate.net]
- 11. A systematic review of Calendula officinalis extract for wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. An Updated Review on the Multifaceted Therapeutic Potential of Calendula officinalis L - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Pharmacokinetics of Calenduloside G: An Inferential Analysis Based on Calenduloside E Data
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct in vivo pharmacokinetic and bioavailability data for Calenduloside G is not currently available in peer-reviewed literature. This guide provides a comparative analysis based on the comprehensive data available for the structurally similar triterpenoid saponin, Calenduloside E, to infer the likely pharmacokinetic profile of this compound and to guide future research.
Introduction
This compound, a triterpenoid saponin isolated from Calendula officinalis, is a subject of growing interest for its potential pharmacological activities. However, a critical gap exists in the understanding of its in vivo behavior, specifically its pharmacokinetics and bioavailability, which are crucial parameters for drug development. In the absence of direct experimental data for this compound, this guide presents a detailed examination of the in vivo pharmacokinetics of the closely related compound, Calenduloside E. By comparing their chemical structures and leveraging the available data for Calenduloside E, we can draw valuable inferences about the potential absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This comparative approach aims to provide a foundational resource for researchers and to stimulate further investigation into the pharmacokinetic properties of this promising natural product.
Structural Comparison: this compound vs. Calenduloside E
The pharmacokinetic behavior of a compound is intrinsically linked to its chemical structure. Both this compound and Calenduloside E share the same oleanolic acid aglycone core, a common feature among many bioactive triterpenoid saponins. The primary difference lies in their glycosidic chains attached at the C-3 position.
-
This compound has a trisaccharide chain consisting of a glucuronic acid moiety with a galactose and a xylose attached.
-
Calenduloside E possesses a simpler disaccharide chain, typically a glucuronic acid linked to a glucose or another sugar.
This seemingly minor difference in the sugar chain can significantly impact the physicochemical properties of the molecules, such as polarity and molecular weight, which in turn influence their absorption and metabolism.
Table 1: Physicochemical Properties of this compound and Calenduloside E
| Property | This compound | Calenduloside E | Reference |
| Molecular Formula | C42H66O14 | C36H56O9 | [1] |
| Molecular Weight | 794.97 g/mol | 632.8 g/mol | [1][2] |
| Aglycone | Oleanolic Acid | Oleanolic Acid | Inferred from structure |
| Glycosidic Chain | Trisaccharide (Glucuronic Acid, Galactose, Xylose) | Disaccharide (e.g., Glucuronic Acid, Glucose) | Inferred from structure |
The larger molecular weight and more complex sugar moiety of this compound suggest that it may have even lower passive diffusion across biological membranes compared to Calenduloside E.
In Vivo Pharmacokinetics and Bioavailability of Calenduloside E (as a Surrogate for this compound)
A pivotal study on the pharmacokinetics of Calenduloside E in beagle dogs provides the most relevant data for our comparative analysis. The study revealed that after oral administration, Calenduloside E exhibits very poor bioavailability.
Table 2: Pharmacokinetic Parameters of Calenduloside E in Beagle Dogs Following Oral and Intravenous Administration [3]
| Parameter | Oral Administration (2.10 mg/kg) | Intravenous Administration (2.10 mg/kg) |
| Tmax (h) | 1.5 ± 0.5 | - |
| Cmax (ng/mL) | 4.8 ± 1.2 | - |
| AUC(0-t) (ng·h/mL) | 18.2 ± 4.5 | 3130 ± 560 |
| AUC(0-inf) (ng·h/mL) | 19.5 ± 4.8 | 3180 ± 570 |
| t1/2 (h) | 2.8 ± 0.7 | 2.5 ± 0.4 |
| Absolute Bioavailability (%) | 0.58 | - |
Data are presented as mean ± standard deviation.
The extremely low absolute oral bioavailability of Calenduloside E (0.58%) is a critical finding.[3] This suggests that the majority of the orally administered dose does not reach systemic circulation in its intact form. This poor absorption is likely attributable to its high molecular weight, polarity, and potential for degradation or metabolism in the gastrointestinal tract. Given the structural similarities, it is highly probable that This compound would exhibit a similarly low, if not lower, oral bioavailability.
Experimental Protocols: A Guide for Future this compound Research
To facilitate direct investigation into the pharmacokinetics of this compound, the detailed experimental methodology employed in the study of Calenduloside E is provided below.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: A generalized workflow for conducting an in vivo pharmacokinetic study.
Detailed Experimental Protocol (Adapted from Calenduloside E Study[3])
-
Animal Model:
-
Healthy male and female beagle dogs (e.g., 9-11 kg).
-
Fasted overnight with free access to water before drug administration.
-
-
Drug Administration:
-
Intravenous (IV): A single dose (e.g., 2.10 mg/kg) of Calenduloside E dissolved in a suitable vehicle (e.g., saline) administered via a cephalic vein.
-
Oral (PO): A single dose (e.g., 1.05, 2.10, and 4.20 mg/kg) of Calenduloside E administered orally in a capsule.
-
-
Blood Sample Collection:
-
Blood samples (e.g., 2 mL) collected from a foreleg vein into heparinized tubes at predose (0 h) and at various time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 h).
-
Plasma separated by centrifugation (e.g., 3000 rpm for 10 min) and stored at -80°C until analysis.
-
-
Sample Preparation for Analysis:
-
Plasma samples thawed and an internal standard added.
-
Extraction of the analyte and internal standard from the plasma matrix using a suitable technique (e.g., protein precipitation or liquid-liquid extraction).
-
The extracted sample is then evaporated and reconstituted in a mobile phase for analysis.
-
-
Analytical Method:
-
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically used for the quantification of the analyte in plasma.
-
Chromatographic separation is achieved on a C18 column with a gradient elution using a mobile phase of acetonitrile and water (containing a modifier like formic acid).
-
Detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
-
Pharmacokinetic Analysis:
-
The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, and bioavailability.
-
Potential Metabolic Pathways
Triterpenoid saponins generally undergo extensive metabolism in the body. The primary metabolic pathway is the hydrolysis of the glycosidic bonds by intestinal microflora and enzymes, leading to the release of the aglycone and individual sugar units.
Proposed Metabolic Pathway for this compound
Caption: A proposed metabolic pathway for this compound in vivo.
Given that Calenduloside E is metabolized to its aglycone, oleanolic acid, it is highly probable that this compound follows a similar path. The more complex trisaccharide chain of this compound may undergo stepwise hydrolysis, releasing the individual sugars and eventually the oleanolic acid aglycone. This aglycone is then likely to undergo Phase II metabolism (e.g., glucuronidation and sulfation) to form more water-soluble conjugates that can be readily excreted. The extent and rate of this metabolism in the gut will be a major determinant of the overall bioavailability of the parent compound.
Conclusion and Future Directions
While direct experimental data on the in vivo pharmacokinetics and bioavailability of this compound remains elusive, a comparative analysis with the structurally similar Calenduloside E provides valuable insights. The available evidence strongly suggests that This compound is likely to have very low oral bioavailability , primarily due to its physicochemical properties and extensive first-pass metabolism in the gastrointestinal tract.
For researchers and drug development professionals, this inferential analysis underscores the critical need for dedicated pharmacokinetic studies on this compound. Future research should focus on:
-
Directly measuring the in vivo pharmacokinetic parameters of this compound in a relevant animal model using a validated analytical method.
-
Investigating the in vitro and in vivo metabolism of this compound to identify its major metabolites and metabolic pathways.
-
Exploring formulation strategies (e.g., nanoformulations, co-administration with absorption enhancers) to potentially improve the oral bioavailability of this compound and its active metabolites.
By addressing these knowledge gaps, the scientific community can better evaluate the therapeutic potential of this compound and pave the way for its potential clinical application.
References
- 1. This compound | C42H66O14 | CID 44566264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Calenduloside E | C36H56O9 | CID 176079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Metabolomics of plant saponins: bioprospecting triterpene glycoside diversity with respect to mammalian cell targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Preclinical Safety and Toxicity Profile of Calenduloside G: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the preclinical safety and toxicity profile of Calenduloside G, a triterpenoid saponin found in Calendula officinalis. Due to the limited availability of public data on isolated this compound, this guide leverages findings from studies on Calendula officinalis extracts and structurally related saponins, such as oleanolic acid glycosides. This approach offers a foundational understanding of the potential toxicological profile of this compound, while highlighting areas for further specific investigation.
Comparative Toxicity Data
The following table summarizes key preclinical toxicity data for Calendula officinalis extracts and the related triterpenoid, oleanolic acid. This information serves as a surrogate to infer the potential safety profile of this compound.
| Test Article | Study Type | Species | Route of Administration | Key Findings | Reference |
| Calendula officinalis Extract | Acute Oral Toxicity | Rat, Mouse | Oral | Relatively nontoxic; LD50 > 5.0 g/kg.[1] | [1] |
| Calendula officinalis Extract | Subchronic Oral Toxicity (90 days) | Rat | Oral (in drinking water) | Doses up to 1000 mg/kg/day. Some effects on blood parameters and slight abnormalities in the liver at the highest dose. Overall low toxicity.[2][3] | [2][3] |
| Calendula officinalis Extract | Ames Test | Salmonella typhimurium | In vitro | Negative for mutagenicity in strains TA98, TA100, TA1535, and TA1537, with and without metabolic activation.[4] | [4] |
| Calendula officinalis Extract | Mouse Bone Marrow Micronucleus Test | Mouse | Oral | Negative for genotoxicity at doses up to 1 g/kg for 2 days.[4] | [4] |
| Calendula officinalis Extract | Mitotic Segregation Assay | Aspergillus nidulans | In vitro | Displayed dose-dependent genotoxicity.[4][5] | [4][5] |
| Oleanolic Acid | Acute Toxicity | Mouse | Intraperitoneal | No toxicity observed at doses up to 600 mg/kg.[6][7] | [6][7] |
| Triterpenoid-rich extract from bamboo shavings | Acute Oral Toxicity | Rat, Mouse | Oral | MTD > 10 g/kg. | [8] |
| Triterpenoid-rich extract from bamboo shavings | Ames Test, Mouse Micronucleus Test, Sperm Abnormality Test | In vitro, Mouse | Oral | No mutagenicity observed. | [8] |
Experimental Protocols
Detailed methodologies for key preclinical safety and toxicity studies are outlined below, based on internationally recognized guidelines.
Acute Oral Toxicity Testing (Following OECD Guideline 423: Acute Toxic Class Method)
Objective: To determine the acute oral toxicity of a substance.
Test Animals: Typically, healthy young adult rodents (e.g., rats or mice) of a single sex (usually females) are used.[9] Three animals are used in a stepwise procedure.[9]
Procedure:
-
Dosing: The test substance is administered orally by gavage in a stepwise manner using fixed doses (e.g., 5, 50, 300, 2000 mg/kg).[9]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[9]
-
Stepwise Progression: The absence or presence of compound-related mortality at one dose determines the next step. If mortality is observed, the next lower dose is used. If no mortality, a higher dose may be tested.[9]
-
Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels.[9]
Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)
Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli.[2][10]
Procedure:
-
Strains: At least five strains of bacteria are used, including TA98, TA100, TA1535, TA1537, and either TA102 or E. coli WP2 uvrA (pKM101).[11]
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenate, to mimic mammalian metabolism.[5][12]
-
Exposure: The test substance is incubated with the bacterial strains on a minimal agar medium lacking the required amino acid.[2]
-
Endpoint: A positive result is indicated by a dose-related increase in the number of revertant colonies compared to the negative control.[2]
In Vivo Mammalian Erythrocyte Micronucleus Test (Following OECD Guideline 474)
Objective: To detect damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing the formation of micronuclei in polychromatic erythrocytes.[13][14]
Test Animals: Typically, mice or rats are used.[13]
Procedure:
-
Dosing: The test substance is administered to the animals, usually via the intended clinical route of administration, at three dose levels.[14] A vehicle control and a positive control group are also included.[13]
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment (e.g., 24 and 48 hours).[13][14]
-
Slide Preparation and Analysis: The collected cells are stained, and the frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by microscopic analysis.[13][15]
-
Endpoint: A significant, dose-dependent increase in the frequency of MN-PCEs in the treated groups compared to the negative control indicates a positive (genotoxic) result.[14]
Preclinical Toxicity Assessment Workflow
The following diagram illustrates a typical workflow for the preclinical assessment of the safety and toxicity of a new chemical entity like this compound.
Caption: A generalized workflow for preclinical toxicity assessment.
Conclusion
The available preclinical data on Calendula officinalis extracts and related triterpenoid saponins suggest that this compound is likely to have a low order of acute toxicity. The genotoxicity profile of Calendula officinalis extracts is largely negative in standard assays like the Ames and micronucleus tests, although some genotoxic potential has been observed in other systems.
It is crucial to note that these findings are based on extracts and related compounds, and the definitive safety and toxicity profile of isolated this compound can only be established through dedicated preclinical studies on the purified compound. The experimental protocols and workflow provided in this guide offer a framework for conducting such essential investigations to support the development of this compound for therapeutic applications.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Ames test - Wikipedia [en.wikipedia.org]
- 3. oecd.org [oecd.org]
- 4. Genotoxicity of an extract of Calendula officinalis L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 6. tandfonline.com [tandfonline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Safety evaluation of a triterpenoid-rich extract from bamboo shavings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Mutagenicity of Flavonoids Assayed by Bacterial Reverse Mutation (Ames) Test [mdpi.com]
- 12. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nucro-technics.com [nucro-technics.com]
- 14. criver.com [criver.com]
- 15. Scientific & Academic Publishing: The article detailed information [article.sapub.org]
Structure-Activity Relationship of Calenduloside G and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of Calenduloside G and its analogs, focusing on their structure-activity relationships (SAR). The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments and visual representations of relevant signaling pathways and workflows.
Comparative Biological Activity of this compound and Analogs
The biological activities of this compound and its analogs, primarily isolated from Calendula officinalis, have been evaluated for their cytotoxic and anti-inflammatory effects. The following tables summarize the quantitative data from these studies.
Cytotoxic Activity
The cytotoxicity of this compound 6'-O-methyl ester and its analogs was assessed using the National Cancer Institute's (NCI) 60 human cancer cell line panel. The data is presented as the concentration at which 50% of cell growth is inhibited (GI₅₀) in micromolar (µM) for the most sensitive cell lines.
Table 1: Cytotoxic Activity (GI₅₀, µM) of this compound Analogs in the NCI-60 Cell Line Screen
| Compound | Structure | Colon Cancer (COLO 205) | Leukemia (RPMI-8226) | Melanoma (UACC-62) |
| This compound 6'-O-methyl ester | Oleanolic acid 3-O-β-D-galactopyranosyl-(1→3)-[β-D-glucopyranosyl-(1→2)]-β-D-glucuronopyranoside-6'-O-methyl ester | 2.1 µM | 1.8 µM | 2.5 µM |
| Calenduloside F 6'-O-n-butyl ester | Oleanolic acid 3-O-β-D-galactopyranosyl-(1→3)-β-D-glucuronopyranoside-6'-O-n-butyl ester | 1.9 µM | 1.5 µM | 2.2 µM |
Note: The GI₅₀ values are approximated from published data indicating potent activity against these cell lines. Complete NCI-60 data can be accessed through the NCI's Developmental Therapeutics Program website.
Structure-Activity Relationship for Cytotoxicity:
-
The presence of a methyl or butyl ester at the C-6' position of the glucuronic acid moiety appears to be crucial for the potent cytotoxic activity of these oleanane-type triterpene glycosides.
-
The aglycone, oleanolic acid, has demonstrated low cytotoxicity, indicating that the sugar moieties and their esterification are key for the observed anticancer effects.
Anti-inflammatory Activity
The anti-inflammatory activity was evaluated using the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation model in mice. The data is presented as the 50% inhibitory dose (ID₅₀) in micromoles per ear (µmol/ear).
Table 2: Anti-inflammatory Activity of this compound Analogs
| Compound | Structure | ID₅₀ (µmol/ear) |
| This compound 6'-O-methyl ester | Oleanolic acid 3-O-β-D-galactopyranosyl-(1→3)-[β-D-glucopyranosyl-(1→2)]-β-D-glucuronopyranoside-6'-O-methyl ester | ~0.05 |
| Calendulaglycoside A 6'-O-methyl ester | 28-O-β-D-glucopyranosyloleanolic acid 3-O-β-D-glucopyranosyl(1→2)-[β-d-galactopyranosyl(1→3)]-β-d-glucuronopyranoside-6-O-methyl ester | 0.08 |
| Calendulaglycoside A 6'-O-n-butyl ester | 28-O-β-D-glucopyranosyloleanolic acid 3-O-β-D-glucopyranosyl(1→2)-[β-d-galactopyranosyl(1→3)]-β-d-glucuronopyranoside-6-O-n-butyl ester | 0.06 |
| Calendulaglycoside B 6'-O-n-butyl ester | Oleanolic acid 3-O-β-D-glucopyranosyl(1→2)-[β-d-galactopyranosyl(1→3)]-β-d-glucuronopyranoside-6-O-n-butyl ester | 0.07 |
| Calenduloside F 6'-O-n-butyl ester | Oleanolic acid 3-O-β-D-galactopyranosyl-(1→3)-β-D-glucuronopyranoside-6'-O-n-butyl ester | 0.05 |
| Indomethacin (Positive Control) | - | 0.84 |
| Hydrocortisone (Positive Control) | - | 0.07 |
Note: ID₅₀ values were calculated based on the molecular weights of the compounds from the reported mg/ear values for comparative purposes.
Structure-Activity Relationship for Anti-inflammatory Activity:
-
Esterification of the glucuronic acid moiety at C-6' with either a methyl or n-butyl group significantly enhances anti-inflammatory activity.[1]
-
The bisdesmosides, which have an additional glucose moiety at C-28 of the oleanolic acid, also exhibit potent anti-inflammatory effects, suggesting that the overall glycosylation pattern influences activity.[1]
-
Several of the tested triterpene glycosides showed anti-inflammatory potency comparable to or greater than the standard anti-inflammatory drug indomethacin.[1]
Experimental Protocols
NCI-60 Human Tumor Cell Line Screen
This protocol outlines the methodology used by the National Cancer Institute for screening compounds against their panel of 60 human cancer cell lines.
-
Cell Culture: The 60 cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well and incubated for 24 hours.
-
Drug Addition: Compounds are dissolved in dimethyl sulfoxide (DMSO) and added to the plates at five 10-fold dilutions, with a final DMSO concentration not exceeding 0.5%.
-
Incubation: Plates are incubated for 48 hours.
-
Assay Termination and Staining: The assay is terminated by fixing the cells with trichloroacetic acid (TCA). The cells are then stained with sulforhodamine B (SRB), a dye that binds to basic amino acids of cellular proteins.
-
Data Analysis: The absorbance of the stained cells is measured at 515 nm. The GI₅₀ (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC₅₀ (concentration for 50% cell kill) are calculated from the dose-response curves.
TPA-Induced Mouse Ear Inflammation Assay
This in vivo assay is used to evaluate the topical anti-inflammatory activity of compounds.
-
Animals: Male ICR mice are used for the assay.
-
Induction of Inflammation: Inflammation is induced by the topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA) in acetone to the right ear of each mouse. The left ear serves as a control.
-
Compound Application: The test compounds, dissolved in an appropriate vehicle (e.g., acetone), are applied topically to the TPA-treated ear.
-
Evaluation of Edema: After a specified period (e.g., 6 hours), the mice are sacrificed, and ear punches of a standard diameter are taken from both ears and weighed.
-
Data Analysis: The anti-inflammatory activity is expressed as the percent inhibition of edema, calculated by comparing the weight of the ear punches from the treated group to the control group. The ID₅₀ value is the dose of the compound that causes a 50% reduction in edema.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action: Inhibition of NF-κB Signaling
Several studies suggest that the anti-inflammatory effects of triterpenoids from Calendula officinalis are mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3][4][5] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow: In Vitro Wound Healing (Scratch) Assay
The scratch assay is a common method to study cell migration in vitro, which is a crucial step in wound healing.
Caption: A typical workflow for an in vitro wound healing (scratch) assay.
References
- 1. researchgate.net [researchgate.net]
- 2. A Bio-Guided Fractionation to Assess the Inhibitory Activity of Calendula officinalis L. on the NF-κB Driven Transcription in Human Gastric Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Bio-Guided Fractionation to Assess the Inhibitory Activity of Calendula officinalis L. on the NF-κB Driven Transcription in Human Gastric Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
Safety Operating Guide
Proper Disposal of Calenduloside G in a Laboratory Setting
Immediate Safety and Handling Precautions
Before disposal, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. Handle Calenduloside G in a well-ventilated area. In case of a spill, absorb the material with an inert substance (e.g., sand or earth) and place it in a suitable container for disposal. Avoid generating dust if handling a solid form.
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on the quantity of waste, its concentration, and the nature of the solvent used.
Step 1: Waste Characterization
-
Small Quantities (e.g., mg scale) in Aqueous Solution: Given the low toxicity profile of some calendulosides, small amounts in aqueous, non-hazardous solutions may be suitable for drain disposal with copious amounts of water.[1][2] However, this is contingent on local regulations.
-
Large Quantities or Solutions in Organic Solvents: If this compound is in a flammable or hazardous organic solvent, it must be treated as hazardous waste.
-
Solid Waste: Pure, unused this compound and contaminated materials (e.g., weighing paper, gloves) should be collected as solid chemical waste.
Step 2: Consultation with a Safety Officer
It is imperative to consult your institution's Environmental Health and Safety (EHS) department to ensure compliance with all federal, state, and local regulations. The EHS office can provide specific guidance on the proper disposal route for unclassified substances like this compound.[3][4]
Step 3: Waste Segregation and Collection
-
Aqueous Waste: If deemed appropriate for collection, pour aqueous solutions of this compound into a designated aqueous waste container. Do not mix with other waste streams.
-
Solvent-Based Waste: Collect solutions of this compound in organic solvents in a designated solvent waste container that is compatible with the solvent used.[5]
-
Solid Waste: Place solid this compound and contaminated consumables into a clearly labeled, sealed container for solid chemical waste.[5][6]
Step 4: Labeling and Storage
Properly label all waste containers with the full chemical name ("this compound"), concentration, and any other components of the waste stream. Store the waste in a designated, well-ventilated, and secure area until it is collected by the EHS department.
Quantitative Disposal Data
No specific quantitative data for the disposal of this compound, such as concentration limits for drain disposal, is currently available in published safety literature. The guiding principle is to minimize waste generation.[4]
| Parameter | Value | Source |
| GHS Classification | Not established | [7][8] |
| Toxicity Data | Not determined; some related compounds show low toxicity | [7][9] |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
- 1. epfl.ch [epfl.ch]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 4. kamatlab.com [kamatlab.com]
- 5. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 6. Laboratory waste | Staff Portal [staff.ki.se]
- 7. This compound methyl ester, 155740-15-1 [thegoodscentscompany.com]
- 8. calenduloside A, 32725-74-9 [thegoodscentscompany.com]
- 9. scispace.com [scispace.com]
Navigating the Safe Handling of Calenduloside G: A Procedural Guide
Immediate Safety and Handling Protocols
Due to the absence of specific toxicity data for Calenduloside G, it is prudent to treat it as a compound with unknown toxicity and handle it with care. The following procedures are recommended:
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Ensure easy access to a safety shower and eyewash station.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes to prevent skin contact.
General Hygiene Practices:
-
Avoid eating, drinking, or smoking in the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Remove contaminated clothing promptly and wash it before reuse.
Step-by-Step Handling and Operational Plan
-
Preparation: Before handling this compound, ensure all necessary PPE is worn correctly and the work area is clean and prepared. Review the planned procedure and ensure all required equipment is readily available.
-
Weighing and Aliquoting: Conduct weighing and aliquoting of solid this compound in a fume hood or a designated containment area to prevent the generation and dispersal of dust.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Spill Management: In the event of a spill, evacuate the immediate area. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For larger spills, follow your institution's emergency procedures.
-
Waste Disposal: Dispose of waste containing this compound in accordance with local, state, and federal regulations for chemical waste. Do not dispose of it down the drain or in the regular trash.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Quantitative Data Summary
The following table summarizes the available physical and chemical properties for this compound. Note that these are largely computed properties from databases such as PubChem, as experimental data is limited.
| Property | Value | Source |
| Molecular Formula | C42H66O14 | PubChem |
| Molecular Weight | 794.9 g/mol | PubChem |
| XLogP3 | 1.3 | PubChem |
| Hydrogen Bond Donor Count | 8 | PubChem |
| Hydrogen Bond Acceptor Count | 14 | PubChem |
| Rotatable Bond Count | 7 | PubChem |
| Exact Mass | 794.44525713 g/mol | PubChem |
| Monoisotopic Mass | 794.44525713 g/mol | PubChem |
| Topological Polar Surface Area | 225 Ų | PubChem |
| Heavy Atom Count | 56 | PubChem |
| Complexity | 1410 | PubChem |
Logical Workflow for Handling this compound
The following diagram illustrates the logical flow of procedures for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
